S-Dihydrodaidzein
Description
Structure
3D Structure
Properties
IUPAC Name |
(3S)-7-hydroxy-3-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-7,13,16-17H,8H2/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYXBPPMXZIHKG-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Microbial Forging of a Key Bioactive Molecule: An In-depth Technical Guide to the S-Dihydrodaidzein Biosynthesis Pathway in the Gut Microbiota
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of S-dihydrodaidzein, a critical intermediate in the microbial metabolism of the soy isoflavone daidzein. The production of this compound by the gut microbiota is a key step in the formation of equol, a metabolite with significant estrogenic and antioxidant properties. Understanding this pathway is crucial for research into the health effects of soy consumption and for the development of novel therapeutics targeting the gut microbiome.
The this compound Biosynthesis Pathway: A Multi-Step Enzymatic Conversion
The transformation of daidzein to this compound is not a singular event but a coordinated series of enzymatic reactions carried out by specific members of the gut microbiota. The primary pathway involves the reduction of daidzein to dihydrodaidzein (DHD), which can then be further metabolized. The stereospecific production of this compound is a crucial determinant for the subsequent synthesis of S-equol, the more bioactive enantiomer.
The key enzymes and steps in this pathway are:
-
Daidzein Reductase (DZNR): This enzyme catalyzes the initial reduction of daidzein at the C2-C3 double bond of the C-ring to produce dihydrodaidzein. Several bacterial daidzein reductases have been identified and characterized, often showing a preference for NADPH as a cofactor.[1] Some of these enzymes initially produce (R)-dihydrodaidzein.[1]
-
Dihydrodaidzein Racemase (DDRC): This enzyme plays a pivotal role in the stereochemistry of the pathway. It catalyzes the conversion of (R)-dihydrodaidzein to (S)-dihydrodaidzein, ensuring the availability of the correct enantiomer for the subsequent steps leading to S-equol.[2]
-
Dihydrodaidzein Reductase (DHDR): This enzyme further reduces (S)-dihydrodaidzein to tetrahydrodaidzein.[1]
-
Tetrahydrodaidzein Reductase (THDR): The final step in the pathway to equol, this enzyme converts tetrahydrodaidzein to S-equol.[1]
The genes encoding these enzymes are often found clustered together in the genomes of equol-producing bacteria, suggesting a coordinated regulation of the pathway.[3]
Key Microbial Players in this compound Production
The ability to convert daidzein to this compound and subsequently to S-equol is not ubiquitous among gut bacteria. This metabolic capacity is primarily concentrated within the Coriobacteriaceae and Eggerthellaceae families of the Actinobacteria phylum.[2]
Table 1: Key Bacterial Species Involved in this compound Biosynthesis
| Bacterial Species | Family | Key Enzymes Identified | Reference(s) |
| Slackia isoflavoniconvertens | Eggerthellaceae | Daidzein reductase, Dihydrodaidzein reductase, Tetrahydrodaidzein reductase | [1][4][5] |
| Lactococcus garvieae | Streptococcaceae | Daidzein reductase, Dihydrodaidzein racemase, Dihydrodaidzein reductase, Tetrahydrodaidzein reductase | [3] |
| Adlercreutzia equolifaciens | Eggerthellaceae | Genes for Daidzein reductase, Dihydrodaidzein reductase, Tetrahydrodaidzein reductase identified | [6] |
| Eggerthella sp. YY7918 | Eggerthellaceae | Daidzein reductase, Dihydrodaidzein reductase, Tetrahydrodaidzein reductase | [7][8] |
| Slackia sp. NATTS | Eggerthellaceae | Daidzein reductase, Dihydrodaidzein reductase, Tetrahydrodaidzein reductase | [9] |
Quantitative Insights into this compound Biosynthesis
The efficiency of this compound production varies significantly depending on the bacterial species, substrate availability, and culture conditions. The following tables summarize key quantitative data from the literature.
Table 2: Enzyme Kinetic Parameters for Daidzein Reductase
| Bacterial Species | Substrate | Km (μM) | Vmax (μmol/min/mg protein) | Reference(s) |
| Slackia isoflavoniconvertens | Daidzein | 1.44 ± 0.43 | 0.62 ± 0.04 | [4] |
| Clostridium sp. ZJ6 (K-07020) | Daidzein | 4.2 | 52.2 μM/h (oxidase activity) | [10][11] |
Table 3: Production of Dihydrodaidzein from Daidzein by Gut Microbiota
| Bacterial Culture/Condition | Initial Daidzein Concentration (μM) | Time (h) | Dihydrodaidzein Concentration (μM) | Reference(s) |
| Pooled human fecal samples (S-equol producers) | 2.2 - 70 | 0.58 | Vmax = 0.024 ± 0.004 μmol/(h·g feces) | [12] |
| Pooled human fecal samples (S-equol non-producers) | 2.2 - 70 | 0.58 | Vmax = 0.008 ± 0.001 μmol/(h·g feces) | [12] |
| Adlercreutzia equolifaciens subsp. celatus DSM 18785T | 78.4 | 24 | ~60 | [2] |
| Slackia isoflavoniconvertens DSM 22006T | 78.4 | 24 | ~50 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the this compound biosynthesis pathway.
Anaerobic Cultivation of this compound-Producing Bacteria
Materials:
-
Anaerobic chamber (e.g., 85% N2, 10% CO2, 5% H2)
-
Anaerobic culture tubes or serum bottles with butyl rubber stoppers and aluminum seals
-
Pre-reduced anaerobic medium (e.g., Gifu Anaerobic Medium (GAM), Brain Heart Infusion (BHI) supplemented with hemin and vitamin K1)
-
Daidzein stock solution (dissolved in DMSO, filter-sterilized)
-
Bacterial strain or fresh fecal sample
-
Syringes and needles for anaerobic transfer
Protocol:
-
Media Preparation: Prepare the desired anaerobic medium according to the manufacturer's instructions. Dispense the medium into culture tubes or serum bottles inside the anaerobic chamber.
-
Deoxygenation: Pre-reduce the medium by leaving it in the anaerobic chamber for at least 24 hours prior to inoculation.
-
Inoculation:
-
Pure Culture: Inoculate the pre-reduced medium with a single colony or a liquid culture of the desired bacterial strain.
-
Fecal Slurry: Prepare a 10% (w/v) fecal slurry by homogenizing a fresh fecal sample in anaerobic phosphate-buffered saline (PBS). Inoculate the medium with the fecal slurry.
-
-
Substrate Addition: Add the daidzein stock solution to the desired final concentration.
-
Incubation: Incubate the cultures at 37°C for the desired time course (e.g., 24, 48, 72 hours).
-
Sampling: At specified time points, aseptically withdraw aliquots of the culture for analysis.
Daidzein Reductase Activity Assay
Materials:
-
Cell-free extract containing daidzein reductase
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Daidzein solution
-
NADPH or NADH solution
-
Spectrophotometer or HPLC system
Protocol:
-
Preparation of Cell-Free Extract: Grow the bacterial strain of interest to the mid-logarithmic phase. Harvest the cells by centrifugation, wash with buffer, and resuspend in potassium phosphate buffer. Lyse the cells by sonication or using a French press. Centrifuge the lysate to remove cell debris and collect the supernatant (cell-free extract).
-
Protein Quantification: Determine the protein concentration of the cell-free extract using a standard method such as the bicinchoninic acid (BCA) assay.
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing potassium phosphate buffer, daidzein, and NADPH.
-
Enzyme Reaction: Pre-warm the reaction mixture to 37°C. Initiate the reaction by adding a known amount of the cell-free extract. Incubate the reaction at 37°C for a specific time period.
-
Reaction Termination: Stop the reaction by adding an equal volume of acetonitrile.
-
Analysis: Centrifuge the mixture to pellet the precipitated protein. Analyze the supernatant by HPLC to quantify the amount of dihydrodaidzein formed.
HPLC Analysis of Daidzein and its Metabolites
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A gradient of acetonitrile and water, both containing 0.1% formic acid, is commonly used.
-
Example Gradient: Start with 10% acetonitrile, increase to 90% over 20 minutes, hold for 5 minutes, and then return to initial conditions.
Detection:
-
Monitor the absorbance at a wavelength of 254 nm or 280 nm.
Quantification:
-
Prepare standard curves for daidzein and dihydrodaidzein of known concentrations.
-
Inject the standards and samples onto the HPLC system.
-
Calculate the concentration of the metabolites in the samples by comparing their peak areas to the standard curves.
Conclusion and Future Directions
The biosynthesis of this compound by the gut microbiota represents a fascinating and medically relevant example of host-microbe co-metabolism. The enzymes and bacterial species involved are beginning to be well-characterized, but further research is needed to fully elucidate the regulatory mechanisms of this pathway and its impact on human health. A deeper understanding of the factors that govern the presence and activity of this compound-producing bacteria in the gut could lead to the development of personalized nutrition strategies and novel microbiome-based therapies for a range of conditions. Future research should focus on the development of high-throughput screening methods to identify novel this compound-producing strains and the investigation of the interplay between diet, host genetics, and the gut microbiome in modulating this important metabolic pathway.
References
- 1. Identification and Expression of Genes Involved in the Conversion of Daidzein and Genistein by the Equol-Forming Bacterium Slackia isoflavoniconvertens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Identification and Expression of Genes Involved in the Conversion of Daidzein and Genistein by the Equol-Forming Bacterium Slackia isoflavoniconvertens | Semantic Scholar [semanticscholar.org]
- 3. In Vivo and In Vitro Mechanisms of Equol Synthesis and Key Influencing Factors: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journal.waocp.org [journal.waocp.org]
- 5. Identification of an Enzyme System for Daidzein-to-Equol Conversion in Slackia sp. Strain NATTS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heterologous expression of equol biosynthesis genes from Adlercreutzia equolifaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The production of S-equol from daidzein is associated with a cluster of three genes in Eggerthella sp. YY7918 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of an enzyme system for daidzein-to-equol conversion in Slackia sp. strain NATTS [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Translational Coupling of Daidzein Reductase and Dihydrodaidzein Racemase Genes Improves the Production of Equol and Its Analogous Derivatives in Engineered Lactic Acid Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Use of Physiologically Based Pharmacokinetic Modeling to Predict Human Gut Microbial Conversion of Daidzein to S-Equol - PMC [pmc.ncbi.nlm.nih.gov]
S-Dihydrodaidzein: A Core Metabolite in Daidzein Biotransformation
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Daidzein, a prominent isoflavone found in soy and other leguminous plants, is a phytoestrogen recognized for its potential health benefits. However, the biological activities of daidzein are often not exerted by the parent compound itself but rather by its metabolites, which are produced through extensive processing by the human gut microbiota.[1][2] Among these metabolites, S-dihydrodaidzein (S-DHD) emerges as a critical intermediate, standing at a crucial metabolic crossroads that dictates the formation of other bioactive molecules, most notably S-equol and O-desmethylangolensin (O-DMA).[1][3] The capacity to produce these downstream metabolites varies significantly among individuals, leading to different "metabotypes" which may explain the variable health effects of soy consumption observed in the population.[4][5]
This technical guide provides an in-depth exploration of this compound, focusing on its formation from daidzein, the key microbial players involved, its subsequent metabolic fate, and the experimental methodologies used to study these processes. It is designed to serve as a comprehensive resource for professionals in research and drug development who are investigating the complex interplay between diet, the gut microbiome, and human health.
Metabolic Pathway: From Daidzein to this compound and Beyond
The biotransformation of daidzein is an anaerobic process carried out by specific bacteria residing in the large intestine.[2] The initial and pivotal step is the reduction of daidzein at the C2-C3 double bond of its C-ring to form dihydrodaidzein (DHD).[6] This reaction is catalyzed by a daidzein reductase (DZNR) enzyme.[3][7]
DHD exists as two stereoisomers, (S)-dihydrodaidzein and (R)-dihydrodaidzein. The gut microbiota exclusively produces S-equol, indicating a stereospecific pathway.[3] This specificity is maintained by the action of a dihydrodaidzein racemase (DDRC), which can convert any R-DHD into S-DHD, thereby channeling the metabolic flow towards S-equol production.[3][7]
From the central intermediate S-DHD, the metabolic path diverges:
-
Equol Production: S-DHD can be further reduced by dihydrodaidzein reductase (DHDR) to form tetrahydrodaidzein (THD), which is then converted by tetrahydrodaidzein reductase (THDR) to S-equol.[3][7] S-equol is noted for having significantly higher estrogenic activity and bioavailability than its precursor, daidzein.[7][8] This pathway is only active in about 30-50% of the human population, who are referred to as "equol producers".[9][10]
-
O-Desmethylangolensin (O-DMA) Production: Alternatively, S-DHD can undergo C-ring cleavage to form O-desmethylangolensin (O-DMA).[1][3] This pathway is present in the majority (80-90%) of the population.[5]
The specific bacteria responsible for these conversions belong predominantly to the Coriobacteriaceae family, with species such as Slackia isoflavoniconvertens, Slackia equolifaciens, and Eggerthella species being identified as key players.[3][11]
Quantitative Data Presentation
The bioconversion of daidzein and the resulting metabolite concentrations are influenced by the specific bacterial strains and experimental conditions. The following tables summarize quantitative data from various studies.
Table 1: In Vitro Conversion of Daidzein by Gut Microbiota
| Bacterial Strain | Substrate | Incubation Time (h) | Key Metabolite Detected | Concentration (µM) | Conversion Rate | Reference |
| Slackia isoflavoniconvertens | Daidzein (80 µM) | 10 | Equol | Not specified | Transforms 80 µM | [11] |
| Strain Mt1B8 (from mouse) | Daidzein | 10 | Dihydrodaidzein (max) | 48 | - | [12] |
| Strain Mt1B8 (from mouse) | Daidzein | 18 | Equol (final) | 70 | Nearly equimolar | [12] |
| Fecal Incubations (Human) | Daidzein | 8 | S-equol (in producers) | 0.268 - 3.611 | - | [1] |
| Strain Y11 (Slackia equolifaciens) | Daidzein | 120 | Equol | Not specified | 56% | [13] |
Table 2: Pharmacokinetics of Dihydrodaidzein in Humans
| Study Population | Administered Compound | Time to Cmax (h) | Cmax (mean ± SEM) | Elimination Half-life (h) | Notes | Reference |
| 6 Women | Soy beverage | ~5 (delay) | Low concentration | Not specified | Detected after a 5h delay, consistent with colonic origin. Absent in 3 of 6 subjects. | [14] |
| 7 Men | Daidzein or Daidzin | - | 2-12 times greater after daidzin | - | Systemic bioavailability of metabolites was greater after ingestion of the glucoside form (daidzin) compared to the aglycone (daidzein). | [15][16] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of daidzein metabolism. Below are protocols for key experiments cited in the literature.
Protocol 1: Isolation of Daidzein-Metabolizing Bacteria from Fecal Samples
This protocol outlines a general method for isolating intestinal bacteria capable of converting daidzein into its metabolites.[6][13][17]
-
Sample Collection and Preparation:
-
Collect fresh fecal samples from healthy human donors.
-
Immediately transfer samples to an anaerobic chamber (e.g., 80% N₂, 10% CO₂, 10% H₂).
-
Homogenize the sample in a sterile, pre-reduced anaerobic buffer (e.g., phosphate-buffered saline with 0.05% L-cysteine-HCl).
-
Prepare serial dilutions of the fecal slurry.
-
-
Enrichment and Isolation:
-
Plate the dilutions onto a non-selective agar medium, such as Brain Heart Infusion (BHI) agar, supplemented with daidzein (e.g., 10-20 µg/mL).
-
Incubate the plates under strict anaerobic conditions at 37°C for 48-72 hours.
-
Select individual colonies and inoculate them into liquid BHI medium containing daidzein.
-
-
Screening for Metabolite Production:
-
After incubation (e.g., 24-72 hours), centrifuge the liquid cultures to pellet the bacteria.
-
Extract the supernatant with an organic solvent like ethyl acetate.
-
Evaporate the solvent and reconstitute the residue in a suitable solvent (e.g., methanol).
-
Analyze the extract for the presence of dihydrodaidzein and equol using HPLC-UV or LC-MS.
-
-
Identification of Positive Strains:
-
Isolates that demonstrate the ability to convert daidzein are subjected to identification.
-
Perform Gram staining and observe cellular morphology via microscopy.
-
Extract genomic DNA and perform 16S rRNA gene sequencing for molecular identification. Compare the sequence to databases like GenBank or Ribosomal Database Project (RDP).
-
Protocol 2: In Vitro Anaerobic Fermentation Assay
This protocol is used to quantify the metabolic conversion of daidzein by pure or mixed bacterial cultures.[1]
-
Culture Preparation:
-
Pre-culture the bacterial strain(s) of interest or prepare a fecal slurry as described above in a suitable anaerobic medium (e.g., modified BHI broth) inside an anaerobic workstation.
-
-
Fermentation Setup:
-
In Hungate tubes or serum vials, add the anaerobic medium.
-
Add a stock solution of daidzein (dissolved in DMSO or ethanol) to achieve the desired final concentration (e.g., 50-100 µM).
-
Inoculate the medium with the bacterial pre-culture or fecal slurry (e.g., 1% v/v).
-
Seal the tubes under an anaerobic gas mixture (e.g., N₂/CO₂ 80/20).
-
-
Incubation and Sampling:
-
Incubate the tubes at 37°C with gentle shaking.
-
At designated time points (e.g., 0, 8, 24, 48 hours), aseptically remove an aliquot of the culture.
-
-
Sample Processing and Analysis:
-
Immediately stop the metabolic activity (e.g., by adding a quenching solvent or flash-freezing).
-
Centrifuge to separate the bacterial cells.
-
Perform extraction of the supernatant as described in Protocol 1.
-
Quantify the concentrations of daidzein, this compound, and other metabolites using a validated LC-MS/MS method with appropriate standards.
-
Biological Activities and Signaling Pathways
Dihydrodaidzein is not merely a transient intermediate; it exhibits its own biological activities, which can be distinct from or superior to its precursor, daidzein.[8][18] It is widely acknowledged to have heightened biological activity, including antioxidant properties, estrogen-like activity, and the potential to help prevent cardiovascular disease and osteoporosis.[8][18]
The primary mechanism of action for isoflavones and their metabolites involves the modulation of estrogen receptors (ERα and ERβ).[3] S-equol, the downstream product of S-DHD, is particularly noted for its high affinity for ERβ.[7] While the specific signaling of S-DHD is less characterized than that of S-equol, its structural similarity to estrogen suggests it also interacts with these pathways. Activation of ERs can lead to the regulation of gene expression by binding to Estrogen Response Elements (EREs) in the promoter regions of target genes, influencing cellular processes like proliferation, differentiation, and apoptosis.[19]
Conclusion
This compound is a pivotal metabolite in the intestinal biotransformation of daidzein. Its formation by specific gut bacteria represents a critical control point that directs the metabolic pathway towards the production of either the highly estrogenic S-equol or O-DMA. The presence and activity of S-DHD-producing and metabolizing bacteria are key determinants of an individual's isoflavone metabotype, which in turn may influence the ultimate health outcomes associated with soy consumption.
For researchers and drug development professionals, understanding the quantitative aspects of S-DHD formation, the protocols for its study, and its inherent biological activity is essential. Future research should focus on further elucidating the specific enzymes and bacterial strains involved in this pathway, the factors that govern the metabolic branching at the S-DHD node, and the full spectrum of this compound's own pharmacological activities. This knowledge will be invaluable for developing targeted nutritional strategies, probiotics, or novel therapeutics that leverage the health-promoting potential of soy isoflavones.
References
- 1. Use of Physiologically Based Pharmacokinetic Modeling to Predict Human Gut Microbial Conversion of Daidzein to S-Equol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism of Daidzein and Genistein by Gut Bacteria of the Class Coriobacteriia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microbial Metabolism of the Soy Isoflavones Daidzein and Genistein in Postmenopausal Women: Human Intervention Study Reveals New Metabotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ebm-journal.org [ebm-journal.org]
- 6. Isolation of human intestinal bacteria metabolizing the natural isoflavone glycosides daidzin and genistin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Enantioselective Synthesis of S-Equol from Dihydrodaidzein by a Newly Isolated Anaerobic Human Intestinal Bacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isoflavone metabolism and bone-sparing effects of daidzein-metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Conversion of Daidzein and Genistein by an Anaerobic Bacterium Newly Isolated from the Mouse Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacokinetics of the soybean isoflavone daidzein in its aglycone and glucoside form: a randomized, double-blind, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. sciforum.net [sciforum.net]
- 19. Novel daidzein molecules exhibited anti-prostate cancer activity through nuclear receptor ERβ modulation, in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Mechanism of Action of S-Dihydrodaidzein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-Dihydrodaidzein (S-DHD) is a key metabolic intermediate of the soy isoflavone daidzein, produced by the intestinal microbiota. As a precursor to the more extensively studied S-equol, S-DHD is emerging as a bioactive molecule in its own right, with potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of S-DHD, drawing upon direct evidence where available and inferring potential activities from closely related isoflavone metabolites. The primary mechanisms discussed include its estrogenic activity, modulation of key signaling pathways such as PI3K/Akt and MAPK, and its antioxidant and anti-inflammatory properties. This document aims to serve as a foundational resource for researchers and professionals in drug development interested in the pharmacological potential of this natural compound.
Introduction
Isoflavones, particularly those derived from soy, have garnered significant attention for their potential health benefits, including roles in mitigating cardiovascular disease, osteoporosis, and certain cancers. Daidzein, a primary isoflavone in soybeans, undergoes metabolic transformation by the gut microbiome into various bioactive compounds, including this compound (S-DHD) and subsequently S-equol. While much of the research has focused on daidzein and S-equol, the direct biological activities of the intermediate, S-DHD, are a critical area of investigation for understanding the full spectrum of soy's health effects. This guide synthesizes the available data to elucidate the molecular mechanisms through which S-DHD is proposed to exert its effects.
Estrogenic Activity
The structural similarity of isoflavones to estradiol suggests their potential to interact with estrogen receptors (ERs), ERα and ERβ. This interaction is a cornerstone of their biological activity.
Estrogen Receptor Binding
While direct binding affinity data for S-DHD is not extensively available, studies on its metabolic precursor, daidzein, and its product, S-equol, provide strong evidence that S-DHD likely binds to both ERα and ERβ. It is hypothesized that S-DHD, like other isoflavones, exhibits a higher affinity for ERβ.
Table 1: Estrogen Receptor Binding Affinities of Related Isoflavones
| Compound | Receptor | Relative Binding Affinity (RBA, %) vs. Estradiol |
| Daidzein | ERα | 0.1 |
| ERβ | 0.5 | |
| S-Equol | ERα | 2 |
| ERβ | 17 |
Data extrapolated from studies on daidzein and S-equol to infer the likely estrogenic activity of S-DHD.
Experimental Protocol: Estrogen Receptor Competitive Binding Assay
A competitive binding assay is utilized to determine the affinity of a test compound for estrogen receptors.
-
Preparation of Receptor Source: Uterine cytosol from ovariectomized rats or recombinant human ERα and ERβ can be used as the receptor source.
-
Incubation: A constant concentration of radiolabeled estradiol ([³H]-E2) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (S-DHD).
-
Separation: The receptor-bound and free radioligand are separated using methods such as hydroxyapatite precipitation or size-exclusion chromatography.
-
Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-E2 (IC50) is determined. The relative binding affinity (RBA) is calculated as: (IC50 of Estradiol / IC50 of S-DHD) x 100.
Modulation of Intracellular Signaling Pathways
S-DHD is predicted to influence key signaling cascades that regulate cellular processes such as growth, proliferation, and inflammation.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation. Studies on daidzein suggest that it can modulate this pathway in various cell types, including cancer cells. It is plausible that S-DHD shares this activity.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes like proliferation, differentiation, and apoptosis. Isoflavones have been shown to inhibit MAPK signaling in certain contexts, which may contribute to their anti-cancer effects.
Experimental Protocol: Western Blot Analysis for Signaling Pathway Modulation
-
Cell Culture and Treatment: Cells are cultured to a suitable confluency and then treated with various concentrations of S-DHD for specific time periods.
-
Protein Extraction: Cells are lysed to extract total protein. Protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., Akt, ERK).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the bands is quantified to determine the effect of S-DHD on protein phosphorylation.
Antioxidant and Anti-inflammatory Mechanisms
Chronic inflammation and oxidative stress are implicated in a wide range of diseases. S-DHD is expected to possess both antioxidant and anti-inflammatory properties.
Antioxidant Activity
Metabolites of daidzein have been shown to have greater antioxidant properties than the parent compound. S-DHD likely contributes to cellular antioxidant defense by scavenging reactive oxygen species (ROS) and potentially upregulating antioxidant enzymes through the Nrf2 pathway.
Table 2: Antioxidant and Anti-inflammatory Activity of Related Isoflavones
| Compound | Assay | IC50 / Effect |
| 8-Hydroxydaidzein | DPPH radical scavenging | 58.93 µM |
| 8-Hydroxydaidzein | ABTS radical scavenging | 2.19 µM |
| 8-Hydroxydaidzein | COX-2 Inhibition | 8.9 ± 1.2 μM |
Data for 8-hydroxydaidzein, a metabolite of daidzein, suggesting potential antioxidant and anti-inflammatory IC50 values for S-DHD.
Anti-inflammatory Activity
S-DHD is likely to exert anti-inflammatory effects by inhibiting key inflammatory pathways, such as the NF-κB pathway. This is supported by evidence from studies on other daidzein metabolites which show inhibition of pro-inflammatory mediators.
Other Potential Mechanisms
Peroxisome Proliferator-Activated Receptor (PPAR) Activation
Recent evidence suggests that dihydrodaidzein can activate PPARα and PPARγ.[1] These nuclear receptors are key regulators of lipid metabolism and inflammation. Activation of PPARs by S-DHD could contribute to its potential benefits in metabolic disorders.
Table 3: Peroxisome Proliferator-Activated Receptor (PPAR) Activation
| Compound | Receptor | Effect |
| Dihydrodaidzein | PPARα | Activation[1] |
| PPARγ | Activation[1] |
Conclusion and Future Directions
This compound is a promising bioactive metabolite of daidzein with a multifaceted mechanism of action. While direct experimental evidence is still emerging, data from related isoflavones strongly suggest that its biological effects are mediated through a combination of estrogenic activity, modulation of critical intracellular signaling pathways like PI3K/Akt and MAPK, and potent antioxidant and anti-inflammatory actions. The potential activation of PPARs adds another layer to its pharmacological profile.
Future research should focus on obtaining direct quantitative data for S-DHD, including its binding affinities for various receptors and its IC50 values in relevant cellular and enzymatic assays. Elucidating the precise molecular interactions and downstream effects of S-DHD will be crucial for the development of novel therapeutics based on this natural compound. This guide provides a solid framework for these future investigations.
References
S-Dihydrodaidzein estrogen receptor binding affinity
An In-depth Technical Guide to the Estrogen Receptor Binding Affinity of S-Dihydrodaidzein (S-equol)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, more commonly known as S-equol, is a chiral isoflavandiol metabolite of the soy isoflavone daidzein, produced exclusively by the action of intestinal microflora.[1][2] Its structural similarity to estradiol has led to significant interest in its potential as a selective estrogen receptor modulator (SERM). This technical guide provides a comprehensive overview of the estrogen receptor (ER) binding affinity of S-equol, presenting key quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Data Presentation: Comparative Binding Affinities
The binding affinity of a ligand to its receptor is a critical determinant of its biological activity. The following tables summarize the binding affinities of S-equol, its enantiomer R-equol, their precursor daidzein, and the endogenous ligand 17β-estradiol to estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).
Inhibition Constant (Ki) Data
The inhibition constant (Ki) represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
| Compound | ERα Ki (nM) | ERβ Ki (nM) | Selectivity (ERα Ki / ERβ Ki) |
| S-equol | 6.41 ± 1.0[3] | 0.73 ± 0.2[3] | 8.78 |
| S-equol | - | 16[4] | - |
| R-equol | 50[4] | - | - |
| Daidzein | >1000 | >1000 | - |
Note: Some studies report Ki values for only one receptor subtype.
Relative Binding Affinity (RBA) Data
Relative Binding Affinity (RBA) is determined through competitive binding assays and is expressed as a percentage of the affinity of 17β-estradiol, which is set to 100%.
| Compound | ERα RBA (%) | ERβ RBA (%) | ERβ/ERα Selectivity Ratio |
| 17β-Estradiol | 100 | 100 | 1 |
| S-equol | 0.144 ± 0.02[5] | 3.50 ± 0.51[5] | 24.3 |
| R-equol | 0.374 ± 0.05[5] | 0.327 ± 0.02[5] | 0.87 |
| (±)-Equol | 0.201 ± 0.02[5] | 1.52 ± 0.41[5] | 7.56 |
| Daidzein | 0.002 ± 0.001[5] | 0.145 ± 0.02[5] | 72.5 |
As the data indicates, S-equol demonstrates a significantly higher binding affinity for ERβ over ERα.[1][2][3][4] The metabolic conversion of daidzein to S-equol by gut microflora results in a 50- to 70-fold increase in binding affinity for both ERα and ERβ.[5] In contrast, the unnatural enantiomer, R-equol, binds more weakly and shows a slight preference for ERα.[4][5]
Experimental Protocols: Competitive Radioligand Binding Assay
The following is a representative protocol for a competitive radioligand binding assay to determine the binding affinity of a test compound for estrogen receptors. This protocol is synthesized from established methodologies.[5][6][7]
1. Materials and Reagents:
-
Receptor Source: Purified, full-length human ERα and ERβ proteins or rat uterine cytosol.[5][6]
-
Radioligand: Tritiated 17β-estradiol ([³H]E2) with high specific activity.
-
Assay Buffer: Tris-based buffer (e.g., 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[6]
-
Test Compounds: S-equol, R-equol, daidzein, and unlabeled 17β-estradiol (for standard curve).
-
Separation Matrix: Hydroxyapatite slurry or glass fiber filters.[5]
-
Scintillation Cocktail: A cocktail compatible with the chosen separation method.
-
Instrumentation: Microplate reader, liquid scintillation counter, centrifuge.
2. Assay Procedure:
-
Preparation:
-
Prepare serial dilutions of the unlabeled 17β-estradiol and test compounds in the assay buffer. A wide concentration range is recommended (e.g., 1 x 10⁻¹¹ to 1 x 10⁻⁷ M for high-affinity compounds).[6]
-
Dilute the receptor preparation and the [³H]E2 to their optimal working concentrations in chilled assay buffer. A typical [³H]E2 concentration is 0.5-1.0 nM.[6]
-
-
Incubation:
-
In a 96-well plate, add the assay buffer, the receptor preparation, a fixed concentration of [³H]E2, and varying concentrations of either the unlabeled 17β-estradiol or the test compound.
-
Include control wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled 17β-estradiol).
-
Incubate the plate at a low temperature (e.g., 0-4°C) for an extended period (e.g., 18-24 hours) to reach equilibrium.[5]
-
-
Separation of Bound and Free Ligand:
-
Add a slurry of hydroxyapatite to each well to adsorb the receptor-ligand complexes.[5]
-
Alternatively, rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the hydroxyapatite pellet or the filters multiple times with ice-cold wash buffer to remove the unbound radioligand.
-
-
Detection:
-
Add scintillation cocktail to each sample (pellet or filter).
-
Quantify the amount of bound radioactivity using a liquid scintillation counter.
-
3. Data Analysis:
-
Calculate Specific Binding: Subtract the non-specific binding from the total binding for each concentration point.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine IC50: From the resulting sigmoidal curve, determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.[7]
-
Calculate RBA: The Relative Binding Affinity can be calculated as: RBA = (IC50 of 17β-estradiol / IC50 of test compound) x 100.
Visualizations: Signaling Pathways and Experimental Workflows
Estrogen Receptor Signaling Pathway
Estrogens and their mimetics, like S-equol, can initiate signaling through both genomic and non-genomic pathways. The genomic pathway involves the direct regulation of gene expression, while the non-genomic pathway involves rapid, membrane-initiated signaling events.
Caption: Estrogen receptor signaling pathways initiated by S-equol.
Competitive Radioligand Binding Assay Workflow
The workflow for a competitive radioligand binding assay is a sequential process designed to quantify the interaction between a test compound and a target receptor.
Caption: Workflow of a competitive radioligand binding assay.
Conclusion
This compound (S-equol) is a potent, naturally occurring metabolite with a distinct binding profile for estrogen receptors. The compiled data unequivocally demonstrate its preferential and high-affinity binding to ERβ over ERα. This selectivity suggests that S-equol may exert its biological effects primarily through ERβ-mediated signaling pathways, distinguishing it from the broader actions of estradiol and its precursor, daidzein. The provided experimental protocol offers a standardized framework for the continued investigation of S-equol and other potential SERMs, which is crucial for the development of novel therapeutics in hormone-dependent conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Equol: a metabolite of gut microbiota with potential antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Equol, a natural estrogenic metabolite from soy isoflavones: convenient preparation and resolution of R- and S-equols and their differing binding and biological activity through estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms enforcing the estrogen receptor β selectivity of botanical estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
The Crucial Role of S-Dihydrodaidzein in the Microbial Production of Equol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Equol, a metabolite of the soy isoflavone daidzein, has garnered significant attention in the scientific community for its potent estrogenic and antioxidant activities, surpassing those of its precursor.[1] The production of equol is not universal among individuals who consume soy products; it is entirely dependent on the presence of a specific consortium of gut bacteria capable of carrying out the multi-step biotransformation of daidzein.[2] This conversion process hinges on a series of reduction reactions, with S-dihydrodaidzein emerging as a critical intermediate. This technical guide provides an in-depth exploration of the role of this compound in equol production, detailing the biochemical pathway, the enzymes involved, experimental protocols for analysis, and the signaling pathways affected by these bioactive compounds.
Data Presentation: Quantitative Analysis of Equol Production
The efficient conversion of daidzein to equol is dependent on the coordinated action of several bacterial enzymes. The following tables summarize key quantitative data related to this process, including enzyme kinetics and conversion efficiencies in various systems.
Table 1: Enzyme Kinetic Parameters in the Equol Biosynthesis Pathway
| Enzyme | Source Organism | Substrate | Km (µM) | Vmax (µM/h) | Cofactor | Reference |
| Daidzein Reductase (K-07020) | Clostridium sp. ZJ6 | Daidzein | 4.2 | 52.2 | NADH | [3] |
| Dihydrodaidzein Reductase | Slackia isoflavoniconvertens | Dihydrodaidzein | - | - | NADPH | [4] |
| Tetrahydrodaidzein Reductase | Engineered E. coli | trans-Tetrahydrodaidzein | 267 ± 74 | - | FADH2 | [5] |
| Dihydrodaidzein Racemase | Lactococcus sp. strain 20-92 | (R)- or (S)-Dihydrodaidzein | - | - | - |
Table 2: Conversion Efficiency of Daidzein to Equol in Different Systems
| System | Initial Daidzein Concentration | Conversion Time (h) | Equol Titer (mg/L) | Conversion Rate (%) | Reference |
| Recombinant E. coli | 3 mM | 24 | 110.5 | - | |
| Recombinant E. coli (5L Bioreactor) | - | - | 3418.5 | ~85.9% | |
| Recombinant E. coli expressing A. equolifaciens genes | 200 µM | 24 | - | ~90% | |
| Slackia isoflavoniconvertens | 80 µM | 10 | - | - | [6] |
| Mixed culture (Eggerthella sp. & Lactobacillus sp.) | ~1200 µM | 24 | ~182 | ~63% | [7] |
Experimental Protocols
Anaerobic Cultivation of Equol-Producing Bacteria (e.g., Slackia isoflavoniconvertens)
This protocol is adapted for the strict anaerobic cultivation of gut microbes.
Materials:
-
Brain Heart Infusion (BHI) broth or Gifu Anaerobic Medium (GAM) broth.[1]
-
L-cysteine hydrochloride (as a reducing agent).[1]
-
Resazurin (as an anaerobiosis indicator).[1]
-
Daidzein stock solution (dissolved in DMSO).
-
Anaerobic chamber or Hungate tubes with an appropriate gas phase (e.g., H₂-CO₂ or N₂-CO₂).[1]
Procedure:
-
Prepare the desired culture medium (BHI or GAM) and supplement with L-cysteine hydrochloride to a final concentration of 0.5 g/L and resazurin to 1 mg/L.[1]
-
Dispense the medium into serum flasks or anaerobic tubes inside an anaerobic chamber.
-
Seal the vessels and autoclave.
-
After cooling to room temperature, add the daidzein stock solution to the desired final concentration (e.g., 80 µM).[6]
-
Inoculate the medium with a fresh culture of Slackia isoflavoniconvertens.
-
Incubate at 37°C under anaerobic conditions.[1]
-
Monitor bacterial growth by measuring the optical density at 600 nm.
-
Collect samples at different time points for metabolite analysis by UPLC-MS/MS.
Enzyme Assays for the Equol Biosynthesis Pathway
a) Daidzein Reductase (DZNR) Assay [3]
Reaction Mixture (1 mL):
-
100 mM Potassium phosphate buffer (pH 7.0)
-
80 µM Daidzein
-
1 mM NADH or NADPH
-
5 mM Sodium hydrosulfite
-
2 mM Dithiothreitol (DTT)
-
Purified recombinant DZNR enzyme
Procedure:
-
Assemble the reaction mixture in an anaerobic environment.
-
Initiate the reaction by adding the enzyme.
-
Incubate at 37°C for a specified time (e.g., 4 hours).
-
Stop the reaction by adding an equal volume of ethyl acetate and vortexing vigorously.
-
Centrifuge to separate the phases and collect the ethyl acetate layer.
-
Evaporate the solvent and redissolve the residue in a suitable solvent for HPLC or UPLC-MS/MS analysis.
b) Dihydrodaidzein Reductase (DHDR) Assay [4]
Reaction Mixture:
-
Potassium phosphate buffer
-
Dihydrodaidzein
-
NADPH
-
Purified recombinant DHDR enzyme
Procedure:
-
Combine the buffer, dihydrodaidzein, and NADPH in an anaerobic environment.
-
Start the reaction by adding the purified DHDR.
-
Incubate at 37°C.
-
Monitor the consumption of NADPH spectrophotometrically at 340 nm or analyze the formation of tetrahydrodaidzein by UPLC-MS/MS after extraction.
c) Tetrahydrodaidzein Reductase (THDR) Assay [5]
Reaction Mixture:
-
Buffer (e.g., phosphate buffer)
-
trans-Tetrahydrodaidzein
-
Purified recombinant THDR enzyme
Procedure:
-
Combine the buffer and substrate under anaerobic conditions.
-
Initiate the reaction by adding the THDR enzyme.
-
Incubate at 37°C.
-
Extract the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Analyze the formation of equol by UPLC-MS/MS.
d) Dihydrodaidzein Racemase (DDRC) Assay
Reaction Mixture (1 mL):
-
100 mM Potassium phosphate buffer (pH 7.0)
-
40 µM (R)- or (S)-dihydrodaidzein
-
2 mM DTT
-
5 mM Sodium hydrosulfite
-
Purified recombinant DDRC enzyme
Procedure:
-
Assemble the reaction mixture on ice under anaerobic conditions.
-
Start the reaction by adding the enzyme and incubate at 37°C for 1 hour.
-
Extract the mixture with 3 mL of ethyl acetate.
-
Analyze the enantiomeric ratio of dihydrodaidzein using chiral HPLC.
UPLC-MS/MS Quantification of Daidzein, Dihydrodaidzein, and Equol[2][6]
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., Waters Acquity CSH C18, 1.7 µm, 2.1 mm × 150 mm).[2]
-
Mobile Phase A: 2 mM ammonium acetate + 0.2% acetic acid in water.[2]
-
Mobile Phase B: 0.2% acetic acid in acetonitrile.[2]
-
Flow Rate: 0.30 mL/min.[2]
-
Gradient: A linear gradient from 60% B to 95% B over a few minutes.[2]
-
Column Temperature: 65°C.[2]
Mass Spectrometry Conditions (Negative ESI mode):
-
Ionization Mode: Electrospray Ionization (ESI), Negative.[6]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Daidzein: m/z 253 → 225, 197
-
Dihydrodaidzein: m/z 255 → 135
-
Equol: m/z 241 → 121[6]
-
-
Optimize cone voltage and collision energy for each transition.
Sample Preparation:
-
Centrifuge bacterial cultures to pellet cells.
-
Extract the supernatant with an equal volume of ethyl acetate.
-
Evaporate the ethyl acetate and reconstitute the residue in the initial mobile phase composition.
-
Filter the sample before injection.
Mandatory Visualization
Caption: Biochemical pathway of daidzein to (S)-equol conversion.
Caption: Experimental workflow for studying equol production.
Caption: S-Equol-induced activation of the Nrf2 signaling pathway.
Conclusion
The conversion of daidzein to the more bioactive metabolite equol is a complex process mediated by the gut microbiome, with this compound playing a pivotal role as a key intermediate. Understanding the enzymes and bacteria involved, as well as the signaling pathways modulated by equol, is crucial for the development of novel therapeutics and probiotics. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers in this field, paving the way for further investigations into the health benefits of soy isoflavones and their metabolites.
References
- 1. Identification and Expression of Genes Involved in the Conversion of Daidzein and Genistein by the Equol-Forming Bacterium Slackia isoflavoniconvertens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A UPLC-MS/MS Based Rapid, Sensitive, and Non-Enzymatic Methodology for Quantitation of Dietary Isoflavones in Biological Fluids [mdpi.com]
- 3. Frontiers | Characterization and Identification of a New Daidzein Reductase Involved in (S)-Equol Biosynthesis in Clostridium sp. ZJ6 [frontiersin.org]
- 4. Identification and expression of genes involved in the conversion of daidzein and genistein by the equol-forming bacterium Slackia isoflavoniconvertens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Simple and Rapid LC-MS/MS Method for Quantification of Total Daidzein, Genistein, and Equol in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to S-Dihydrodaidzein: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Dihydrodaidzein is a prominent isoflavanone, a class of phytoestrogens found in soy and other leguminous plants. It is the (S)-enantiomer of dihydrodaidzein and a key metabolite of daidzein, formed through the action of intestinal microflora.[1] Emerging research has highlighted the significant biological activities of this compound, often surpassing those of its precursor, daidzein, in areas such as estrogenic effects and potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, experimental protocols for its synthesis and analysis, and its known biological signaling pathways.
Chemical Structure and Identification
This compound is systematically named (3S)-7-hydroxy-3-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one.[2] Its chemical structure is characterized by a chromanone ring system with a hydroxyl group at the 7-position and a 4-hydroxyphenyl group at the 3-position, with the stereochemistry at the C3 position being (S).
Key Identifiers:
-
IUPAC Name: (3S)-7-hydroxy-3-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one[2]
-
CAS Number: 879559-75-8[1]
-
Molecular Formula: C₁₅H₁₂O₄[1]
-
SMILES: C1--INVALID-LINK--C3=CC=C(C=C3)O[2]
-
InChI: InChI=1S/C15H12O4/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-7,13,16-17H,8H2/t13-/m1/s1[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, formulation, and interpretation of biological studies.
| Property | Value | Reference(s) |
| Molecular Weight | 256.25 g/mol | [1][2] |
| Appearance | White to off-white solid | [1] |
| Melting Point | Not explicitly available for the S-enantiomer. Racemic (±)-Dihydrodaidzein has a melting point of 250 °C. | |
| Boiling Point | Data not available. | |
| Solubility | Soluble in DMSO (60 mg/mL), Dimethyl Formamide (10 mg/mL), and Ethanol (0.1 mg/mL). Sparingly soluble in aqueous buffers. | |
| pKa | Data not available. | |
| LogP | 2.4567 | |
| UV max (in Methanol) | 213, 276, 312 nm |
Experimental Protocols
Detailed methodologies are essential for the synthesis, purification, and characterization of this compound in a research setting.
Synthesis of this compound
A common method for the synthesis of dihydrodaidzein is through the catalytic transfer hydrogenation of its precursor, daidzein. An enantioselective synthesis favoring the (S)-enantiomer can be achieved using a chiral catalyst.
Protocol: Enantioselective Synthesis via Hydrogenation
-
Reaction Setup: In a high-pressure reaction vessel, dissolve daidzein in an appropriate solvent such as methanol.
-
Catalyst and Chiral Modifier: Add a palladium on activated carbon catalyst (Pd/C) and a chiral modifier, such as (S)-proline.
-
Hydrogenation: Pressurize the vessel with dihydrogen gas (e.g., 20 bars).
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., room temperature) for a specified duration (e.g., 3 hours).
-
Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product using column chromatography or preparative HPLC to obtain this compound.[1]
Purification by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for the purification and analysis of this compound.
Protocol: Reversed-Phase HPLC Purification
-
Column: Utilize a C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile in water, both containing an ion-pairing agent like 0.1% trifluoroacetic acid (TFA), is typically used. For example, a linear gradient from 10% to 90% acetonitrile over 30 minutes.
-
Sample Preparation: Dissolve the crude this compound sample in a suitable solvent, such as methanol or DMSO, and filter it through a 0.22 µm syringe filter before injection.
-
Detection: Monitor the elution profile using a UV detector at a wavelength where this compound absorbs significantly (e.g., 276 nm).
-
Fraction Collection: Collect the fractions corresponding to the this compound peak.
-
Post-Purification: Combine the pure fractions and remove the solvent by lyophilization or evaporation under reduced pressure.
Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation and confirmation of this compound.
Protocol: 1H and 13C NMR Analysis
-
Sample Preparation: Dissolve a few milligrams of purified this compound in a deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).
-
Data Acquisition: Acquire 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra on a high-field NMR spectrometer.
-
Data Analysis: Process the spectra and assign the chemical shifts of the protons and carbons to confirm the structure of this compound.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.
Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a solvent compatible with ESI, such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the mass spectrometer or introduce it via an HPLC system.
-
Ionization: Use electrospray ionization in either positive or negative ion mode.
-
Mass Analysis: Acquire the full scan mass spectrum to determine the molecular ion peak ([M+H]⁺ or [M-H]⁻).
-
Tandem MS (MS/MS): If further structural information is needed, perform tandem mass spectrometry on the molecular ion to obtain a fragmentation pattern.
Biological Activities and Signaling Pathways
This compound is a biologically active metabolite of daidzein and is an intermediate in the microbial synthesis of equol.[2] Its biological effects are primarily attributed to its interaction with estrogen receptors and its antioxidant and anti-inflammatory properties.
Estrogen Receptor Signaling
This compound, as a phytoestrogen, can bind to estrogen receptors (ERα and ERβ), thereby modulating estrogen-responsive gene expression. It generally shows a higher affinity for ERβ.
Caption: this compound mediated estrogen receptor β signaling pathway.
Anti-inflammatory Signaling
While direct studies on this compound are limited, its precursor daidzein and other isoflavones have been shown to exert anti-inflammatory effects by modulating the NF-κB signaling pathway. It is plausible that this compound shares similar mechanisms.
Caption: Postulated anti-inflammatory action of this compound via NF-κB pathway.
Antioxidant Signaling
Isoflavones are known to possess antioxidant properties, partly through the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway, which upregulates the expression of various antioxidant enzymes.
References
A Technical Guide to the Natural Sources of S-Dihydrodaidzein Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Dihydrodaidzein (DHD) is a key metabolite of the soy isoflavone daidzein, produced by the action of intestinal microbiota.[1][2][3] It is recognized as an intermediary metabolite that can exhibit heightened and broader biological activity compared to its precursor, daidzein.[2][3] Furthermore, DHD is a critical intermediate in the biosynthesis of S-equol, a metabolite with significant estrogen-like activity that has garnered substantial interest for its potential therapeutic applications in managing menopausal symptoms, osteoporosis, and cardiovascular disease.[2][4][5] Understanding the natural sources of this compound precursors is paramount for research into its pharmacological effects and for the development of nutraceuticals and pharmaceuticals.
This technical guide provides a comprehensive overview of the primary natural sources of this compound precursors, focusing on daidzein and its related isoflavones. It includes quantitative data on precursor concentrations, detailed experimental protocols for their extraction and analysis, and a description of the metabolic pathways involved in their conversion to this compound.
Primary Precursors of this compound
The direct and most significant precursor to this compound is Daidzein . Daidzein is an isoflavone phytoestrogen found predominantly in legumes.[6][7] In plants, it primarily exists in its glycosidic forms, daidzin and its malonyl or acetyl conjugates, which are hydrolyzed in the gut to release the active aglycone, daidzein.[7][8]
Another important precursor is Formononetin , which is abundant in red clover.[6] Formononetin is a methoxylated isoflavone that can be efficiently demethylated by gut bacteria to form daidzein, thereby serving as an indirect source for this compound production.[6][9]
Natural Sources of Precursors
While many legumes contain isoflavones, their concentration varies significantly. Soybeans and red clover are the most potent and widely studied sources.[6][10]
Soy (Glycine max)
Soybeans and soy-derived foods are the most concentrated dietary sources of daidzein and genistein.[7][11][12] The isoflavone content can be influenced by the cultivar, growing conditions, and processing methods.[6] Sprouted soybeans have been shown to contain significantly higher concentrations of daidzein and genistein compared to the raw beans.[13][14]
Red Clover (Trifolium pratense)
Red clover is exceptionally rich in isoflavones, containing higher overall levels than soy.[6] However, its isoflavone profile is dominated by formononetin and biochanin A, which are precursors to daidzein and genistein, respectively.[6][11]
Other Legumes
Other legumes such as chickpeas, lentils, pinto beans, and fava beans contain isoflavones, but at concentrations that are often over 100-fold lower than in soybeans.[10][15][16]
Quantitative Data Presentation
The following tables summarize the concentration of key this compound precursors in various natural sources. Values are presented as ranges to account for variations due to cultivar, processing, and analytical methods.
Table 1: Isoflavone Content in Primary Botanical Sources
| Botanical Source | Precursor | Concentration Range (mg/g dry weight) | Key References |
| Soybeans (Glycine max) | Daidzein | 0.29 - 1.77 | [6][13][17] |
| Genistein | 0.53 - 2.32 | [6][13][17] | |
| Total Isoflavones | 1.2 - 4.2 | [6] | |
| Soy Sprouts | Daidzein | 0.177 | [13][14] |
| Genistein | 0.232 | [13][14] | |
| Red Clover (Trifolium pratense) | Formononetin | 0.8 - 11.0 | [6] |
| Biochanin A | Variable | [11] | |
| Daidzein | ~0.0005 | [11] | |
| Genistein | ~0.001 | [11] | |
| Total Phytoestrogens | 10.0 - 25.0 | [6] |
Table 2: Isoflavone Content in Selected Legumes
| Legume | Total Isoflavones (mg/100g) | Key References |
| Chickpeas | < 1.0 | [10][15] |
| Faba Beans | ~0.1 | [15] |
| Lentils | > 0.1 | [15] |
| Pinto Beans | Variable, low | [10] |
| Lima Beans | Variable, low | [10] |
Metabolic Pathway: Daidzein to this compound
The conversion of daidzein to this compound is not performed by human enzymes but is exclusively a metabolic process carried out by specific intestinal bacteria.[1][3][9] This biotransformation is a critical step for the subsequent production of S-equol. The process involves a series of reduction reactions catalyzed by bacterial enzymes.[5][18]
The key enzymatic step is the reduction of the double bond in the C-ring of daidzein to form dihydrodaidzein. This reaction is catalyzed by a daidzein reductase (DZNR).[5][18] Certain bacteria can produce (S)-dihydrodaidzein, while others may produce the (R)-enantiomer or a racemic mixture.[19][20] Specific bacterial strains, such as Lactococcus garvieae, Slackia isoflavoniconvertens, and Clostridium sp., have been identified as possessing the necessary enzymatic machinery for this conversion.[5][9][21]
Experimental Protocols
Protocol for Extraction of Isoflavones from Plant Material
This protocol is a generalized method based on common laboratory practices for extracting isoflavones from soy flour or other dried, ground legumes.[17][22][23]
Objective: To extract isoflavones (glycosides and aglycones) from a solid plant matrix.
Materials:
-
Dried, ground plant material (e.g., soy flour)
-
Extraction Solvent: 80% aqueous ethanol (v/v) or 80% aqueous acetonitrile (v/v)
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
-
Vortex mixer
-
0.45 µm syringe filters
Procedure:
-
Weigh approximately 1.0 g of the dried, ground plant material into a 50 mL centrifuge tube.
-
Add 20 mL of the extraction solvent (e.g., 80% ethanol) to the tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Place the tube on a shaker and agitate at room temperature for 2 hours.
-
Centrifuge the mixture at 3000 rpm for 30 minutes to pellet the solid material.[17]
-
Carefully decant the supernatant (the extract) into a clean flask.
-
Optional Repeat Extraction: To maximize yield, re-suspend the pellet in another 10 mL of the extraction solvent, shake for 1 hour, centrifuge, and combine the supernatant with the first extract.
-
Reduce the volume of the combined extracts using a rotary evaporator or under a gentle stream of nitrogen until the organic solvent is removed.
-
Reconstitute the remaining aqueous extract in a known volume of 80% methanol for HPLC analysis.
-
Filter the final extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.[17]
Protocol for Quantification of Daidzein by HPLC-UV
This protocol describes a standard method for quantifying daidzein and other isoflavones using High-Performance Liquid Chromatography with an Ultraviolet detector.[8][17]
Objective: To separate and quantify daidzein in a prepared plant extract.
Instrumentation and Columns:
-
HPLC system with a gradient pump, autosampler, and UV/Vis or Photodiode Array (PDA) detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
Reagents:
-
Mobile Phase A: Water with 0.1% acetic acid or formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% acetic acid or formic acid.
-
Daidzein analytical standard (purity >98%).
-
Methanol (HPLC grade).
Procedure:
-
Standard Preparation: Prepare a stock solution of daidzein (e.g., 1 mg/mL) in methanol. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition.
-
Chromatographic Conditions:
-
Column Temperature: 30°C
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 260 nm[8]
-
Gradient Elution:
-
0-5 min: 15% B
-
5-35 min: Linear gradient from 15% to 40% B
-
35-40 min: Hold at 40% B
-
40-45 min: Return to 15% B (re-equilibration)
-
-
-
Analysis:
-
Inject the series of calibration standards to generate a standard curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (r²) > 0.995.
-
Inject the prepared plant extracts (from Protocol 6.1).
-
Identify the daidzein peak in the sample chromatogram by comparing its retention time to that of the pure standard.
-
Quantify the amount of daidzein in the sample by interpolating its peak area onto the calibration curve. The concentration is then calculated back to the original sample weight (e.g., in mg/g of soy flour).
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow from sample preparation to final data analysis for the quantification of this compound precursors.
Conclusion
The primary natural precursors of this compound are the isoflavones daidzein and formononetin, with soybeans and red clover being their most abundant sources, respectively.[6][11] The bioconversion of these precursors into the bioactive metabolite this compound is entirely dependent on the metabolic activity of specific gut microorganisms.[1][2] For researchers and drug development professionals, a thorough understanding of these sources and the methods for their quantification is essential for harnessing the therapeutic potential of these compounds. The provided protocols and data serve as a foundational guide for the isolation, identification, and analysis of these critical isoflavone precursors. Future research may focus on identifying novel microbial strains with high conversion efficiency and optimizing extraction techniques to improve yields from natural sources.
References
- 1. sciforum.net [sciforum.net]
- 2. sciforum.net [sciforum.net]
- 3. researchgate.net [researchgate.net]
- 4. Daidzein and Genistein: Natural Phytoestrogens with Potential Applications in Hormone Replacement Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Characterization and Identification of a New Daidzein Reductase Involved in (S)-Equol Biosynthesis in Clostridium sp. ZJ6 [frontiersin.org]
- 6. Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Soy Isoflavones | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 8. Determination of Total Soy Isoflavones in Dietary Supplements, Supplement Ingredients, and Soy Foods by High-Performance Liquid Chromatography with Ultraviolet Detection: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Colonic Bacteria in the Metabolism of the Natural Isoflavone Daidzin to Equol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isoflavones' therapeutic uses | Research Starters | EBSCO Research [ebsco.com]
- 11. Soy and Red Clover for Midlife and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Legumes and soybeans: overview of their nutritional profiles and health effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. abcbot.pl [abcbot.pl]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Soy and legume seeds as sources of isoflavones: selected individual determinants of their consumption in a group of perimenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 17. globalresearchonline.net [globalresearchonline.net]
- 18. Metabolism of Daidzein and Genistein by Gut Bacteria of the Class Coriobacteriia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Enhanced biosynthesis of dihydrodaidzein and dihydrogenistein by a newly isolated bovine rumen anaerobic bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Optimization of soy isoflavone extraction with different solvents using the simplex-centroid mixture design - PubMed [pubmed.ncbi.nlm.nih.gov]
S-Dihydrodaidzein: A Comprehensive Technical Guide on its Core Impact on Human Health
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-Dihydrodaidzein (S-DHD) is a significant metabolite of the soy isoflavone daidzein, produced by the gut microbiota. Emerging research indicates that S-DHD possesses a range of biological activities that may have a profound impact on human health. This technical guide provides an in-depth overview of the current understanding of S-DHD, focusing on its metabolism, and its effects on various physiological and pathological processes, including hormonal regulation, cancer, and inflammation. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a comprehensive resource for the scientific community. While specific quantitative data for S-DHD is still emerging, this guide consolidates available information and, where necessary, provides data on its immediate precursor, daidzein, to offer a broader context for its potential therapeutic applications.
Introduction
Isoflavones, particularly those found in soy products, have garnered significant attention for their potential health benefits. Daidzein, a primary isoflavone, undergoes metabolic transformation by the intestinal microflora into several bioactive compounds, including this compound (S-DHD).[1][2] This conversion is a critical step that may enhance the biological activity of the parent compound.[3] S-DHD is an intermediate in the metabolic pathway that can lead to the formation of S-equol, another well-studied and potent isoflavone metabolite.[2] Understanding the specific roles of these metabolites is crucial for elucidating the mechanisms behind the health effects associated with soy consumption. This guide focuses on S-DHD, providing a detailed examination of its known effects and the methodologies used to study them.
Metabolism and Pharmacokinetics
The biotransformation of daidzein to S-DHD is carried out by specific gut bacteria.[4] This process involves the reduction of the double bond in the C-ring of the daidzein molecule.[5] The resulting S-DHD can then be further metabolized to S-equol or O-desmethylangolensin (O-DMA), depending on the individual's gut microbiome composition.[2]
Metabolic Pathway of Daidzein
The following diagram illustrates the microbial metabolism of daidzein to S-DHD and its subsequent metabolites.
Figure 1: Microbial metabolism of daidzein.
Pharmacokinetic Profile
Specific pharmacokinetic data for this compound (S-DHD) in humans, such as Cmax, Tmax, and AUC, are not extensively documented in the available literature. However, studies on its precursor, daidzein, provide valuable insights into the absorption and metabolism of isoflavones. After oral administration of daidzein, its metabolites, including dihydrodaidzein, appear in the plasma, indicating absorption from the gut. The pharmacokinetic parameters of daidzein and its major metabolites vary among individuals, largely due to differences in gut microbiota.
Table 1: Pharmacokinetic Parameters of Daidzein in Humans
| Parameter | Value | Reference |
| Daidzein | ||
| Tmax (hours) | 7.4 | [6] |
| Half-life (hours) | 7.75 | [6] |
| Equol (a metabolite of DHD) | ||
| Tmax (hours) | 36 ± 10 | [7] |
| Cmax (nM) | 89 ± 78 | [7] |
| AUC₀₋₇₂ (µmol·h/L) | 2.4 ± 1.7 | [7] |
| Half-life (hours) | 15.6 ± 3.3 | [7] |
Note: Data for this compound is not available. The table presents data for its precursor, daidzein, and a key downstream metabolite, S-equol, to provide context.
Impact on Human Health
S-DHD and its related metabolites are being investigated for their roles in various aspects of human health, including cancer prevention, cardiovascular health, and hormonal regulation.
Anti-Cancer Activity
Table 2: In Vitro Anti-Cancer Activity of Daidzein
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 50 | [8] |
| PC-3 | Prostate Cancer | >100 | [9] |
| C4-2B | Prostate Cancer | >100 | [9] |
Note: This table shows data for daidzein as a proxy for this compound's potential activity.
A proposed mechanism for the anti-cancer activity of daidzein in bladder cancer involves the inhibition of the Fibroblast Growth Factor Receptor 3 (FGFR3) signaling pathway.
Figure 2: Inhibition of the FGFR3 pathway by S-DHD.
Anti-Adipogenic Effects
A recent study has demonstrated that S-DHD exhibits anti-adipogenic activity in 3T3-L1 preadipocytes.[1] At a concentration of 10 µM, S-DHD was found to significantly reduce lipid accumulation and downregulate the expression of key adipogenic transcription factors.
Table 3: Anti-Adipogenic Effects of this compound (10 µM) on 3T3-L1 Cells
| Parameter | Effect | Reference |
| Intracellular Lipid Accumulation | 40% reduction | [1] |
| PPARγ mRNA Expression | 50% reduction | [1] |
| C/EBPα mRNA Expression | 82% reduction | [1] |
The differentiation of preadipocytes into mature adipocytes is a complex process. The workflow for studying the anti-adipogenic effects of S-DHD is depicted below.
Figure 3: Experimental workflow for anti-adipogenesis assay.
Antioxidant and Anti-inflammatory Properties
Studies have shown that dihydrodaidzein possesses significant antioxidant activity, in some cases greater than its precursor, daidzein.[2][10] The Oxygen Radical Absorbance Capacity (ORAC) assay is a common method to quantify antioxidant capacity.
Table 4: Antioxidant Capacity of Isoflavones and Metabolites (ORAC Assay)
| Compound | ORAC Value (µmol TE/µmol) | Reference |
| Daidzein | 2.6 ± 0.2 | [2] |
| Dihydrodaidzein | 4.6 ± 0.2 | [2] |
| Genistein | 3.2 ± 0.1 | [2] |
| Equol | 6.1 ± 0.4 | [2] |
| Quercetin (Positive Control) | 4.7 ± 0.2 | [2] |
TE = Trolox Equivalents
The anti-inflammatory effects of daidzein and its metabolites are thought to be mediated, in part, through the inhibition of the NF-κB signaling pathway.[2] This pathway is a key regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines like TNF-α and IL-6.
References
- 1. Antioxidant activity of isoflavones and their major metabolites using different in vitro assays. | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sciforum.net [sciforum.net]
- 4. Antioxidant activities of isoflavones and their biological metabolites in a liposomal system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Daidzein-sulfate metabolites affect transcriptional and antiproliferative activities of estrogen receptor-beta in cultured human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparing the pharmacokinetics of daidzein and genistein with the use of 13C-labeled tracers in premenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. air.unimi.it [air.unimi.it]
- 8. Daidzein Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alteration and ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Daidzein effect on hormone refractory prostate cancer in vitro and in vivo compared to genistein and soy extract: potentiation of radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antioxidant activity of isoflavones and their major metabolites using different in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
The Microbial Architects of S-Dihydrodaidzein: A Technical Guide to the Gut's Metabolic Machinery
For Immediate Release
[City, State] – A comprehensive technical guide released today sheds new light on the specific gut bacteria responsible for the synthesis of S-Dihydrodaidzein (S-DHD), a critical intermediate in the metabolism of the soy isoflavone daidzein. This guide, tailored for researchers, scientists, and drug development professionals, provides an in-depth analysis of the microbial players, their enzymatic machinery, and the experimental methodologies crucial for advancing research in this field.
This compound, a metabolite of daidzein, is a key molecule in the pathway leading to the production of S-equol, a compound with significant estrogenic and other biological activities. However, the production of S-DHD itself is a pivotal step, and understanding the bacteria that exclusively or primarily perform this conversion is essential for harnessing its potential therapeutic benefits. This guide consolidates current knowledge on these microorganisms, offering a detailed overview for the scientific community.
Key Bacterial Species in this compound Synthesis
The conversion of daidzein to S-DHD is primarily carried out by a specific set of anaerobic bacteria residing in the human gut, many of which belong to the family Coriobacteriaceae. The key enzyme responsible for this biotransformation is daidzein reductase (DZNR) . While some bacteria possess the complete enzymatic toolkit to convert daidzein to S-equol, several species have been identified that predominantly or exclusively produce DHD.
Several bacterial strains have been identified as producers of dihydrodaidzein from daidzein without subsequent conversion to equol. These include Clostridium sp. HGH6, Coprobacillus sp. TM-40, and Lactobacillus sp. Niu-O16.[1][2][3] For instance, Clostridium sp. HGH6, an anaerobic bacterium isolated from healthy individuals' feces, is capable of converting daidzein into dihydrodaidzein under anaerobic conditions.[4] Similarly, Coprobacillus sp. TM-40, isolated from human feces, produces DHD from both daidzein and its glycoside form, daidzin, but does not produce equol.[2] The bovine rumen bacterium Lactobacillus sp. Niu-O16 has also been shown to anaerobically convert daidzein to DHD.[3]
In contrast, some bacteria, such as Slackia isoflavoniconvertens, can convert daidzein to equol via a DHD intermediate.[5] The cooperation between different bacterial species is also a crucial factor in the gut microbiome. For example, the co-culture of a DHD-producing bacterium like Lactobacillus sp. Niu-O16 with a bacterium that can convert DHD to S-equol, such as Eggerthella sp. Julong 732, demonstrates the complete metabolic pathway from daidzein to S-equol.[3]
Quantitative Data on Daidzein to this compound Conversion
The efficiency of daidzein to S-DHD conversion varies among different bacterial species and is influenced by culture conditions. The following tables summarize key quantitative data from various studies.
| Bacterial Strain | Substrate & Initial Concentration | DHD Production | Incubation Time | Reference |
| Clostridium sp. HGH6 | Daidzein (Concentration not specified) | Dihydrodaidzein | Not specified | [4] |
| Coprobacillus sp. TM-40 | Daidzein | Dihydrodaidzein | Not specified | [2] |
| Lactobacillus sp. Niu-O16 | Daidzein (up to 800 µM) | Complete reduction to DHD | 3 days | [6] |
| Slackia isoflavoniconvertens | Daidzein (84 µM) | Intermediate DHD (26 µM max) | 8 hours (for max DHD) | [7] |
Metabolic Pathway of Daidzein to this compound
The biotransformation of daidzein to S-DHD is the initial and rate-limiting step in the pathway to S-equol. This conversion is catalyzed by the enzyme daidzein reductase.
Caption: Metabolic conversion of daidzein to this compound by gut bacteria.
Signaling Pathways of this compound
While much of the research has focused on the biological activities of daidzein and S-equol, emerging evidence suggests that S-DHD itself possesses biological activity. Daidzein and its metabolites are known to exert anti-inflammatory effects by modulating signaling pathways such as NF-κB and MAPK.[8][9] Specifically, dihydrodaidzein has been shown to inhibit NF-κB activation and MAPK phosphorylation.[3] Daidzein and its derivatives can also interact with estrogen receptors, although the specific effects of S-DHD on these receptors are still under investigation.[10][11][12]
Caption: Postulated anti-inflammatory signaling pathways of this compound.
Experimental Protocols
Anaerobic Culture of Dihydrodaidzein-Producing Bacteria
A crucial aspect of studying these gut microbes is maintaining strict anaerobic conditions.
Materials:
-
Anaerobic chamber (e.g., Whitley DG250) with a gas mix of H₂, CO₂, and N₂.[13]
-
Pre-reduced, sterile culture media (e.g., Brain Heart Infusion [BHI] broth or Gifu Anaerobic Medium [GAM]).
-
Sterile tubes with butyl rubber stoppers.
-
Resazurin as an anaerobic indicator.[13]
-
Bacterial strain of interest (e.g., Clostridium sp. HGH6, Coprobacillus sp. TM-40).
Procedure:
-
Prepare and sterilize the culture medium. For pre-reduced media, boil the medium to remove dissolved oxygen, add a reducing agent like L-cysteine, and bubble with oxygen-free nitrogen gas before autoclaving in sealed tubes.[14]
-
Transfer all materials, including media and bacterial stocks, into the anaerobic chamber.
-
Allow the media to equilibrate within the anaerobic environment for at least 24 hours before inoculation. The resazurin indicator should be colorless.
-
Inoculate the pre-reduced medium with the bacterial strain from a frozen glycerol stock or a fresh colony.
-
Incubate the cultures at 37°C under anaerobic conditions. Growth can be monitored by measuring optical density (OD) at 600 nm.
In Vitro Daidzein to Dihydrodaidzein Conversion Assay
This protocol outlines the procedure to assess the biotransformation of daidzein to DHD by a specific bacterial culture.
Materials:
-
Anaerobically grown bacterial culture.
-
Daidzein stock solution (dissolved in a suitable solvent like DMSO or ethanol).
-
Anaerobic buffer (e.g., potassium phosphate buffer, pH 7.0).
-
Ethyl acetate for extraction.
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column.
-
Standards for daidzein and dihydrodaidzein.
Procedure:
-
In the anaerobic chamber, harvest the bacterial cells from the culture by centrifugation.
-
Wash the cell pellet with anaerobic buffer and resuspend to a desired cell density (e.g., OD₆₀₀ of 1.0).
-
Add daidzein from the stock solution to the cell suspension to a final concentration (e.g., 100 µM).
-
Incubate the reaction mixture anaerobically at 37°C for a specified time course (e.g., 0, 4, 8, 24 hours).
-
At each time point, stop the reaction by adding an equal volume of ethyl acetate to extract the isoflavones.
-
Vortex vigorously and centrifuge to separate the organic and aqueous phases.
-
Collect the ethyl acetate layer, evaporate to dryness under a stream of nitrogen, and reconstitute the residue in the HPLC mobile phase.
-
Analyze the samples by HPLC to quantify the concentrations of daidzein and dihydrodaidzein by comparing the peak areas to those of the standards.
Daidzein Reductase Activity Assay in Cell-Free Extracts
This assay measures the enzymatic activity of DZNR in the absence of whole cells.
Materials:
-
Bacterial cell pellet from an anaerobic culture.
-
Lysis buffer (e.g., potassium phosphate buffer with lysozyme and DNase).
-
Ultrasonicator or French press.
-
Centrifuge (refrigerated).
-
Protein quantification assay (e.g., Bradford or BCA).
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.0).
-
Daidzein solution.
-
NAD(P)H solution.
-
HPLC system.
Procedure:
-
Resuspend the bacterial cell pellet in lysis buffer and disrupt the cells using ultrasonication or a French press on ice.
-
Centrifuge the lysate at high speed (e.g., 12,000 x g) at 4°C to remove cell debris. The supernatant is the cell-free extract.
-
Determine the protein concentration of the cell-free extract.
-
Set up the enzyme reaction in an anaerobic environment by combining the cell-free extract, reaction buffer, daidzein, and NAD(P)H.
-
Incubate at 37°C for a defined period.
-
Stop the reaction and extract the isoflavones as described in the whole-cell assay.
-
Analyze by HPLC to determine the amount of DHD produced.
-
Calculate the specific activity of daidzein reductase (e.g., in nmol of DHD produced per minute per mg of protein).
Experimental Workflow for Identifying and Characterizing DHD-Producing Bacteria
The following diagram illustrates a typical workflow for the discovery and characterization of gut bacteria capable of synthesizing S-DHD.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation of an isoflavone-metabolizing, Clostridium-like bacterium, strain TM-40, from human faeces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Equol: a metabolite of gut microbiota with potential antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Colonic Bacteria in the Metabolism of the Natural Isoflavone Daidzin to Equol [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Isolation of a Human Intestinal Bacterium Capable of Daidzein and Genistein Conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Isoflavones daidzin and daidzein inhibit lipopolysaccharide-induced inflammation in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Effects of daidzein on estrogen-receptor-positive and negative pancreatic cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of daidzein on estrogen-receptor-positive and negative pancreatic cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ovid.com [ovid.com]
- 14. The Role of Colonic Bacteria in the Metabolism of the Natural Isoflavone Daidzin to Equol - PMC [pmc.ncbi.nlm.nih.gov]
The Stereochemistry of Dihydrodaidzein: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the stereochemistry of dihydrodaidzein, a critical metabolite of the soy isoflavone daidzein. This document is intended for researchers, scientists, and drug development professionals interested in the nuanced biological activities and therapeutic potential of dihydrodaidzein's stereoisomers.
Introduction
Dihydrodaidzein (DHD) is a key intermediate in the metabolic pathway of daidzein, a prominent phytoestrogen found in soy products. The reduction of daidzein in the gut microbiome results in the formation of dihydrodaidzein, which possesses a chiral center at the C3 position of the chroman ring. This gives rise to two enantiomers: (S)-dihydrodaidzein and (R)-dihydrodaidzein. Emerging research indicates that these stereoisomers exhibit distinct biological activities, making their individual characterization crucial for understanding their pharmacological effects and for the development of targeted therapeutics. (S)-dihydrodaidzein is a metabolite of daidzein and is suggested to have stronger bioactivity than its parent compound.[1] This guide details the synthesis, separation, and comparative biological activities of dihydrodaidzein enantiomers, providing a comprehensive resource for the scientific community.
Physicochemical Properties
The distinct three-dimensional arrangement of atoms in (S)- and (R)-dihydrodaidzein leads to differences in their interaction with polarized light, a property known as optical activity. While many of the bulk physical properties are identical for both enantiomers, their optical rotation is equal in magnitude but opposite in direction.
| Property | Racemic Dihydrodaidzein | (S)-Dihydrodaidzein | (R)-Dihydrodaidzein |
| Molecular Formula | C₁₅H₁₂O₄ | C₁₅H₁₂O₄ | C₁₅H₁₂O₄ |
| Molecular Weight | 256.25 g/mol | 256.25 g/mol | 256.25 g/mol |
| Melting Point | ~250 °C[2] | Data not available | Data not available |
| Specific Rotation ([α]D) | 0° | Data not available | Data not available |
Synthesis of Dihydrodaidzein Stereoisomers
The preparation of enantiomerically pure or enriched forms of dihydrodaidzein is essential for studying their distinct biological roles. Both chemical and enzymatic methods have been developed for this purpose.
Synthesis of Racemic Dihydrodaidzein
A common method for the synthesis of racemic dihydrodaidzein is the catalytic transfer hydrogenation of daidzein.
Experimental Protocol: Catalytic Transfer Hydrogenation of Daidzein
-
Reaction Setup: In a round-bottom flask, dissolve daidzein (1.0 g, 3.93 mmol) in methanol (80 mL).
-
Catalyst and Hydrogen Source: Add palladium on activated carbon (10% w/w, 1.0 g) and ammonium formate (1.0 g, 15.8 mmol) to the solution.
-
Reflux: Heat the reaction mixture to reflux at 65°C for 2 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Purification: Evaporate the solvent under reduced pressure. The resulting crude product can be purified by flash chromatography on silica gel to yield racemic dihydrodaidzein.
Enantioselective Synthesis of (S)- and (R)-Dihydrodaidzein
Enantioselective synthesis aims to produce a single enantiomer. This can be achieved through asymmetric hydrogenation using a chiral catalyst.
Experimental Protocol: Asymmetric Hydrogenation of Daidzein
-
Catalyst Preparation: In a high-pressure reactor, suspend palladium on activated carbon (10% w/w) in methanol.
-
Chiral Modifier: Add (S)-proline as the chiral modifier.
-
Reaction: Add daidzein to the reactor. Pressurize the reactor with dihydrogen gas (H₂) to 20 bars.
-
Incubation: Maintain the reaction at a controlled temperature for 3 hours.[1]
-
Workup and Analysis: After the reaction, carefully release the pressure. Filter the catalyst and evaporate the solvent. The enantiomeric excess (e.e.) of the product can be determined by chiral HPLC analysis. An enantiomeric excess of up to 44% has been reported using this method.[1]
Note: The choice of chiral modifier can influence the stereochemical outcome. While (S)-proline favors the formation of one enantiomer, other chiral catalysts or ligands can be explored to optimize the synthesis of either the (S) or (R) form.
Enzymatic Synthesis of (R)-Dihydrodaidzein
Biocatalytic methods offer high stereoselectivity under mild reaction conditions. Daidzein reductase enzymes have been utilized for the enantioselective synthesis of (R)-dihydrodaidzein.
Experimental Protocol: Enzymatic Reduction of Daidzein
-
Enzyme Source: Utilize a purified daidzein reductase from a source such as Eggerthella sp. YY7918.[3]
-
Reaction Mixture: Prepare a buffered solution containing daidzein and the necessary cofactor, typically NADPH.
-
Enzymatic Reaction: Add the daidzein reductase to the reaction mixture and incubate at an optimal temperature and pH for the enzyme's activity.
-
Monitoring and Purification: Monitor the conversion of daidzein to (R)-dihydrodaidzein by HPLC. Once the reaction is complete, the product can be extracted and purified using standard chromatographic techniques.
Chiral Separation of Dihydrodaidzein Enantiomers
High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method for the analytical and preparative separation of dihydrodaidzein enantiomers.
Experimental Protocol: Chiral HPLC Separation
-
Chromatographic System: A standard HPLC system equipped with a UV detector is suitable.
-
Chiral Stationary Phase: A polysaccharide-based chiral column, such as one coated with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H), is often effective for the separation of flavonoid enantiomers.
-
Mobile Phase: A mobile phase consisting of a mixture of n-hexane and a polar modifier like isopropanol or ethanol is typically used. The addition of a small amount of a basic or acidic modifier, such as diethylamine or trifluoroacetic acid, can improve peak shape and resolution. A common starting mobile phase composition is n-hexane:isopropanol (90:10, v/v).
-
Flow Rate: A flow rate of 0.5-1.0 mL/min is generally appropriate.
-
Detection: Dihydrodaidzein can be detected by UV absorbance at a wavelength of approximately 280 nm.
-
Optimization: The mobile phase composition and flow rate should be optimized to achieve baseline separation of the two enantiomers.
Biological Activity and Signaling Pathways
The stereochemistry of dihydrodaidzein plays a significant role in its biological activity, particularly in its interaction with estrogen receptors (ERs). The differential binding affinities of the enantiomers for ERα and ERβ can lead to distinct downstream signaling events.
Estrogen Receptor Binding Affinity
While direct binding data for dihydrodaidzein enantiomers is limited, data for their direct metabolite, equol, provides strong evidence for stereoselective ER binding. (S)-equol, derived from (S)-dihydrodaidzein, exhibits a significantly higher binding affinity for ERβ compared to ERα. In contrast, (R)-equol has a more balanced affinity for both receptor subtypes.
| Compound | Relative Binding Affinity (RBA) for ERα (%) | Relative Binding Affinity (RBA) for ERβ (%) | ERβ/ERα Selectivity Ratio |
| 17β-Estradiol (E2) | 100 | 100 | 1 |
| Daidzein | 0.003[4] | 0.051[4] | 17 |
| (S)-Equol | 0.144[4] | 3.50[4] | 24 |
| (R)-Equol | 0.374[4] | 0.327[4] | 0.9 |
| Genistein | 0.021[4] | 6.80[4] | 324 |
RBA is calculated as (IC₅₀ of E2 / IC₅₀ of test compound) x 100. Data for equol enantiomers are presented as strong indicators of the likely binding preferences of the corresponding dihydrodaidzein enantiomers.
Modulation of Signaling Pathways
The differential binding of dihydrodaidzein stereoisomers to estrogen receptors can trigger distinct intracellular signaling cascades. The activation of the MAPK/ERK pathway is a known downstream effect of estrogen receptor signaling. Daidzein has been shown to activate the MEK/ERK pathway.[5] It is plausible that the stereoisomers of dihydrodaidzein differentially modulate this pathway, potentially leading to varied cellular responses such as proliferation, differentiation, and apoptosis.
The (S)-enantiomer, with its higher affinity for ERβ, may preferentially activate signaling pathways associated with this receptor subtype, while the (R)-enantiomer may have a more balanced or ERα-dominant effect. Further research is needed to fully elucidate the specific signaling signatures of each enantiomer.
Conclusion
The stereochemistry of dihydrodaidzein is a critical determinant of its biological activity. The (S) and (R) enantiomers exhibit distinct properties, particularly in their interaction with estrogen receptors, which likely translates to differential modulation of downstream signaling pathways. This technical guide provides a foundational understanding of the synthesis, separation, and biological characterization of dihydrodaidzein stereoisomers. Further research into the specific biological effects and signaling mechanisms of each enantiomer will be crucial for unlocking their full therapeutic potential in areas such as hormone-dependent cancers, osteoporosis, and cardiovascular disease. The detailed protocols and compiled data herein serve as a valuable resource for researchers dedicated to advancing this field of study.
References
- 1. DSpace [helda.helsinki.fi]
- 2. (+-)-Dihydrodaidzein | C15H12O4 | CID 176907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms enforcing the estrogen receptor β selectivity of botanical estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Daidzein phosphorylates and activates 5-lipoxygenase via the MEK/ERK pathway: a mechanism for inducing the production of 5-lipoxygenase metabolite that inhibit influenza virus intracellular replication - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary In Vitro Studies of S-Dihydrodaidzein: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: S-Dihydrodaidzein (S-DHD) is a key intestinal metabolite of the soy isoflavone daidzein, recognized for possessing potentially greater biological activity than its precursor. As research into isoflavone metabolites intensifies, understanding the specific actions of enantiomers like S-DHD is critical for drug discovery and nutraceutical development. This document provides a comprehensive technical overview of the preliminary in vitro studies surrounding S-DHD and its close structural relatives. It details established experimental protocols, summarizes available quantitative data, and visualizes key signaling pathways implicated in its mechanism of action. The scarcity of studies focused exclusively on the S-enantiomer necessitates drawing from research on daidzein and racemic dihydrodaidzein, providing a foundational framework for future investigations.
In Vitro Biological Activities
Preliminary research, primarily on the parent compound daidzein and its metabolites, suggests that this compound possesses a range of biological effects, including antioxidant, anti-inflammatory, anticancer, and estrogenic activities. These properties are attributed to its structural similarity to endogenous estrogens and its ability to modulate key cellular signaling pathways.
Antioxidant Properties
Dihydrodaidzein is recognized for its antioxidant capabilities, which are considered superior to its precursor, daidzein.[1][2] This activity is crucial for mitigating cellular damage caused by reactive oxygen species (ROS), a key factor in various chronic diseases. The primary mechanisms involve direct radical scavenging and potentially modulating endogenous antioxidant enzyme systems.
Experimental Approach: The antioxidant capacity of S-DHD can be quantified using several established in vitro assays:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the ability of the compound to donate a hydrogen atom or electron to neutralize the stable DPPH radical.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Assesses the capacity to quench the ABTS radical cation, a common method for determining total antioxidant activity.[3]
-
Ferric Reducing Antioxidant Power (FRAP) Assay: Evaluates the ability of the compound to reduce ferric iron (Fe³⁺) to its ferrous form (Fe²⁺).[4][5]
-
Cellular ROS Assays: Involves treating cells (e.g., H₂O₂-stimulated Caco-2 cells) with the compound and using fluorescent probes like DCFH-DA to measure the reduction in intracellular ROS levels.[6]
Anti-inflammatory Effects
Isoflavones and their metabolites are known to exert anti-inflammatory effects by modulating key signaling pathways that regulate the production of inflammatory mediators.[6][7] Studies on daidzein and its hydroxylated metabolite, 8-hydroxydaidzein (8-HD), show significant inhibition of pro-inflammatory cytokines and enzymes in models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages.[8][9]
Experimental Approach:
-
Cell Model: RAW264.7 macrophage-like cells or Caco-2 intestinal epithelial cells stimulated with LPS or TNF-α are commonly used.[6][8]
-
Nitric Oxide (NO) Production: The Griess assay is used to measure nitrite concentration in the cell culture medium, an indicator of NO production by inducible nitric oxide synthase (iNOS).[8]
-
Cytokine Measurement: ELISA or qPCR can quantify the expression and secretion of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.
-
Protein Expression: Western blotting is employed to analyze the expression levels of key inflammatory proteins such as iNOS and cyclooxygenase-2 (COX-2) and the phosphorylation status of signaling proteins (e.g., JNK, p38, NF-κB).[6][8]
Anticancer Potential
The anticancer activities of daidzein have been documented in various cancer cell lines, including breast (MCF-7), colon (LoVo), bladder (RT112), and prostate (PC3, LNCaP) cancer.[10][11][12][13] The mechanisms often involve cell cycle arrest, induction of apoptosis, and inhibition of signaling pathways critical for cancer cell proliferation and survival. Given that metabolites can have higher activity, S-DHD is a compound of significant interest.[7]
Experimental Approach:
-
Cytotoxicity and Viability: MTT or resazurin assays are used to determine the half-maximal inhibitory concentration (IC₅₀) in various cancer cell lines.[11][14]
-
Cell Cycle Analysis: Flow cytometry with propidium iodide (PI) staining is used to assess the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment.[10]
-
Apoptosis Assays: Apoptosis can be confirmed through Annexin V/PI staining followed by flow cytometry, and by measuring the activity of key executioner caspases like caspase-3 and caspase-7.[10][11]
-
Mechanism of Action: Western blotting can be used to measure changes in the expression of apoptosis-related proteins such as Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic), and PARP cleavage.[11][15]
Estrogenic and Receptor Modulation Activity
As a phytoestrogen, S-DHD's structure allows it to bind to estrogen receptors (ERα and ERβ).[16] Its parent compound, daidzein, and its key metabolite, equol, are known to have a higher binding affinity for ERβ.[17][18] This selective binding can lead to either estrogenic or anti-estrogenic effects depending on the cellular context and the presence of endogenous estrogens. This activity is central to its potential roles in hormone-dependent conditions.
Experimental Approach:
-
Receptor Binding Assays: Competitive binding assays using radiolabeled estradiol are performed to determine the binding affinity of S-DHD for ERα and ERβ.
-
Reporter Gene Assays: Cells (e.g., Ishikawa cells or transfected HeLa cells) containing an estrogen-responsive element (ERE) linked to a reporter gene (e.g., luciferase) are used to measure the transcriptional activation of ERs.[15][19]
-
Downstream Gene/Protein Expression: The effect on estrogen-responsive genes and proteins can be measured. For example, alkaline phosphatase activity in Ishikawa cells is an indicator of estrogenic effect.[19] qPCR or Western blotting can be used to assess changes in ER target genes like pS2 or progesterone receptor.
Summary of Quantitative Data
The following tables summarize quantitative data from in vitro studies on daidzein and its metabolites. Data specifically for this compound is limited; therefore, data from related compounds are included to provide a comparative baseline for future research.
Table 1: In Vitro Anticancer Activity of Daidzein
| Cell Line | Cancer Type | Assay | Concentration | Effect | Reference |
|---|---|---|---|---|---|
| MCF-7 | Breast | MTT | 50 µM | IC₅₀ value | [11] |
| MCF-7 | Breast | Caspase 3/7 Activity | 50 µM | 1.4-fold increase vs. control | [11] |
| LoVo | Colon | Cell Growth | 0.1 - 1 µM | Stimulated growth | [10] |
| LoVo | Colon | Cell Growth | 10 - 100 µM | Inhibited growth (dose-dependent) | [10] |
| LoVo | Colon | Cell Cycle | 10 - 100 µM | G0/G1 phase arrest | [10] |
| RT112 | Bladder | Cell Viability | Time/Concentration | Reduced viability (dependent) | [12] |
| PC3, LNCaP, DU145 | Prostate | Cytotoxicity | Not specified | Anti-prostate cancer activity |[13] |
Table 2: In Vitro Estrogenic and Anti-inflammatory Activity of Daidzein and Metabolites
| Compound | Cell Line | Activity | Assay | Metric | Value | Reference |
|---|---|---|---|---|---|---|
| Daidzein | Ishikawa-Var I | Estrogenic | Alkaline Phosphatase | EC₅₀ | ~1 µM | [19] |
| 8-Hydroxydaidzein | RAW264.7 | Anti-inflammatory | NO Production | Inhibition | Dose-dependent | [8] |
| Daidzein Derivatives | Caco-2 | Anti-inflammatory | JNK Phosphorylation | Inhibition | Significant | [6] |
| Daidzein | Porcine Granulosa | Steroidogenesis | Progesterone Secretion | Inhibition | At 0.05-50 µM |[16] |
Key Signaling Pathways and Experimental Workflows
The biological effects of S-DHD are mediated through its interaction with multiple intracellular signaling pathways. The diagrams below, generated using DOT language, illustrate these putative mechanisms and common experimental workflows.
Caption: Putative anti-inflammatory mechanism of this compound via inhibition of TAK1.
Caption: Estrogen receptor (ER) signaling pathway activated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. rahuedu.org [rahuedu.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Antioxidant and Anti-Inflammatory Activities of 8-Hydroxydaidzein (8-HD) in Activated Macrophage-Like RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biphasic effect of daidzein on cell growth of human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Daidzein Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alteration and ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Daidzein exerts anti-tumor activity against bladder cancer cells via inhibition of FGFR3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel daidzein molecules exhibited anti-prostate cancer activity through nuclear receptor ERβ modulation, in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Daidzein-sulfate metabolites affect transcriptional and antiproliferative activities of estrogen receptor-beta in cultured human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. P212A Mutant of Dihydrodaidzein Reductase Enhances (S)-Equol Production and Enantioselectivity in a Recombinant Escherichia coli Whole-Cell Reaction System - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structure–Activity Relationship of Phytoestrogen Analogs as ERα/β Agonists with Neuroprotective Activities [jstage.jst.go.jp]
- 19. In vitro bioassays of non-steroidal phytoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of S-Dihydrodaidzein from Daidzein
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-Dihydrodaidzein, a key metabolite of the soy isoflavone daidzein, exhibits significant biological activity, making it a compound of interest for pharmaceutical and nutraceutical research.[1] This document provides detailed protocols for the synthesis of this compound from daidzein, focusing on both biotechnological and chemical methodologies. The biotechnological approach leverages whole-cell biocatalysts or purified enzymes, offering high stereoselectivity. The chemical synthesis route provides an alternative through asymmetric hydrogenation. This guide includes comprehensive experimental procedures, data presentation in tabular format for easy comparison, and graphical representations of the synthesis pathways and workflows to aid in experimental design and execution.
Introduction
Daidzein, a prominent isoflavone found in soy products, is metabolized by gut microbiota into several bioactive compounds, including dihydrodaidzein (DHD).[1][2] DHD exists as two enantiomers, (S)-dihydrodaidzein and (R)-dihydrodaidzein. This compound is a crucial intermediate in the microbial synthesis of (S)-equol, a metabolite with higher estrogenic activity than its precursor daidzein.[3][4][5] Given its bioactivity and role as a precursor to (S)-equol, the targeted synthesis of this compound is of significant interest. The protocols outlined below describe methods to achieve this conversion.
Data Presentation
Table 1: Comparison of Synthesis Methodologies for this compound Production
| Parameter | Biotechnological (Whole-Cell) | Chemical (Asymmetric Hydrogenation) |
| Catalyst | Specific bacterial strains (e.g., Eggerthella sp. YY7918, Lactococcus garvieae) or engineered E. coli | Palladium on activated carbon with a chiral modifier (e.g., (S)-proline) |
| Key Enzymes | Daidzein Reductase (DZNR) | Not Applicable |
| Stereoselectivity | High (can be enantiopure depending on the biocatalyst) | Moderate (up to 44% enantiomeric excess reported)[6] |
| Reaction Conditions | Anaerobic or aerobic, 37°C, specific culture media | 20 bars of H₂ pressure, organic solvent |
| Substrate Conc. | Typically in the µM to low mM range | Dependent on solubility |
| Advantages | High stereoselectivity, mild reaction conditions, environmentally friendly | Does not require microbial culture facilities, potentially faster reaction times |
| Disadvantages | Requires handling of microorganisms, potential for byproduct formation | Lower enantiomeric excess, requires high-pressure equipment, use of heavy metal catalyst |
Experimental Protocols
Protocol 1: Biotechnological Synthesis of this compound using Engineered E. coli
This protocol is based on the heterologous expression of daidzein reductase (DZNR) in E. coli, which catalyzes the conversion of daidzein to dihydrodaidzein. The specific enantiomer produced ((R)- or (S)-DHD) depends on the specific DZNR enzyme used. For instance, DZNR from Eggerthella sp. YY7918 has been shown to produce (R)-dihydrodaidzein.[7] However, other reductases can favor the S-enantiomer. This protocol provides a general framework.
1. Materials and Reagents:
-
E. coli strain (e.g., BL21(DE3))
-
Expression vector containing the desired daidzein reductase gene (e.g., from a bacterial strain known to produce S-DHD or an engineered variant)
-
Luria-Bertani (LB) broth and agar
-
Appropriate antibiotic for plasmid selection
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Daidzein
-
Phosphate buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Solvents for HPLC analysis (e.g., acetonitrile, water, formic acid)
2. Equipment:
-
Shaking incubator
-
Centrifuge
-
Sonicator or French press for cell lysis (optional, for purified enzyme prep)
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system with a chiral column
3. Methodology:
a. Strain Preparation and Protein Expression:
-
Transform the E. coli BL21(DE3) cells with the expression vector containing the daidzein reductase gene.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Inoculate a single colony into 10 mL of LB broth with the antibiotic and grow overnight at 37°C with shaking.
-
Inoculate a larger volume of LB broth (e.g., 1 L) with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to incubate the culture for an additional 4-16 hours at a lower temperature (e.g., 18-25°C) to enhance soluble protein expression.
b. Whole-Cell Biotransformation:
-
Harvest the induced cells by centrifugation (e.g., 5000 x g for 10 min at 4°C).
-
Wash the cell pellet with phosphate buffer (pH 7.0) and resuspend in the same buffer to a desired cell density.
-
Add daidzein (dissolved in a minimal amount of DMSO or ethanol) to the cell suspension to a final concentration of 100-500 µM.
-
Incubate the reaction mixture at 37°C with gentle shaking. Monitor the reaction progress over time (e.g., 4, 8, 12, 24 hours) by taking aliquots.
c. Product Extraction and Analysis:
-
To stop the reaction, acidify the aliquot with a small amount of acid (e.g., HCl) and add an equal volume of ethyl acetate.
-
Vortex vigorously for 1 minute and centrifuge to separate the phases.
-
Collect the organic (ethyl acetate) layer, which contains the product.
-
Dry the organic extract over anhydrous sodium sulfate and evaporate the solvent using a rotary evaporator or under a stream of nitrogen.
-
Dissolve the residue in a suitable solvent (e.g., methanol) for HPLC analysis.
-
Analyze the product formation and determine the enantiomeric excess using a chiral HPLC column.
Protocol 2: Chemical Synthesis of (S)-Dihydrodaidzein via Asymmetric Hydrogenation
This protocol is based on the stereoselective hydrogenation of the C2-C3 double bond of daidzein using a chiral catalyst system.[6]
1. Materials and Reagents:
-
Daidzein
-
Palladium on activated carbon (Pd/C, 10%)
-
(S)-proline (chiral modifier)
-
Solvent (e.g., methanol, ethanol)
-
Dihydrogen gas (H₂)
2. Equipment:
-
High-pressure autoclave or Parr hydrogenator
-
Magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
-
HPLC system with a chiral column
3. Methodology:
-
In a high-pressure reaction vessel, dissolve daidzein in the chosen solvent.
-
Add the Pd/C catalyst (e.g., 5-10 mol%) and (S)-proline.
-
Seal the vessel and purge with dihydrogen gas several times to remove air.
-
Pressurize the vessel with dihydrogen gas to the desired pressure (e.g., 20 bars).[6]
-
Stir the reaction mixture at room temperature for a specified time (e.g., 3 hours).[6]
-
Monitor the reaction progress by taking samples (if the reactor allows) and analyzing by TLC or HPLC.
-
Once the reaction is complete, carefully vent the dihydrogen gas.
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
-
Determine the yield and enantiomeric excess of this compound by chiral HPLC analysis.
Visualization of Pathways and Workflows
Biosynthetic Pathway of Daidzein to S-Equol
Caption: Enzymatic conversion of daidzein to S-equol.
General Experimental Workflow for Biotransformation
Caption: Workflow for this compound synthesis.
References
- 1. sciforum.net [sciforum.net]
- 2. Dihydrodaidzein CAS No. 17238-05-0 Sigma-Aldrich [sigmaaldrich.com]
- 3. The production of S-equol from daidzein is associated with a cluster of three genes in Eggerthella sp. YY7918 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization and Identification of a New Daidzein Reductase Involved in (S)-Equol Biosynthesis in Clostridium sp. ZJ6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Characterization and Identification of a New Daidzein Reductase Involved in (S)-Equol Biosynthesis in Clostridium sp. ZJ6 [frontiersin.org]
- 6. DSpace [helda.helsinki.fi]
- 7. researchgate.net [researchgate.net]
Application Note: Quantification of S-Dihydrodaidzein in Biological Matrices using HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Dihydrodaidzein is a key metabolite of the soy isoflavone daidzein, produced by the intestinal microbiota. As an equol precursor, its concentration in biological fluids is of significant interest for understanding the potential health effects of soy consumption. This document provides a detailed protocol for the quantification of this compound in biological matrices, such as plasma and urine, using a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method. The methodologies presented are based on established principles for the analysis of isoflavones and their metabolites.
Experimental Protocols
Sample Preparation
The choice of sample preparation protocol is dependent on the biological matrix and whether the analysis requires the quantification of total (conjugated and unconjugated) or just unconjugated this compound.
a) Protein Precipitation (for Plasma/Serum - Unconjugated this compound)
This method is a rapid procedure suitable for initial screening.
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., deuterated daidzein or a structurally similar compound not present in the sample).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the clear supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).
-
Vortex and centrifuge to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial for HPLC-MS/MS analysis.
b) Solid-Phase Extraction (SPE) (for Plasma, Serum, or Urine - Unconjugated this compound)
SPE provides a cleaner extract, which can reduce matrix effects and improve sensitivity.
-
Conditioning: Condition a mixed-mode or reverse-phase SPE cartridge (e.g., Oasis HLB, 30 mg) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Dilute 200 µL of the biological sample with 200 µL of 0.1 M acetate buffer (pH 5.0) and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute this compound with 1 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the protein precipitation protocol.
c) Enzymatic Hydrolysis (for Total this compound)
To measure the total concentration, including glucuronidated and sulfated conjugates, an enzymatic hydrolysis step is necessary before extraction.
-
To 200 µL of the sample (urine or plasma), add 200 µL of 0.1 M acetate buffer (pH 5.0).
-
Add a solution containing β-glucuronidase (from Helix pomatia, >1000 units) and sulfatase (>50 units).
-
Incubate the mixture at 37°C for 2 to 12 hours.
-
After incubation, proceed with either protein precipitation or SPE as described above.
Experimental workflow for sample preparation.
HPLC-MS/MS Method
a) Chromatographic Conditions
-
Column: A reverse-phase C18 column is recommended (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
-
Gradient Program:
-
0-1 min: 10% B
-
1-8 min: Linear gradient from 10% to 90% B
-
8-9 min: Hold at 90% B
-
9-9.1 min: Return to 10% B
-
9.1-12 min: Column re-equilibration at 10% B
-
b) Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 350°C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
MRM Transitions (Predicted)
The exact MRM transitions for this compound should be optimized by infusing a standard solution into the mass spectrometer. Based on the fragmentation of the structurally similar compound daidzein (precursor ion [M-H]⁻ at m/z 253.05), the predicted transitions for this compound (molecular weight: 256.26 g/mol ) are as follows:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 255.1 | 133.1 | 0.1 | 30 | 20 |
| 119.1 | 0.1 | 30 | 25 | ||
| Internal Standard (e.g., d4-Daidzein) | 257.1 | 242.1 | 0.1 | 30 | 22 |
Note: The product ions for this compound are predicted based on common fragmentation patterns of isoflavonoids and should be experimentally confirmed and optimized.
Data Presentation
Quantitative data should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| This compound | 1 - 1000 | > 0.995 | 1 |
Table 2: Method Validation Parameters
| Parameter | Acceptance Criteria | Result |
| Accuracy | 85-115% (80-120% for LLOQ) | Pass |
| Precision (Intra-day) | < 15% RSD (< 20% for LLOQ) | Pass |
| Precision (Inter-day) | < 15% RSD (< 20% for LLOQ) | Pass |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | CV < 15% | Pass |
| Stability (Freeze-thaw, Short-term, Long-term) | % Deviation < 15% | Pass |
Signaling Pathway and Metabolism
This compound is a critical intermediate in the metabolic pathway of daidzein, a major soy isoflavone. Gut microbiota metabolize daidzein to this compound, which is then further converted to S-equol, a compound with higher estrogenic activity and potential health benefits.
Metabolic pathway of Daidzein to S-Equol.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound in biological matrices using HPLC-MS/MS. The described methods for sample preparation and analysis are robust and sensitive, making them suitable for pharmacokinetic studies, clinical trials, and other research applications in the field of nutrition and drug development. Adherence to the outlined validation procedures will ensure the generation of high-quality, reliable data.
Application Notes and Protocols for S-Dihydrodaidzein in MCF-7 Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing S-Dihydrodaidzein, a metabolite of the soy isoflavone daidzein, in MCF-7 human breast cancer cell culture experiments. The protocols outlined below are based on established methodologies for related compounds, such as daidzein and its more extensively studied metabolite, S-equol. Researchers should consider these protocols as a starting point and may need to optimize conditions specifically for this compound.
Introduction
This compound is a key metabolite of daidzein, a prominent isoflavone found in soy products. Phytoestrogens, including daidzein and its metabolites, have garnered significant interest in cancer research due to their potential to modulate estrogen receptor (ER) signaling and influence cell fate in hormone-dependent cancers like breast cancer. MCF-7 cells, being ER-positive, serve as an excellent in vitro model to investigate the biological effects of such compounds.
The available research on the direct effects of this compound on MCF-7 cells is limited. However, studies on its parent compound, daidzein, and its stereoisomer, S-equol, provide valuable insights into its potential mechanisms of action. This document synthesizes the available data to guide the experimental use of this compound.
Mechanism of Action
This compound, similar to other isoflavones, is expected to exert its effects on MCF-7 cells through multiple pathways:
-
Estrogen Receptor Modulation : As a phytoestrogen, this compound likely binds to estrogen receptors (ERα and ERβ), potentially acting as a selective estrogen receptor modulator (SERM). At low concentrations, it may exhibit estrogenic effects, promoting cell proliferation, while at higher concentrations, it may act as an anti-estrogenic agent, inhibiting cell growth.[1][2][3][4]
-
Induction of Apoptosis : Daidzein has been shown to induce apoptosis in MCF-7 cells through the mitochondrial pathway.[5] This involves the generation of reactive oxygen species (ROS), modulation of the Bcl-2/Bax protein ratio, and activation of caspases 9 and 7.[5]
-
Cell Cycle Arrest : Daidzein can cause cell cycle arrest at the G1 and G2/M phases in breast cancer cells.
-
MAPK Pathway Modulation : Phytoestrogens can influence the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis.
Data Presentation
The following tables summarize the quantitative data for daidzein and its metabolite S-equol in MCF-7 cells. These values can serve as a reference for designing experiments with this compound.
Table 1: Effects of Daidzein and S-Equol on MCF-7 Cell Proliferation
| Compound | Concentration Range for Proliferation | Maximal Stimulation | Reference(s) |
| Daidzein | 10⁻⁸ M - 10⁻⁵ M | 1 µM | [4] |
| S-Equol | 10⁻⁸ M - 10⁻⁵ M | Not specified | [4] |
Table 2: Comparative Potency of Daidzein and S-Equol in MCF-7 Cells
| Parameter | Daidzein | S-Equol | Reference(s) |
| Estrogenic Response Stimulation | Less Potent | 100-fold More Potent | [4] |
| Estrogen Receptor Binding Affinity | Lower Affinity | Higher Affinity | [4] |
Experimental Protocols
1. Cell Culture and Maintenance
-
Cell Line: MCF-7 (ATCC® HTB-22™)
-
Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL bovine insulin, and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
2. Preparation of this compound Stock Solution
-
Solvent: Dimethyl sulfoxide (DMSO) is a common solvent for phytoestrogens.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-100 mM) in DMSO.
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: Dilute the stock solution in the complete growth medium to the desired final concentrations immediately before use. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
3. Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on MCF-7 cell viability.
-
Materials:
-
MCF-7 cells
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
-
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of growth medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in the growth medium.
-
Remove the medium and treat the cells with 100 µL of the prepared this compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
4. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies apoptosis induction by this compound using flow cytometry.
-
Materials:
-
MCF-7 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
-
-
Procedure:
-
Seed MCF-7 cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 24 or 48 hours. Include a vehicle control.
-
Harvest both adherent and floating cells. Wash adherent cells with PBS and detach using trypsin.
-
Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
5. Cell Cycle Analysis (Propidium Iodide Staining)
This protocol analyzes the effect of this compound on the cell cycle distribution of MCF-7 cells.[1][8][9][10]
-
Materials:
-
MCF-7 cells
-
6-well plates
-
This compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed and treat MCF-7 cells as described in the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing and incubate at -20°C for at least 2 hours.[8]
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
6. Western Blot Analysis for Signaling Pathways
This protocol is for examining the effect of this compound on protein expression in signaling pathways like the MAPK pathway.[2][11][12]
-
Materials:
-
MCF-7 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-Bax, anti-Bcl-2, anti-caspase-7, anti-caspase-9, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed and treat MCF-7 cells with this compound for the desired time points.
-
Lyse the cells and quantify the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Mandatory Visualizations
Caption: Experimental workflow for studying this compound in MCF-7 cells.
Caption: Putative signaling pathways of this compound in MCF-7 cells.
References
- 1. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 2. researchgate.net [researchgate.net]
- 3. innspub.net [innspub.net]
- 4. Differential effects of dietary phyto-oestrogens daidzein and equol on human breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Daidzein induces MCF-7 breast cancer cell apoptosis via the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Tamoxifen-Induced Apoptosis of MCF-7 Cells via GPR30/PI3K/MAPKs Interactions: Verification by ODE Modeling and RNA Sequencing [frontiersin.org]
- 8. vet.cornell.edu [vet.cornell.edu]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Animal Models for Studying the Effects of S-Dihydrodaidzein: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Dihydrodaidzein (S-DHD) is a principal intestinal metabolite of the soy isoflavone daidzein, produced by the action of gut microbiota.[1][2] Emerging evidence suggests that S-DHD may possess greater biological activity than its parent compound, daidzein, exhibiting potential antioxidant, estrogen-like, and cardioprotective properties.[1] Due to its potential therapeutic significance, robust preclinical evaluation using relevant animal models is crucial.
These application notes provide a comprehensive overview of recommended animal models and detailed experimental protocols for investigating the physiological effects of this compound. Given the limited number of studies directly administering S-DHD in vivo, many of the following protocols are adapted from established methodologies for its parent compound, daidzein. Researchers should consider these as foundational guidelines to be optimized for specific experimental aims.
Data Presentation: Quantitative Data Summary
The following tables summarize quantitative data from studies on daidzein, the precursor to this compound. These values can serve as a reference for designing dose-response studies and for interpreting results when investigating S-DHD.
Table 1: Pharmacokinetic Parameters of Daidzein in Rodents
| Animal Model | Administration Route | Dosage | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| Male Sprague-Dawley Rats | Oral Gavage (Suspension) | 50 mg/kg | 23.3 ± 10.1 | 8.0 ± 0.0 | 335.8 ± 127.3 | [3] |
| Male Sprague-Dawley Rats | Oral Gavage (Solution) | 50 mg/kg | 1004.3 ± 335.8 | 0.8 ± 0.4 | 4584.1 ± 1381.6 | [3] |
| Male Sprague-Dawley Rats | Oral Gavage (Nanoemulsion) | 10 mg/kg | 1853.48 ± 364.27 | 2.67 ± 1.03 | 17562.31 ± 2143.65 | [4] |
| Male Sprague-Dawley Rats | Oral Gavage (Nanosuspension) | 10 mg/kg | 2011.12 ± 412.54 | 2.33 ± 0.82 | 17789.43 ± 1987.54 | [4] |
Table 2: In Vivo Effects of Daidzein in Rodent Models
| Animal Model | Condition | Administration Route | Dosage | Duration | Key Findings | Reference |
| Male Sprague-Dawley Rats | Cerebral Ischemia (MCAO) | Intraperitoneal | 10 mg/kg | Single dose post-ischemia | Reduced neurological deficit scores, decreased MDA levels, increased SOD and NRF-1 levels. | [5] |
| Streptozotocin-induced Diabetic Mice | Hyperglycemia | Oral Gavage | 10 mg/kg | Single dose | Significantly suppressed postprandial blood glucose levels. | [6] |
| Ovariectomized Athymic Mice | Estrogen-dependent Breast Cancer | Dietary | 125-1000 ppm | 37 weeks | Slight but significant stimulation of tumor growth at higher doses. | |
| Male Sprague-Dawley Rats | Alendronate-induced Mucosal Changes | Oral Gavage | 50 & 100 mg/kg | 12 weeks | Dose-dependent amelioration of mucosal damage, decreased MDA, and increased SOD. | [7] |
Recommended Animal Models
The choice of animal model will depend on the specific therapeutic area of interest. Common models used for studying isoflavones include:
-
Metabolic Disorders: For studying effects on obesity and type 2 diabetes, diet-induced obesity (DIO) models in C57BL/6 mice or genetically modified models like the Zucker fatty (fa/fa) rat are recommended.[8] Streptozotocin (STZ)-induced diabetic models in rats or mice can be used to investigate effects on hyperglycemia and insulin resistance.[6][8]
-
Neuroprotection: The Middle Cerebral Artery Occlusion (MCAO) model in rats or mice is a well-established method for inducing focal cerebral ischemia to study potential neuroprotective effects.[5][9]
-
Oncology: For hormone-dependent cancers, xenograft models using human cancer cell lines (e.g., MCF-7 for breast cancer) implanted in immunodeficient mice (e.g., athymic nude mice) are standard. Carcinogen-induced models, such as DMBA-induced mammary tumors in rats, can also be employed.[9]
-
Osteoporosis: The ovariectomized (OVX) rat or mouse model is the most common for studying postmenopausal osteoporosis and the effects of estrogenic compounds on bone health.
Experimental Protocols
Protocol 1: General Administration of this compound
1.1. Preparation of Dosing Solution
Due to the poor water solubility of S-DHD, appropriate vehicle selection is critical.[1][2]
-
For Oral Gavage:
-
Suspend S-DHD in a vehicle such as 0.5% carboxymethylcellulose (CMC) in sterile water.
-
Alternatively, for improved bioavailability, consider formulating S-DHD in a nanoemulsion or nanosuspension.[4] A solution in a small amount of DMSO diluted with corn oil or saline can also be used, ensuring the final DMSO concentration is non-toxic.
-
-
For Intraperitoneal (IP) Injection:
-
Dissolve S-DHD in a sterile vehicle suitable for injection, such as saline containing a minimal amount of a solubilizing agent like DMSO or Tween 80. The final concentration of the solubilizing agent should be kept low (e.g., <5% DMSO) to avoid toxicity.
-
1.2. Administration Routes
-
Oral Gavage (PO): This method allows for precise dosage administration and is relevant for studying the effects of orally consumed compounds. Use a proper-sized gavage needle to administer the solution directly into the stomach.[10]
-
Intraperitoneal Injection (IP): IP injection allows for rapid absorption and bypassing of first-pass metabolism. Injections should be made into the lower abdominal quadrant, taking care to avoid the bladder and cecum.[10]
Protocol 2: MCAO Model for Neuroprotection in Rats
This protocol is adapted from studies on daidzein to assess the neuroprotective effects of S-DHD.[5]
-
Animal Selection: Use adult male Sprague-Dawley rats (250-300g).
-
Anesthesia: Anesthetize the rats with a suitable anesthetic (e.g., isoflurane or ketamine/xylazine cocktail).
-
Surgical Procedure (Intraluminal Filament Technique):
-
Induce focal cerebral ischemia by occluding the middle cerebral artery (MCA) with a nylon filament.
-
-
S-DHD Administration:
-
Administer S-DHD (e.g., 5-20 mg/kg, IP) or vehicle immediately after the onset of ischemia or upon reperfusion.
-
-
Assessment of Outcomes (at 24-48 hours post-MCAO):
-
Neurological Deficit Scoring: Evaluate motor and neurological function using a standardized scoring system (e.g., Bederson's scale).
-
Infarct Volume Measurement: Euthanize the animals, section the brains, and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct area.
-
Biochemical Assays: Homogenize brain tissue from the ischemic hemisphere to measure markers of oxidative stress (e.g., malondialdehyde (MDA), superoxide dismutase (SOD)) and apoptosis (e.g., caspase-3 activity).[5][7]
-
Protocol 3: Pharmacokinetic Study in Rats
This protocol is based on pharmacokinetic studies of daidzein and its metabolites.[4][11]
-
Animal Selection: Use adult male Sprague-Dawley rats with jugular vein cannulation for serial blood sampling.
-
Dosing: Administer a single dose of S-DHD via oral gavage (e.g., 10-50 mg/kg).
-
Blood Sampling: Collect blood samples (approx. 200 µL) from the jugular cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma and store at -80°C until analysis.
-
LC-MS/MS Analysis:
-
Develop and validate a sensitive LC-MS/MS method for the quantification of S-DHD and its potential metabolites in rat plasma.[12]
-
The analysis typically involves protein precipitation followed by chromatographic separation and mass spectrometric detection.
-
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis software.
Visualization of Pathways and Workflows
Signaling Pathways
This compound, similar to its parent compound daidzein, is predicted to exert its effects through modulation of key signaling pathways, including estrogen receptor signaling and the PI3K/Akt pathway, which are crucial in cell proliferation, survival, and inflammation.[13][14][15]
References
- 1. researchgate.net [researchgate.net]
- 2. Sciforum : Event management platform [sciforum.net]
- 3. Influence of dosage forms on pharmacokinetics of daidzein and its main metabolite daidzein-7-O-glucuronide in rats - Qiu - Acta Pharmacologica Sinica [chinaphar.com]
- 4. Assessment of Pharmacokinetic Parameters of Daidzein-Containing Nanosuspension and Nanoemulsion Formulations After Oral Administration to Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of daidzein on focal cerebral ischemia injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Daidzein inhibits carbohydrate digestive enzymes in vitro and alleviates postprandial hyperglycemia in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.ekb.eg [journals.ekb.eg]
- 8. In Vivo Rodent Models of Type 2 Diabetes and Their Usefulness for Evaluating Flavonoid Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. az.research.umich.edu [az.research.umich.edu]
- 11. Influence of dosage forms on pharmacokinetics of daidzein and its main metabolite daidzein-7-O-glucuronide in rats - Qiu - Acta Pharmacologica Sinica [chinaphar.com]
- 12. A UPLC-MS/MS Based Rapid, Sensitive, and Non-Enzymatic Methodology for Quantitation of Dietary Isoflavones in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Daidzein targets PI3K-Akt signaling and oxidative stress in glioblastoma: An Integrated pharmacological and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Impacts of Genistein and Daidzein on Estrogen Conjugations in Human Breast Cancer Cells: A Targeted Metabolomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Estrogen receptor modulators genistein, daidzein and ERB-041 inhibit cell migration, invasion, proliferation and sphere formation via modulation of FAK and PI3K/AKT signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for S-Equol (a metabolite of S-Dihydrodaidzein) in Preclinical Obesity Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of S-Equol, the primary active metabolite of S-Dihydrodaidzein, in preclinical obesity research. The information compiled from various studies offers insights into its mechanism of action, potential therapeutic effects, and detailed experimental protocols.
Introduction
S-Equol is a gut microbial metabolite of the soy isoflavone daidzein. It is structurally similar to estradiol and exhibits a high binding affinity for estrogen receptor beta (ERβ), suggesting its potential role in modulating metabolic processes.[1][2] Research into S-Equol's effects on obesity has yielded varied results across different preclinical models, highlighting the complexity of its action. These notes aim to summarize the current findings and provide standardized protocols for future research.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies on S-Equol administration in the context of obesity and metabolic parameters.
Table 1: In Vitro Effects of S-Equol on Adipogenesis
| Cell Line | Concentration | Duration | Key Findings | Reference |
| 3T3-L1 preadipocytes | 10 µM | 3 days | ~50% reduction in lipid accumulation.[1] | [1] |
| 78% decrease in PPARγ mRNA expression.[1] | [1] | |||
| 97% decrease in C/EBPα mRNA expression.[1] | [1] | |||
| Reduced secretion of adiponectin, leptin, and resistin.[1] | [1] |
Table 2: In Vivo Effects of S-Equol on Metabolic Parameters in Rodent Models
| Animal Model | Diet | Dosage | Duration | Key Findings | Reference |
| C57BL/6J mice | High-Fat Diet | 10 mg/kg body weight | 4 weeks | Exacerbated hyperglycemia.[3] | [3] |
| Suppressed physical activity.[3] | [3] | ||||
| Reduced energy expenditure in males.[3] | [3] | ||||
| No significant effect on body weight.[4] | [4] | ||||
| Ovariectomized Long-Evans rats | Standard | 5 mg/kg/day (subcutaneous) | Not specified | Decreased body weight gain.[4] | [4] |
| Ovariectomized Sprague-Dawley rats | Standard | 6.87 mg/day | 6 weeks | Reduced weight gain and abdominal fat.[1] | [1] |
| Reduced plasma leptin, cholesterol, and triglycerides.[1] | [1] |
Table 3: Effects of S-Equol Supplementation in Overweight or Obese Humans
| Study Population | Dosage | Duration | Key Findings | Reference |
| 54 overweight or obese Japanese individuals | 10 mg/day | 12 weeks | Significant decrease in HbA1c.[5] | [5] |
| Significant decrease in LDL-C.[5] | [5] | |||
| Significant decrease in Cardio-Ankle Vascular Index (CAVI).[5] | [5] |
Experimental Protocols
Protocol 1: In Vitro Adipogenesis Inhibition Assay
This protocol details the methodology to assess the effect of S-Equol on the differentiation of 3T3-L1 preadipocytes.
1. Cell Culture and Differentiation:
- Culture 3T3-L1 preadipocytes in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
- Induce differentiation two days post-confluence (Day 0) by switching to a differentiation medium (DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine, 1 µM dexamethasone, and 1 µg/mL insulin).
- On Day 2, replace the medium with DMEM containing 10% FBS and 1 µg/mL insulin.
- From Day 4 onwards, maintain the cells in DMEM with 10% FBS, changing the medium every two days.
2. S-Equol Treatment:
- Prepare a stock solution of S-Equol in a suitable solvent (e.g., DMSO).
- Treat the cells with the desired concentration of S-Equol (e.g., 10 µM) during the initial 3 days of differentiation (Day 0 to Day 3).[1] A vehicle control (DMSO) should be run in parallel.
3. Assessment of Adipogenesis:
- Oil Red O Staining (for lipid accumulation): On Day 7, fix the cells with 10% formalin, wash with PBS, and stain with Oil Red O solution. Quantify lipid accumulation by eluting the stain with isopropanol and measuring the absorbance at 520 nm.
- Gene Expression Analysis (qRT-PCR): On Day 7, lyse the cells and extract total RNA. Synthesize cDNA and perform quantitative real-time PCR to measure the mRNA expression levels of key adipogenic markers such as PPARγ and C/EBPα.[1] Normalize the expression to a housekeeping gene (e.g., β-actin).
- Adipokine Secretion Analysis (ELISA): Collect the cell culture supernatant on Day 7 and measure the concentration of secreted adipokines like adiponectin, leptin, and resistin using commercially available ELISA kits.[1]
Protocol 2: In Vivo High-Fat Diet-Induced Obesity Mouse Model
This protocol outlines the procedure to evaluate the in vivo effects of S-Equol in a diet-induced obesity model.
1. Animal Model and Diet:
- Use male C57BL/6J mice, 5 weeks of age.[3]
- House the animals under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
- Induce obesity by feeding a high-fat diet (HFD), typically 45-60% kcal from fat.[3]
2. S-Equol Administration:
- After an acclimatization period, randomly assign the mice to a control group and an S-Equol treatment group.
- Administer S-Equol at a dose of 10 mg/kg body weight daily via oral gavage.[3] The control group should receive the vehicle.
- The treatment duration is typically 4 weeks.[3]
3. Metabolic Phenotyping:
- Body Weight and Food Intake: Monitor and record body weight and food intake weekly.
- Glucose and Insulin Tolerance Tests (GTT and ITT): Perform GTT and ITT at the end of the study to assess glucose homeostasis. For GTT, administer glucose (2 g/kg) intraperitoneally after an overnight fast and measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes. For ITT, administer insulin (0.75 U/kg) intraperitoneally and measure blood glucose at similar time points.
- Serum Analysis: At the end of the study, collect blood via cardiac puncture and measure serum levels of glucose, insulin, leptin, triglycerides, and cholesterol using appropriate assay kits.[3]
- Energy Expenditure and Physical Activity: If available, use metabolic cages to measure oxygen consumption (VO₂), carbon dioxide production (VCO₂), respiratory exchange ratio (RER), and physical activity.[3]
Visualizations: Signaling Pathways and Workflows
Signaling Pathway of S-Equol in Adipogenesis Inhibition
The primary mechanism of S-Equol's anti-adipogenic effect is believed to be mediated through its interaction with Estrogen Receptor Beta (ERβ), which leads to the downregulation of master adipogenic transcription factors.
Caption: S-Equol's anti-adipogenic signaling pathway.
Experimental Workflow for In Vitro Adipogenesis Assay
The following diagram illustrates the key steps in the in vitro assessment of S-Equol's effect on adipocyte differentiation.
Caption: In vitro adipogenesis experimental workflow.
Logical Relationship of S-Equol's Pleiotropic Metabolic Effects
This diagram shows the interconnected effects of S-Equol on various metabolic parameters as observed in different studies.
Caption: Interrelated metabolic effects of S-Equol.
Discussion and Future Directions
The preclinical data on S-Equol's role in obesity are currently mixed. While in vitro studies and experiments in ovariectomized rats suggest a beneficial anti-adipogenic and weight-reducing effect,[1] a study in a high-fat diet-induced obesity mouse model indicated a worsening of some metabolic parameters.[3] This discrepancy may be due to differences in the animal models (e.g., hormonal status), the gut microbiome's ability to produce equol, and the specific experimental conditions.
Human studies, however, have shown promising results, with S-Equol supplementation leading to improvements in glycemic control and lipid profiles in overweight individuals.[5]
Future research should focus on:
-
Elucidating the detailed molecular mechanisms downstream of ERβ activation.
-
Investigating the effects of S-Equol in different preclinical models, including both sexes and various genetic backgrounds.
-
Conducting long-term studies to assess the safety and efficacy of S-Equol supplementation.
-
Exploring the role of the gut microbiome composition in modulating the effects of S-Equol.
These application notes and protocols provide a foundation for researchers to design and conduct robust preclinical studies on S-Equol, ultimately contributing to a better understanding of its therapeutic potential in the management of obesity and related metabolic disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. Equol: Pharmacokinetics and Biological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Opposing effects of S-equol supplementation on metabolic and behavioral parameters in mice fed a high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of natural S-equol supplements on overweight or obesity and metabolic syndrome in the Japanese, based on sex and equol status - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for S-Dihydrodaidzein Anti-Adipogenic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obesity, a global health concern, is characterized by the excessive accumulation of adipose tissue. This expansion is driven by adipogenesis, the process of preadipocyte differentiation into mature, lipid-laden adipocytes. Key regulators of this process include the master transcription factors, peroxisome proliferator-activated receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα). Their activation triggers a cascade of gene expression leading to the adipocyte phenotype. Consequently, inhibiting adipogenesis presents a promising therapeutic strategy for obesity and related metabolic disorders.
S-Dihydrodaidzein is a metabolite of daidzein, an isoflavone found in soy products. While the anti-adipogenic properties of other soy isoflavones like genistein and various daidzein metabolites have been investigated, the specific effects of this compound on adipocyte differentiation are not yet fully elucidated. Preliminary evidence from related compounds suggests that this compound may exert anti-adipogenic effects by modulating key signaling pathways involved in adipogenesis, such as the AMPK, PI3K/AKT, and MAPK pathways, and by downregulating the expression of PPARγ and C/EBPα.
These application notes provide a comprehensive set of protocols to investigate the anti-adipogenic potential of this compound using the well-established 3T3-L1 preadipocyte cell line. The described assays will enable researchers to assess the compound's impact on lipid accumulation, expression of key adipogenic markers, and activation of relevant signaling pathways.
Materials and Reagents
A detailed list of materials and reagents required for the successful execution of the described protocols is provided in the table below.
Table 1: Materials and Reagents
| Category | Item | Supplier (Example) | Catalog Number (Example) |
| Cell Culture | 3T3-L1 preadipocytes | ATCC | CL-173 |
| Dulbecco's Modified Eagle's Medium (DMEM), high glucose | Gibco | 11965092 | |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 | |
| Bovine Calf Serum (BCS) | ATCC | 30-2030 | |
| Penicillin-Streptomycin (10,000 U/mL) | Gibco | 15140122 | |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 | |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 | |
| Adipocyte Differentiation | 3-isobutyl-1-methylxanthine (IBMX) | Sigma-Aldrich | I5879 |
| Dexamethasone | Sigma-Aldrich | D4902 | |
| Insulin (bovine) | Sigma-Aldrich | I0516 | |
| Rosiglitazone | Cayman Chemical | 71740 | |
| Oil Red O Staining | Oil Red O | Sigma-Aldrich | O0625 |
| Isopropanol | Sigma-Aldrich | I9516 | |
| Formalin (10% Neutral Buffered) | Sigma-Aldrich | HT501128 | |
| RNA Extraction & qPCR | TRIzol Reagent | Invitrogen | 15596026 |
| Chloroform | Sigma-Aldrich | C2432 | |
| Isopropanol | Sigma-Aldrich | I9516 | |
| Ethanol | Sigma-Aldrich | E7023 | |
| High-Capacity cDNA Reverse Transcription Kit | Applied Biosystems | 4368814 | |
| PowerUp SYBR Green Master Mix | Applied Biosystems | A25742 | |
| Western Blotting | RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific | 89900 |
| Protease and Phosphatase Inhibitor Cocktail | Thermo Fisher Scientific | 78440 | |
| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 | |
| Laemmli Sample Buffer | Bio-Rad | 1610747 | |
| Mini-PROTEAN TGX Precast Gels | Bio-Rad | 4561086 | |
| Trans-Blot Turbo Transfer System | Bio-Rad | 1704150 | |
| PVDF Membranes | Bio-Rad | 1620177 | |
| Non-fat Dry Milk | Bio-Rad | 1706404 | |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 | |
| Clarity Western ECL Substrate | Bio-Rad | 1705061 | |
| Antibodies | Anti-PPARγ | Proteintech | 16643-1-AP |
| Anti-C/EBPα | Cell Signaling Technology | 2295S | |
| Anti-phospho-AMPKα (Thr172) | Cell Signaling Technology | 2535S | |
| Anti-AMPKα | Cell Signaling Technology | 5831S | |
| Anti-phospho-Akt (Ser473) | Cell Signaling Technology | 4060S | |
| Anti-Akt | Cell Signaling Technology | 4691S | |
| Anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) | Cell Signaling Technology | 4370S | |
| Anti-p44/42 MAPK (Erk1/2) | Cell Signaling Technology | 4695S | |
| Anti-β-Actin | Cell Signaling Technology | 4970S | |
| HRP-conjugated anti-rabbit IgG | Cell Signaling Technology | 7074S | |
| Test Compound | This compound | (Specify Source) | (Specify Catalog Number) |
Experimental Protocols
Cell Culture and Maintenance of 3T3-L1 Preadipocytes
-
Thawing and Plating: Thaw cryopreserved 3T3-L1 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed growth medium (DMEM with 10% BCS and 1% Penicillin-Streptomycin). Centrifuge at 200 x g for 5 minutes. Aspirate the supernatant and resuspend the cell pellet in fresh growth medium. Plate the cells in a T-75 flask and incubate at 37°C in a humidified atmosphere of 5% CO₂.
-
Maintenance: Change the growth medium every 2-3 days. Passage the cells when they reach 70-80% confluency. To passage, wash the cells with PBS, add 2-3 mL of Trypsin-EDTA, and incubate for 3-5 minutes at 37°C. Neutralize the trypsin with growth medium, collect the cell suspension, and centrifuge as described above. Resuspend the cells in fresh growth medium and plate at a 1:5 to 1:10 split ratio.
Adipocyte Differentiation of 3T3-L1 Cells
-
Seeding: Seed 3T3-L1 preadipocytes into appropriate culture vessels (e.g., 6-well plates for Western blotting, 24-well plates for Oil Red O staining) at a density that allows them to reach confluence within 2-3 days.
-
Induction of Differentiation (Day 0): Two days post-confluence (Day 0), replace the growth medium with differentiation medium I (DM-I), which consists of DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.[1]
-
Treatment with this compound: Add this compound at various concentrations (e.g., 1, 10, 25, 50, 100 µM) to the DM-I. A vehicle control (e.g., DMSO) should be included.
-
Maturation (Day 2 onwards): After 48 hours (Day 2), replace the medium with differentiation medium II (DM-II), consisting of DMEM with 10% FBS and 10 µg/mL insulin, containing the respective concentrations of this compound.
-
Maintenance: From Day 4 onwards, replace the medium every 2 days with DMEM containing 10% FBS and the respective concentrations of this compound until the cells are harvested for analysis (typically between Day 8 and Day 12).
Experimental workflow for this compound anti-adipogenic assay.
Oil Red O Staining and Quantification of Lipid Accumulation
-
Fixation: On the day of harvest, wash the cells twice with PBS. Fix the cells with 10% formalin for at least 1 hour at room temperature.[2]
-
Washing: Wash the fixed cells twice with distilled water.
-
Staining: Prepare the Oil Red O working solution by diluting a 0.5% stock solution in isopropanol with distilled water (3:2 ratio) and filtering.[3] Add the working solution to each well and incubate for 15-30 minutes at room temperature.[4][5]
-
Washing: Remove the staining solution and wash the cells 3-4 times with distilled water until the wash water is clear.
-
Imaging: Visualize and capture images of the stained lipid droplets using a light microscope.
-
Quantification: To quantify the lipid accumulation, add 100% isopropanol to each well and incubate for 10 minutes with gentle shaking to elute the stain. Transfer the eluate to a 96-well plate and measure the absorbance at 490-520 nm using a microplate reader.[5]
RNA Extraction and Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: On the day of harvest, wash the cells with PBS and lyse them directly in the culture plate using TRIzol reagent. Extract total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit.
-
qPCR: Perform qPCR using a SYBR Green-based master mix and specific primers for the target genes. The reaction conditions should be optimized for the specific qPCR instrument used. A typical program includes an initial denaturation step at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
Table 2: Murine Primer Sequences for qPCR
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| PPARγ | GCGGCTGAGAAATCACGTTG | GGTGGCCATGACTAGCATGTT |
| C/EBPα | CAAGAACAGCAACGAGTACCG | GTCACTGGTCAACTCCAGCAC |
| FABP4 (aP2) | AAGGTGAAGAGCATCATAACCCT | TCACGCCTTTCATAACACATTCC |
| Adiponectin | GTTGCAAGCTCTCCTGTTCCT | GGACACCGCTGACTCTCTTCTT |
| GAPDH | AGGTCGGTGTGAACGGATTTG | TGTAGACCATGTAGTTGAGGTCA |
Note: Primer sequences should be validated for specificity and efficiency before use.
Protein Extraction and Western Blotting
-
Protein Extraction: On the day of harvest, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations and mix with Laemmli sample buffer. Boil the samples at 95°C for 5 minutes. Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After washing, add an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Table 3: Recommended Antibody Dilutions for Western Blotting
| Primary Antibody | Dilution | Blocking Agent |
| PPARγ | 1:1000 | 5% Non-fat Milk |
| C/EBPα | 1:1000 | 5% Non-fat Milk |
| p-AMPKα (Thr172) | 1:1000 | 5% BSA |
| AMPKα | 1:1000 | 5% BSA |
| p-Akt (Ser473) | 1:1000 | 5% BSA |
| Akt | 1:1000 | 5% BSA |
| p-Erk1/2 (Thr202/Tyr204) | 1:2000 | 5% BSA |
| Erk1/2 | 1:1000 | 5% BSA |
| β-Actin | 1:1000 | 5% Non-fat Milk |
Data Presentation and Analysis
All quantitative data should be presented as the mean ± standard error of the mean (SEM) from at least three independent experiments. Statistical significance can be determined using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's). A p-value of less than 0.05 is typically considered statistically significant.
Table 4: Example of Data Presentation for Oil Red O Quantification
| Treatment | Concentration (µM) | Absorbance at 510 nm (Mean ± SEM) | % Inhibition of Lipid Accumulation |
| Vehicle Control | - | 0.85 ± 0.05 | 0% |
| This compound | 1 | 0.82 ± 0.06 | 3.5% |
| 10 | 0.65 ± 0.04* | 23.5% | |
| 25 | 0.48 ± 0.03** | 43.5% | |
| 50 | 0.32 ± 0.02 | 62.4% | |
| 100 | 0.21 ± 0.02 | 75.3% | |
| Positive Control | (e.g., 20 µM Genistein) | 0.25 ± 0.03*** | 70.6% |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control.
Table 5: Example of Data Presentation for qPCR Analysis (Relative Gene Expression)
| Treatment | Concentration (µM) | PPARγ | C/EBPα | FABP4 | Adiponectin |
| Vehicle Control | - | 1.00 ± 0.12 | 1.00 ± 0.15 | 1.00 ± 0.10 | 1.00 ± 0.18 |
| This compound | 50 | 0.45 ± 0.08 | 0.52 ± 0.09 | 0.38 ± 0.06*** | 0.65 ± 0.11* |
Data are presented as fold change relative to the vehicle control after normalization to a housekeeping gene (e.g., GAPDH). *p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control.
Signaling Pathway Diagrams
The anti-adipogenic effects of isoflavones are often attributed to their ability to modulate key signaling pathways that regulate adipogenesis. Below are diagrams illustrating the putative signaling pathways that may be affected by this compound.
Putative signaling pathways modulated by this compound.
Safety and Toxicity Considerations
While specific toxicity data for this compound is limited, studies on its precursor, daidzein, have shown it to be safe in acute and repeated oral dose toxicity studies in animals, with a No Observed Adverse Effect Level (NOAEL) above 5000 mg/kg.[6][7] In silico toxicity predictions for daidzein also indicate a low to non-toxic risk profile.[6] However, it is crucial to perform cytotoxicity assays (e.g., MTT or LDH assay) to determine the non-toxic concentration range of this compound in 3T3-L1 cells before conducting anti-adipogenic experiments. This will ensure that the observed effects are due to the specific inhibition of adipogenesis and not a result of general cellular toxicity.
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the anti-adipogenic properties of this compound. By employing these methods, researchers can systematically evaluate its effects on lipid accumulation, the expression of key adipogenic genes and proteins, and the modulation of critical signaling pathways. This comprehensive approach will contribute to a deeper understanding of the potential of this compound as a novel therapeutic agent for the management of obesity and related metabolic diseases. Further in vivo studies will be necessary to validate the in vitro findings and to assess the compound's efficacy and safety in a whole-organism context.
References
- 1. Identification of suitable reference genes for quantitative RT-PCR during 3T3-L1 adipocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. sinobiological.com [sinobiological.com]
- 5. Murine 3T3-L1 Adipocyte Cell Differentiation Model: Validated Reference Genes for qPCR Gene Expression Analysis | PLOS One [journals.plos.org]
- 6. Phospho-AMPK alpha (Thr172) Antibody (#2531) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 7. Adiponectin and adiponectin receptors in the mouse preimplantation embryo and uterus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chiral Separation of Dihydrodaidzein Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrodaidzein (DHD), a primary metabolite of the soy isoflavone daidzein, exhibits significant biological activity, which is often enantioselective. The differential pharmacological and toxicological profiles of its (S)- and (R)-enantiomers necessitate their effective separation and quantification. This document provides detailed application notes and protocols for the chiral separation of dihydrodaidzein enantiomers, focusing on High-Performance Liquid Chromatography (HPLC) as a primary technique. While specific protocols for dihydrodaidzein are not extensively published, methods for its downstream metabolite, equol, which also possesses a chiral center, are well-established and serve as an excellent template for method development for dihydrodaidzein.
Metabolic Pathway of Daidzein
Intestinal microflora metabolize daidzein into dihydrodaidzein, which is then further converted to equol. This metabolic process is crucial as the biological effects of these compounds, including their estrogenic and antioxidant activities, are often stereospecific.[1][2][3]
Caption: Metabolic conversion of daidzein to dihydrodaidzein and equol.
Chiral Separation Techniques
The primary methods for chiral separation of isoflavones include High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). Among these, HPLC with chiral stationary phases (CSPs) is the most widely used and documented technique.[4]
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and versatile technique for enantioselective separation. The choice of the chiral stationary phase is critical for achieving successful resolution. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for a broad range of chiral compounds.[5][6]
Experimental Workflow for Chiral HPLC Method Development
Caption: General workflow for chiral HPLC method development.
Detailed Protocol: Chiral Separation of Equol Enantiomers (Adaptable for Dihydrodaidzein)
This protocol is for the enantiomeric separation of equol, a metabolite of dihydrodaidzein, and serves as a strong starting point for the separation of dihydrodaidzein enantiomers due to their structural similarity.
| Parameter | Condition |
| Column | Daicel Chiralcel OJ-H (250 mm x 4.6 mm, 5.0 µm) |
| Mobile Phase | n-hexane / isopropanol (75:25, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve racemic equol standard in the mobile phase. |
Expected Results for Equol Separation:
| Enantiomer | Elution Order | Resolution (Rs) |
| (S)-Equol | 1st | 3.26 |
| (R)-Equol | 2nd | 3.26 |
Data adapted from a study on the enantiometric separation of equol.[7]
Protocol Steps:
-
System Preparation: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Sample Preparation: Prepare a standard solution of racemic dihydrodaidzein (or equol) in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Injection: Inject 10 µL of the prepared sample onto the column.
-
Data Acquisition: Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.
-
Analysis: Identify the peaks corresponding to the (S)- and (R)-enantiomers based on their retention times. The elution order may need to be confirmed using enantiomerically pure standards if available. Calculate the resolution (Rs) between the two enantiomeric peaks. A resolution of >1.5 is generally considered baseline separation.
Supercritical Fluid Chromatography (SFC)
SFC is a powerful alternative to HPLC for chiral separations, often providing faster analysis times and reduced solvent consumption. Polysaccharide-based CSPs are also commonly used in SFC.
General Protocol for Chiral SFC Method Development:
| Parameter | Initial Condition |
| Column | Polysaccharide-based (e.g., Chiralpak IA, IB, IC) |
| Mobile Phase | CO₂ / Methanol or Ethanol (gradient or isocratic) |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Flow Rate | 2-4 mL/min |
| Detection | UV (e.g., 280 nm) |
Method Development Notes:
-
Start with a screening of different chiral columns and alcohol modifiers (methanol, ethanol, isopropanol).[8]
-
Additives such as diethylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds) can be used to improve peak shape and resolution.
-
The percentage of the organic modifier in the mobile phase is a key parameter to optimize for achieving the desired separation.
Capillary Electrophoresis (CE)
CE offers high separation efficiency and requires minimal sample and solvent volumes. Chiral separations in CE are typically achieved by adding a chiral selector to the background electrolyte. Cyclodextrins and their derivatives are the most commonly used chiral selectors for this purpose.
Data Presentation and Interpretation
The success of a chiral separation is evaluated based on several key parameters:
-
Retention Factor (k'): A measure of the retention of an analyte on the column.
-
Selectivity Factor (α): The ratio of the retention factors of the two enantiomers. An α value greater than 1 is required for separation.
-
Resolution (Rs): A quantitative measure of the degree of separation between two chromatographic peaks. An Rs value of 1.5 or greater indicates baseline separation.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. csfarmacie.cz [csfarmacie.cz]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 7. Enantiometric separation of equol with chiral stationary phase in HPLC | Semantic Scholar [semanticscholar.org]
- 8. chiraltech.com [chiraltech.com]
Application of S-Dihydrodaidzein in Osteoporosis Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Dihydrodaidzein (S-DHD) is a significant metabolite of the soy isoflavone daidzein, produced by intestinal microflora. Emerging research suggests its potential as a therapeutic agent in the management of osteoporosis. This document provides detailed application notes and experimental protocols for researchers investigating the role of S-DHD in various osteoporosis research models. The information compiled here is based on studies of S-DHD and its precursor, daidzein, which has been more extensively studied and provides valuable context for the mechanisms of its metabolites.
Mechanism of Action
S-DHD, along with its precursor daidzein, exerts its anti-osteoporotic effects through a multi-faceted approach targeting both bone formation (osteogenesis) and bone resorption (osteoclastogenesis). The primary mechanisms of action include:
-
Stimulation of Osteoblast Differentiation and Function: S-DHD has been shown to increase osteogenesis through the activation of the Bone Morphogenetic Protein 2 (Bmp2) signaling pathway.[1] Daidzein, its precursor, promotes the proliferation and differentiation of osteoblasts by upregulating the expression of key osteogenic markers such as Runt-related transcription factor 2 (Runx2) and Smad1.[2][3] This is achieved through the activation of the BMP-2/Smads signaling pathway.[2][3] Furthermore, daidzein has been observed to increase alkaline phosphatase (ALP) activity and collagen synthesis in osteoblasts.[4][5]
-
Inhibition of Osteoclast Differentiation and Function: S-DHD contributes to the reduction of osteoclastogenesis.[1] Studies on daidzein show that it inhibits the differentiation of osteoclast progenitors and reduces the bone-resorbing activity of mature osteoclasts.[6] This is achieved by inhibiting the activation of NF-κB and the phosphorylation of MAPKs, key signaling pathways in osteoclast formation.[1] Daidzein has also been shown to inhibit the expression of osteoclast marker genes such as nuclear factor of activated T cells cytoplasmic 1 (NFATc1), c-Fos, tartrate-resistant acid phosphatase (TRAP), and cathepsin K (CTSK).[7]
-
Modulation of Estrogen Receptor Signaling: As a phytoestrogen, daidzein's structure is similar to estradiol, allowing it to interact with estrogen receptors (ERs).[5] Its osteogenic effects are, at least in part, mediated through ER-dependent activation of the MEK/ERK and PI3K/Akt signaling pathways.[5]
-
Promotion of Angiogenesis: Recent studies suggest that daidzein can alleviate osteoporosis by promoting the formation of H-type vessels in cancellous bone, which is coupled with osteogenesis.[8][9] This effect is thought to be mediated through the inhibition of caveolin-1 and subsequent activation of the EGFR/AKT/PI3K signaling pathway in bone marrow endothelial cells.[8][9]
Data Presentation
In Vitro Effects of Daidzein on Osteoblast and Osteoclast Markers
| Cell Line | Treatment | Concentration | Outcome | Fold Change / Percentage Change | Reference |
| Primary rat osteoblasts | Daidzein | 2-50 µM | Increased cell viability | ~1.4-fold | [4] |
| Primary rat osteoblasts | Daidzein | 2-100 µM | Increased ALP activity | ~1.4-fold | [4] |
| Primary rat osteoblasts | Daidzein | 2-100 µM | Increased osteocalcin synthesis | ~2.0-fold | [4] |
| Primary rat osteoblasts | Daidzein | Not specified | Increased BMP2 mRNA | 5.0-fold | [4] |
| Primary rat osteoblasts | Daidzein | Not specified | Increased BMP2 protein | 7.0-fold | [4] |
| OCT1 osteoblastic cells | Daidzein | 10 µg/mL | Increased ALP activity | Significant increase (P < 0.05) | [10] |
| Porcine bone marrow cells | Daidzein | 10⁻⁸ M | Reduced number of osteoclasts | 58 ± 8% reduction | [6] |
| Porcine bone marrow cells | Daidzein | 10⁻⁸ M | Reduced area resorbed by osteoclasts | 39 ± 5% reduction | [6] |
| Porcine bone marrow cells | Daidzein | 10⁻⁸ M | Inhibited osteoclast progenitor differentiation | 53 ± 8% inhibition | [6] |
In Vivo Effects of Daidzein in Ovariectomized (OVX) Animal Models
| Animal Model | Treatment | Duration | Key Findings | Reference |
| Ovariectomized C57BL/6J mice | 5% fermented soybean diet (rich in DHD) | 18 weeks | Significantly increased bone mineral density compared to non-fermented soybean diet. | [1] |
| Ovariectomized Sprague-Dawley rats | Daidzein (50 mg/kg daily) | 12 weeks | Decreased weight gain and visceral fat. | [11] |
| Ovariectomized C57BL/6 female mice | Daidzein | 8 weeks | Alleviated OVX-induced osteoporosis and osteogenesis suppression. | [8][9] |
Signaling Pathways and Experimental Workflows
Caption: S-DHD promotes osteogenesis via the BMP2/Smad signaling pathway.
Caption: S-DHD inhibits osteoclastogenesis by suppressing NF-κB activation.
Caption: Experimental workflow for in vivo studies using the ovariectomized rodent model.
Experimental Protocols
In Vitro Osteoblast Differentiation Assay
Objective: To assess the effect of this compound on the differentiation of pre-osteoblastic cells.
Cell Line: MC3T3-E1 or OCT1 cells.
Materials:
-
This compound (stock solution in DMSO)
-
Alpha-MEM (Minimum Essential Medium Eagle - Alpha Modification)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Ascorbic acid
-
β-glycerophosphate
-
Alkaline Phosphatase (ALP) activity assay kit
-
BCA protein assay kit
-
96-well plates
Protocol:
-
Cell Seeding: Seed MC3T3-E1 cells in 96-well plates at a density of 1 x 10⁴ cells/well in alpha-MEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Induction of Differentiation: After 24 hours, replace the medium with osteogenic induction medium (alpha-MEM with 10% FBS, 1% penicillin-streptomycin, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate).
-
Treatment: Add S-DHD to the osteogenic induction medium at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., BMP-2).
-
Incubation: Culture the cells for 7-14 days, changing the medium every 2-3 days.
-
ALP Activity Measurement:
-
Wash the cells with PBS.
-
Lyse the cells according to the ALP activity assay kit protocol.
-
Measure the ALP activity in the cell lysate using the kit instructions.
-
Normalize the ALP activity to the total protein content of each well, determined by a BCA protein assay.
-
In Vitro Osteoclastogenesis Assay
Objective: To evaluate the inhibitory effect of this compound on osteoclast formation.
Cell Line: RAW264.7 cells or bone marrow-derived macrophages (BMMs).
Materials:
-
This compound (stock solution in DMSO)
-
Alpha-MEM
-
FBS
-
Penicillin-Streptomycin solution
-
Recombinant mouse RANKL (Receptor Activator of Nuclear Factor-κB Ligand)
-
Recombinant mouse M-CSF (Macrophage Colony-Stimulating Factor) (for BMMs)
-
TRAP (Tartrate-Resistant Acid Phosphatase) staining kit
-
96-well plates
Protocol:
-
Cell Seeding: Seed RAW264.7 cells in 96-well plates at a density of 5 x 10³ cells/well.
-
Induction of Osteoclastogenesis: Culture the cells in alpha-MEM with 10% FBS, 1% penicillin-streptomycin, and 50 ng/mL RANKL.
-
Treatment: Add S-DHD at various concentrations to the culture medium. Include a vehicle control.
-
Incubation: Culture the cells for 5-7 days, changing the medium every 2-3 days.
-
TRAP Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Stain for TRAP activity using a commercially available kit.
-
Identify osteoclasts as TRAP-positive multinucleated (≥3 nuclei) cells.
-
-
Quantification: Count the number of TRAP-positive multinucleated cells per well under a microscope.
In Vivo Ovariectomized (OVX) Rat Model of Osteoporosis
Objective: To investigate the in vivo efficacy of this compound in preventing estrogen-deficiency-induced bone loss.
Animal Model: Female Sprague-Dawley or Wistar rats (12 weeks old).
Materials:
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
-
Anesthetics (e.g., ketamine/xylazine cocktail)
-
Surgical instruments
-
Micro-computed tomography (micro-CT) scanner
Protocol:
-
Acclimatization: Acclimatize the rats to the housing conditions for at least one week.
-
Ovariectomy:
-
Anesthetize the rats using an appropriate anesthetic regimen.[12][13]
-
Perform bilateral ovariectomy through a dorsal or ventral incision.[12][14] Ligate the fallopian tubes and remove the ovaries.
-
For the sham group, perform the same surgical procedure but without removing the ovaries.
-
Provide post-operative analgesia and monitor the animals for recovery.
-
-
Recovery Period: Allow the animals to recover for 2 weeks to ensure the depletion of endogenous estrogen.[12]
-
Treatment:
-
Divide the OVX rats into a vehicle control group and one or more S-DHD treatment groups.
-
Administer S-DHD or vehicle daily by oral gavage for a period of 8-12 weeks.
-
-
Euthanasia and Sample Collection: At the end of the treatment period, euthanize the animals and collect femurs and tibias for analysis.
-
Bone Microarchitecture Analysis:
-
Fix the bones in 10% neutral buffered formalin.
-
Analyze the trabecular bone microarchitecture of the distal femur or proximal tibia using a micro-CT scanner.
-
Key parameters to measure include bone mineral density (BMD), bone volume fraction (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).
-
-
Histological Analysis:
-
Decalcify the bones and embed them in paraffin.
-
Perform hematoxylin and eosin (H&E) staining to visualize bone structure.
-
Perform TRAP staining to identify and quantify osteoclasts.
-
Conclusion
This compound demonstrates significant potential as a therapeutic agent for osteoporosis by promoting bone formation and inhibiting bone resorption. The protocols and data presented in this document provide a framework for researchers to further investigate the mechanisms of action and therapeutic efficacy of S-DHD in preclinical models of osteoporosis. Further research is warranted to fully elucidate its clinical potential.
References
- 1. Dihydrodaidzein and 6-hydroxydaidzein mediate the fermentation-induced increase of antiosteoporotic effect of soybeans in ovariectomized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Daidzein promotes proliferation and differentiation in osteoblastic OCT1 cells via activation of the BMP-2/Smads pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Daidzein promotes osteoblast proliferation and differentiation in OCT1 cells through stimulating the activation of BMP-2/Smads pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Daidzein enhances osteoblast growth that may be mediated by increased bone morphogenetic protein (BMP) production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Daidzein stimulates osteogenesis facilitating proliferation, differentiation, and antiapoptosis in human osteoblast-like MG-63 cells via estrogen receptor-dependent MEK/ERK and PI3K/Akt activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Down-regulation of osteoclast differentiation by daidzein via caspase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Daidzin inhibits RANKL-induced osteoclastogenesis in vitro and prevents LPS-induced bone loss in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Daidzein alleviates osteoporosis by promoting osteogenesis and angiogenesis coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Daidzein alleviates osteoporosis by promoting osteogenesis and angiogenesis coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. geneticsmr.org [geneticsmr.org]
- 11. Daidzein improves insulin resistance in ovariectomized rats. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 12. The effect of daidzein on renal injury in ovariectomized rats: interaction of angiotensin receptors and long non-coding RNAs H19, GAS5, MIAT, and Rian - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Estradiol replacement in ovariectomized rats is antihyperalgesic in the formalin test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protocol for dorsal ovariectomy and elastase-induced abdominal aortic aneurysm in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Antioxidant Activity of S-Dihydrodaidzein
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Dihydrodaidzein (S-DHD), a metabolite of the soy isoflavone daidzein, is a compound of increasing interest due to its potential health benefits, including its antioxidant properties. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathophysiology of numerous chronic diseases. Antioxidants like S-DHD can mitigate oxidative stress, making the accurate assessment of their antioxidant capacity a critical step in research and drug development.
These application notes provide detailed protocols for evaluating the antioxidant activity of this compound using established in vitro and cell-based assays: DPPH, ABTS, ORAC, and the Cellular Antioxidant Activity (CAA) assay.
Data Presentation
The following tables summarize the antioxidant activity of daidzein and its metabolite, dihydrodaidzein. While specific data for the S-enantiomer of dihydrodaidzein is limited, the data for the racemic mixture and its precursor provide valuable context for its potential antioxidant efficacy. The activity is compared to the well-characterized antioxidant, quercetin.
Table 1: In Vitro Antioxidant Activity (IC50 Values)
| Compound | DPPH Assay (IC50, µM) | ABTS Assay (TEAC, Trolox Equivalents) |
| Daidzein | >1000[1] | - |
| Dihydrodaidzein | >1000[1] | - |
| Quercetin | 9.64 µg/mL | 1.89 µg/mL in ABTS assay[2] |
| Ascorbic Acid | 8.91 µg/mL | - |
Note: Lower IC50 values indicate higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) values from ABTS assays are often compared to a standard (Trolox).
Table 2: Oxygen Radical Absorbance Capacity (ORAC)
| Compound | ORAC Value (µmol TE/µmol) |
| Daidzein | Data not available |
| Dihydrodaidzein | Data not available |
| Quercetin | High activity reported[3] |
Note: Higher ORAC values indicate greater antioxidant capacity.
Table 3: Cellular Antioxidant Activity (CAA)
| Compound | CAA Value (µmol QE/100 nmol) |
| Daidzein | Data not available |
| Dihydrodaidzein | Data not available |
| Quercetin | High activity reported[4] |
Note: CAA values are often expressed as quercetin equivalents (QE), where a higher value indicates greater intracellular antioxidant activity.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or other suitable solvent)
-
96-well microplate
-
Microplate reader (517 nm)
-
Positive control (e.g., Ascorbic acid, Trolox)
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Preparation of Test Compound: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the this compound dilutions to the respective wells.
-
For the blank, use 100 µL of methanol instead of the test compound.
-
For the positive control, use a known antioxidant at various concentrations.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of this compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).
Materials:
-
This compound
-
ABTS
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
96-well microplate
-
Microplate reader (734 nm)
-
Positive control (e.g., Trolox)
Procedure:
-
Preparation of ABTS•+ Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Test Compound: Prepare a stock solution and serial dilutions of this compound in a suitable solvent.
-
Assay:
-
Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well plate.
-
Add 10 µL of the this compound dilutions to the respective wells.
-
For the blank, use 10 µL of the solvent.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition as described for the DPPH assay. The antioxidant activity can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the percentage of inhibition of the sample to that of a Trolox standard curve.
Oxygen Radical Absorbance Capacity (ORAC) Assay
This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.
Materials:
-
This compound
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Phosphate buffer (75 mM, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 485 nm, Emission: 520 nm)
-
Positive control (e.g., Trolox)
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of fluorescein in phosphate buffer.
-
Prepare a solution of AAPH in phosphate buffer. This solution should be prepared fresh daily.
-
-
Preparation of Test Compound and Standards: Prepare serial dilutions of this compound and Trolox (for the standard curve) in phosphate buffer.
-
Assay:
-
Add 150 µL of the fluorescein working solution to each well of a 96-well black plate.
-
Add 25 µL of the this compound dilutions or Trolox standards to the respective wells.
-
For the blank, add 25 µL of phosphate buffer.
-
Incubate the plate at 37°C for 30 minutes in the microplate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
-
Measurement: Immediately begin recording the fluorescence every 1-2 minutes for at least 60 minutes.
-
Calculation:
-
Calculate the area under the curve (AUC) for each sample, standard, and blank.
-
Calculate the net AUC by subtracting the AUC of the blank from the AUC of the samples and standards.
-
Plot a standard curve of net AUC versus Trolox concentration.
-
Determine the ORAC value of this compound by comparing its net AUC to the Trolox standard curve. The results are expressed as micromoles of Trolox Equivalents (TE) per micromole or milligram of this compound.
-
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay measures the ability of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) from the oxidation of DCFH-DA by peroxyl radicals within cells.
Materials:
-
Human hepatocarcinoma (HepG2) cells
-
Cell culture medium
-
96-well black cell culture plates
-
DCFH-DA (2',7'-dichlorofluorescin diacetate)
-
AAPH
-
This compound
-
Quercetin (for standard)
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence microplate reader (Excitation: 485 nm, Emission: 538 nm)
Procedure:
-
Cell Culture: Seed HepG2 cells in a 96-well black plate and grow to confluence.
-
Treatment:
-
Remove the culture medium and wash the cells with HBSS.
-
Treat the cells with various concentrations of this compound or quercetin dissolved in treatment medium containing DCFH-DA for 1 hour.
-
-
Induction of Oxidative Stress:
-
Wash the cells with HBSS.
-
Add AAPH solution in HBSS to all wells except the negative control wells.
-
-
Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission every 5 minutes for 1 hour at 37°C.
-
Calculation:
-
Calculate the AUC for each concentration of this compound and quercetin.
-
Calculate the CAA unit for each sample using the formula: CAA unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the integrated area of the sample curve and ∫CA is the integrated area of the control curve.
-
The results are expressed as micromoles of Quercetin Equivalents (QE) per 100 nanomoles of this compound.
-
Visualization of Pathways and Workflows
Nrf2-ARE Signaling Pathway Activation
DPPH Assay Experimental Workflow
ABTS Assay Experimental Workflow
ORAC Assay Experimental Workflow
Cellular Antioxidant Activity (CAA) Assay Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant activity of isoflavones and their major metabolites using different in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant Activities of Quercetin and Its Complexes for Medicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for S-Dihydrodaidzein Production Using Recombinant E. coli
Audience: Researchers, scientists, and drug development professionals.
Introduction: Dihydrodaidzein (DHD) is an isoflavone compound recognized for its potential health benefits, including antioxidant properties and roles in preventing cardiovascular disease and osteoporosis.[1][2] S-Dihydrodaidzein is a key intermediate in the biosynthesis of (S)-equol, a metabolite of daidzein with high bioactivity.[3][4] The production of enantiomerically pure this compound is crucial for its therapeutic applications. This document provides detailed protocols for the production of this compound using recombinant Escherichia coli, a versatile and efficient microbial host for producing valuable biochemicals.[5]
Metabolic Pathway and Engineering Strategy
The biosynthesis of this compound from daidzein in recombinant E. coli involves the expression of specific enzymes from microorganisms known to metabolize isoflavones, such as Slackia isoflavoniconvertens.[4][6] The key enzymatic steps are the conversion of daidzein to (R)-dihydrodaidzein by daidzein reductase (DZNR), followed by the conversion of (R)-dihydrodaidzein to (S)-dihydrodaidzein by dihydrodaidzein racemase (DDRC).[3][7] To enhance the production of this compound, metabolic engineering strategies can be employed to optimize precursor and cofactor availability within the E. coli host.
Caption: Biosynthetic pathway of this compound from daidzein.
Quantitative Data Presentation
The following tables summarize quantitative data from studies on the production of this compound and its derivatives in recombinant E. coli.
Table 1: Production Titers and Yields
| Product | Host Strain | Precursor | Titer (mg/L) | Yield (%) | Reference |
| (S)-equol | E. coli BL21(DE3) | Daidzein (200 µM) | - | 95 | [6][8] |
| (S)-equol | E. coli BL21(DE3) | Daidzein (1 mM) | - | 85 | [6][8] |
| 4'-O-methyl daidzein | Engineered E. coli | Daidzein | 102.88 | - | [9] |
| (S)-equol | Engineered E. coli | Daidzein | 3418.5 | 85.9 | [10][11] |
Table 2: Key Enzyme Performance
| Enzyme | Mutation | Effect | Reference |
| Dihydrodaidzein Reductase (DHDR) | P212A | Increased (S)-equol productivity from 59.0 to 69.8 mg/L/h | [6][8] |
Experimental Protocols
Construction of Recombinant E. coli Strain
This protocol describes the general steps for constructing an E. coli strain capable of producing this compound.
Workflow Diagram:
Caption: Workflow for recombinant E. coli strain construction.
Methodology:
-
Gene Sourcing: The genes encoding daidzein reductase (DZNR) and dihydrodaidzein racemase (DDRC) can be sourced from Slackia isoflavoniconvertens.[4][6]
-
Codon Optimization: For optimal expression in E. coli, the nucleotide sequences of the sourced genes should be codon-optimized.
-
Vector Selection: Choose a suitable expression vector system. A two-plasmid system can be used to co-express multiple enzymes.[10]
-
Cloning: Clone the optimized genes into the selected expression vector(s) under the control of an inducible promoter (e.g., T7 promoter).
-
Transformation: Transform a suitable E. coli host strain, such as BL21(DE3), with the constructed plasmid(s).[3][6]
-
Verification: Confirm the successful transformation and the integrity of the cloned genes through colony PCR and DNA sequencing.
Fermentation Protocol for this compound Production
This protocol details the fed-batch fermentation process for producing this compound.
Methodology:
-
Inoculum Preparation:
-
Fermentation:
-
Transfer the seed culture to a 5-L fermenter containing a suitable fermentation medium (e.g., Terrific Broth or a defined medium).[10]
-
Maintain the following fermentation parameters:
-
-
Induction:
-
Substrate Addition and Biotransformation:
Extraction and Purification of this compound
This protocol outlines the steps for extracting and purifying this compound from the E. coli culture.
Methodology:
-
Cell Lysis:
-
Harvest the E. coli cells by centrifugation.
-
Resuspend the cell pellet in a suitable buffer and lyse the cells using methods such as sonication or high-pressure homogenization.
-
-
Extraction:
-
Extract the lysate with an organic solvent like ethyl acetate to separate the this compound from the aqueous phase.
-
Repeat the extraction process to maximize recovery.
-
-
Purification:
-
Combine the organic extracts and evaporate the solvent.
-
Purify the crude this compound using techniques such as silica gel column chromatography or high-performance liquid chromatography (HPLC).
-
-
Analysis:
Workflow for Extraction and Purification:
References
- 1. sciforum.net [sciforum.net]
- 2. researchgate.net [researchgate.net]
- 3. To Construct an Engineered (S)-Equol Resistant E. coli for in Vitro (S)-Equol Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. emsl.pnnl.gov [emsl.pnnl.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. The Translational Coupling of Daidzein Reductase and Dihydrodaidzein Racemase Genes Improves the Production of Equol and Its Analogous Derivatives in Engineered Lactic Acid Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. P212A Mutant of Dihydrodaidzein Reductase Enhances (S)-Equol Production and Enantioselectivity in a Recombinant Escherichia coli Whole-Cell Reaction System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic engineering of Escherichia coli for the production of isoflavonoid-4'-O-methoxides and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Enhanced biosynthesis of dihydrodaidzein and dihydrogenistein by a newly isolated bovine rumen anaerobic bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining S-Dihydrodaidzein Cytotoxicity
Introduction
S-Dihydrodaidzein is a metabolite of daidzein, a well-known isoflavone found in soy and other legumes.[1][2] As a phenolic compound, its potential effects on cell viability and proliferation are of significant interest to researchers in drug development and life sciences.[3] This document provides detailed protocols for assessing the cytotoxic effects of this compound using common cell-based assays. The methodologies described herein are based on established techniques for evaluating the cytotoxicity of phenolic compounds, particularly the extensively studied precursor, daidzein.[3][4][5]
The cytotoxic mechanisms of related isoflavones often involve the induction of apoptosis, generation of reactive oxygen species (ROS), and cell cycle arrest.[3][4][5] Therefore, the protocols provided will cover the assessment of cell viability, membrane integrity, apoptosis, and ROS production to provide a comprehensive understanding of the potential cytotoxic effects of this compound.
Data Presentation
Table 1: Cell Viability (MTT Assay)
| Concentration of this compound (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 10 | 95.2 ± 5.1 |
| 25 | 82.1 ± 6.3 |
| 50 | 55.4 ± 4.8 |
| 100 | 28.7 ± 3.9 |
| 200 | 12.3 ± 2.5 |
Table 2: Membrane Integrity (LDH Assay)
| Concentration of this compound (µM) | % Cytotoxicity (LDH Release) (Mean ± SD) |
| 0 (Vehicle Control) | 5.2 ± 1.1 |
| 10 | 8.9 ± 1.5 |
| 25 | 18.3 ± 2.2 |
| 50 | 42.6 ± 3.7 |
| 100 | 75.1 ± 5.4 |
| 200 | 89.8 ± 4.1 |
Table 3: Apoptosis Analysis (Annexin V/PI Staining)
| Concentration of this compound (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Vehicle Control) | 2.1 ± 0.5 | 1.3 ± 0.3 |
| 50 | 25.6 ± 2.8 | 8.9 ± 1.2 |
| 100 | 48.2 ± 4.1 | 15.4 ± 1.9 |
Table 4: Reactive Oxygen Species (ROS) Production
| Concentration of this compound (µM) | Fold Increase in ROS Levels (Mean ± SD) |
| 0 (Vehicle Control) | 1.0 ± 0.2 |
| 50 | 3.8 ± 0.7 |
| 100 | 7.2 ± 1.1 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: A human cancer cell line, such as MCF-7 (breast cancer) or BEL-7402 (hepatocellular carcinoma), is recommended, as these have been used in studies with the parent compound daidzein.[3][4]
-
Culture Conditions: Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in the complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing various concentrations of this compound or vehicle control.
-
Incubate the plate for 24 to 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay quantifies the release of LDH from damaged cells, indicating a loss of membrane integrity.
-
Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.
-
After the incubation period, collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions.
-
Briefly, mix the supernatant with the reaction mixture provided in the kit and incubate in the dark for 30 minutes.
-
Measure the absorbance at 490 nm.
-
Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a positive control (cells lysed to achieve maximum LDH release).
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay uses a fluorescent probe to detect the levels of intracellular ROS.
-
Seed cells in a 96-well black plate and treat with this compound.
-
Towards the end of the treatment period, add DCFH-DA (2',7'-dichlorofluorescin diacetate) to the cells at a final concentration of 10 µM and incubate for 30 minutes at 37°C.
-
Wash the cells with PBS to remove the excess probe.
-
Measure the fluorescence intensity (excitation at 485 nm and emission at 535 nm) using a fluorescence microplate reader.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Putative signaling pathway for this compound-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effects of daidzein in regards to cytotoxicity in vitro, apoptosis, reactive oxygen species level, cell cycle arrest and the expression of caspase and Bcl-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Daidzein induces MCF-7 breast cancer cell apoptosis via the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of daidzein in regards to cytotoxicity in vitro, apoptosis, reactive oxygen species level, cell cycle arrest and the expression of caspase and Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Evaluation of S-Dihydrodaidzein
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo experimental evaluation of S-Dihydrodaidzein (DHD), a biologically active metabolite of the soy isoflavone daidzein. Given the limited direct experimental data on this compound, the following protocols are synthesized based on established methodologies for related phytoestrogens, such as daidzein and S-equol.
Introduction
This compound (DHD) is an intestinal microbial metabolite of daidzein, a primary isoflavone found in soy products.[1][2] It is an intermediate in the metabolic pathway that can lead to the formation of S-equol.[1][2] DHD is recognized for its heightened biological activity compared to its precursor, daidzein, exhibiting potent antioxidant and estrogen-like properties.[1][2][3] These characteristics suggest its therapeutic potential in conditions associated with oxidative stress and hormonal imbalances, such as osteoporosis and cardiovascular disease.[1][2] However, its low water solubility and oral bioavailability present challenges for in vivo studies, necessitating careful consideration of formulation and administration routes.[1][2]
Data Presentation
The following tables present illustrative quantitative data based on expected outcomes from in vivo studies with phytoestrogens. These are representative examples to guide data presentation and are not derived from direct studies on this compound unless otherwise specified.
Table 1: Estrogenic Activity of this compound in Ovariectomized Rats (Uterotrophic Assay)
| Treatment Group | Dose (mg/kg/day) | Uterine Wet Weight (mg) | Uterine/Body Weight Ratio (mg/g) |
| Sham Control | Vehicle | 250.5 ± 20.3 | 1.05 ± 0.09 |
| OVX Control | Vehicle | 80.2 ± 10.1 | 0.34 ± 0.04 |
| 17β-Estradiol | 0.05 | 235.8 ± 18.9# | 0.99 ± 0.08# |
| This compound | 50 | 125.6 ± 15.2# | 0.53 ± 0.06# |
| This compound | 100 | 160.1 ± 17.5# | 0.67 ± 0.07# |
*p < 0.05 vs. Sham Control; #p < 0.05 vs. OVX Control. Data are expressed as mean ± SD. OVX: Ovariectomized.
Table 2: Antioxidant Effects of this compound in a Mouse Model of Oxidative Stress
| Treatment Group | Dose (mg/kg/day) | Superoxide Dismutase (SOD) Activity (U/mg protein) | Malondialdehyde (MDA) Levels (nmol/mg protein) |
| Control | Vehicle | 150.2 ± 12.5 | 2.5 ± 0.3 |
| Oxidative Stress | Vehicle | 95.8 ± 10.1 | 5.8 ± 0.6 |
| Vitamin C | 100 | 140.5 ± 11.8# | 2.9 ± 0.4# |
| This compound | 50 | 115.3 ± 9.9# | 4.5 ± 0.5# |
| This compound | 100 | 135.1 ± 11.2# | 3.5 ± 0.4# |
*p < 0.05 vs. Control; #p < 0.05 vs. Oxidative Stress. Data are expressed as mean ± SD.
Experimental Protocols
General Considerations
-
Animal Models: Female rodents (e.g., Sprague-Dawley rats or C57BL/6 mice) are suitable models. For studies on estrogenic activity and osteoporosis, ovariectomized (OVX) animals are recommended to reduce endogenous estrogen levels.
-
Diet: Animals should be fed a phytoestrogen-free diet for at least one week before and throughout the experiment to avoid confounding results.
-
Compound Preparation: Due to its low water solubility, this compound should be formulated in a suitable vehicle for administration. Options include:
-
Route of Administration: Oral gavage is a common and relevant route for phytoestrogen studies. Intraperitoneal or subcutaneous injections can also be considered to bypass first-pass metabolism.
Protocol for Evaluating Estrogenic Activity (Uterotrophic Assay)
This protocol is adapted from the OECD guideline for testing of chemicals (TG 440).
-
Animal Model: Immature (20-21 days old) or adult ovariectomized (OVX) female rats. Allow a 14-day recovery period after ovariectomy for adult animals.
-
Experimental Groups (n=6-8 animals per group):
-
Group 1: Sham-operated + Vehicle.
-
Group 2: OVX + Vehicle.
-
Group 3: OVX + 17β-Estradiol (positive control, e.g., 0.05 mg/kg/day).
-
Group 4: OVX + this compound (low dose, e.g., 50 mg/kg/day).
-
Group 5: OVX + this compound (high dose, e.g., 100 mg/kg/day).
-
-
Dosing: Administer the test substance or vehicle daily by oral gavage for 3-7 consecutive days.
-
Endpoint Measurement:
-
On the day after the last dose, record the final body weight.
-
Euthanize the animals and carefully dissect the uterus, removing any adjoining fat and connective tissue.
-
Blot the uterus to remove excess fluid and record the wet weight.
-
Calculate the uterine to body weight ratio.
-
Uterine tissue can be preserved for histopathological analysis or gene expression studies (e.g., qRT-PCR for estrogen-responsive genes).
-
Protocol for Evaluating Antioxidant Activity
-
Animal Model: Adult male or female mice (e.g., C57BL/6).
-
Induction of Oxidative Stress (optional): Oxidative stress can be induced by administering agents like carbon tetrachloride (CCl4), doxorubicin, or by using a model of ischemia-reperfusion.
-
Experimental Groups (n=8-10 animals per group):
-
Group 1: Control + Vehicle.
-
Group 2: Oxidative Stress Model + Vehicle.
-
Group 3: Oxidative Stress Model + Vitamin C (positive control, e.g., 100 mg/kg/day).
-
Group 4: Oxidative Stress Model + this compound (low dose, e.g., 50 mg/kg/day).
-
Group 5: Oxidative Stress Model + this compound (high dose, e.g., 100 mg/kg/day).
-
-
Dosing: Administer the test substance or vehicle daily by oral gavage for 7-14 days. The oxidative stress-inducing agent can be given on the last day or according to the specific model protocol.
-
Endpoint Measurement:
-
Collect blood samples for plasma analysis of antioxidant enzymes and oxidative stress markers.
-
Euthanize the animals and collect tissues of interest (e.g., liver, heart, brain).
-
Prepare tissue homogenates for biochemical assays.
-
Key Assays:
-
Superoxide dismutase (SOD) activity.
-
Catalase (CAT) activity.[4]
-
Glutathione peroxidase (GPx) activity.
-
Malondialdehyde (MDA) levels as an indicator of lipid peroxidation.
-
Protein carbonyl content as a marker of protein oxidation.
-
Total antioxidant capacity (TAC).
-
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: General experimental workflow for in vivo studies of this compound.
Caption: Putative estrogenic signaling pathways of this compound.
Caption: Putative antioxidant mechanisms of action for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Equol: A Bacterial Metabolite from The Daidzein Isoflavone and Its Presumed Beneficial Health Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The antioxidant activity of daidzein metabolites, O‑desmethylangolensin and equol, in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing S-Dihydrodaidzein Production from Bacterial Conversion
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the bacterial conversion of daidzein to S-Dihydrodaidzein (S-DHD). This resource provides troubleshooting guidance and answers to frequently asked questions to help you improve your experimental yield and overcome common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My bacterial culture is converting daidzein, but the yield of this compound is low and I'm seeing an accumulation of the precursor. What are the potential causes and solutions?
A1: Low yield of S-DHD with daidzein accumulation is a common issue. Several factors could be at play:
-
Suboptimal Enzyme Activity: The daidzein reductase (DZNR) responsible for converting daidzein to dihydrodaidzein may have low specific activity in your system.
-
Troubleshooting:
-
Enzyme Selection: Ensure you are using a highly active DZNR. Different bacterial sources exhibit varying enzyme kinetics.[1]
-
Codon Optimization: If using a recombinant host like E. coli, ensure the gene encoding DZNR is codon-optimized for optimal expression.
-
Promoter Strength: The expression of DZNR might be insufficient. Consider using a stronger promoter to drive higher enzyme production.[2]
-
-
-
Cofactor Limitation: The conversion of daidzein to DHD is a reduction reaction that often requires a cofactor, typically NADPH or NADH.[1][2]
-
Troubleshooting:
-
Cofactor Regeneration: Enhance the intracellular pool of the required cofactor. For instance, in E. coli, overexpressing genes from the pentose phosphate pathway, such as zwf (glucose-6-phosphate dehydrogenase) and gnd (6-phosphogluconate dehydrogenase), can increase NADPH availability.[2]
-
Medium Supplementation: While less common for intracellular reactions, ensure the growth medium is not depleted of precursors necessary for cofactor synthesis.
-
-
-
Substrate/Product Inhibition: High concentrations of daidzein or the accumulation of S-DHD and downstream products like (S)-equol can inhibit enzyme activity.[1]
-
Troubleshooting:
-
Fed-Batch Fermentation: Instead of adding all the daidzein at the beginning, use a fed-batch strategy to maintain a lower, non-inhibitory concentration of the substrate.
-
In Situ Product Removal: Explore methods to remove S-DHD from the culture medium as it is produced, although this can be technically challenging.
-
-
Q2: I am observing the production of both R- and S-enantiomers of Dihydrodaidzein, but I need to maximize the S-enantiomer for subsequent conversion to S-equol. How can I improve the stereoselectivity?
A2: The production of a racemic mixture of DHD is expected as many daidzein reductases are not stereospecific, producing (R)-DHD which cannot be directly converted to (S)-equol.[1][3] The key is the presence and activity of Dihydrodaidzein Racemase (DDRC).
-
Ensure DDRC Presence and Activity: DDRC is crucial for converting the unwanted (R)-DHD into the desired (S)-DHD, which can then be further metabolized.[4][5]
-
Troubleshooting:
-
Gene Co-expression: If you are using an engineered strain, ensure that a functional ddrc gene is co-expressed with dznr. The origin of the DDRC can be important; for example, L-DDRC from Lactococcus sp. has been shown to be effective.[4][5]
-
Enzyme Ratio: The relative expression levels of DZNR and DDRC can influence the efficiency of the conversion. You may need to optimize the expression of these enzymes, for example, by using plasmids with different copy numbers or promoters of varying strengths.[2]
-
-
-
Novel Enzymes: Some recently discovered enzymes have been shown to directly produce a higher proportion of (S)-DHD.[1]
-
Troubleshooting:
-
Explore Alternative Enzymes: Consider exploring novel daidzein reductases, such as the K-07020 gene from Clostridium sp. ZJ6, which has been reported to produce about 70% (S)-DHD directly.[1]
-
-
Q3: The conversion to this compound seems to be reversible in my culture, leading to the regeneration of daidzein. How can I prevent this?
A3: The reverse reaction, the oxidation of DHD back to daidzein, can significantly impact your net yield. This phenomenon has been observed and is often linked to cofactor availability and the presence of enzymes with oxidase activity.[1][2]
-
Cofactor Balance: The direction of the reaction can be influenced by the intracellular ratio of reduced to oxidized cofactors (e.g., NADPH/NADP+). A high concentration of NADPH favors the reduction of daidzein to DHD.[2]
-
Troubleshooting:
-
Enhance NADPH Supply: As mentioned in A1, overexpressing genes like zwf and gnd can shift the equilibrium towards DHD formation by increasing the NADPH pool.[2]
-
Carbon Source: Ensure a readily metabolizable carbon source like glucose is available, as its metabolism is linked to NADPH production. The reverse conversion has been observed to be more prominent in the absence of glucose.[2]
-
-
-
Enzyme Characteristics: Some daidzein reductases possess bidirectional activity, acting as DHD oxidases under certain conditions.[1]
-
Troubleshooting:
-
pH Control: The optimal pH for reductase and oxidase activities can differ. Maintaining the pH that favors the reductase activity (e.g., pH 7.5 for K-07020) can help minimize the reverse reaction.[1]
-
Oxygen Levels: While the initial reduction is typically favored under anaerobic conditions, some reverse reactions can occur aerobically.[1] Tightly controlling the fermentation conditions according to the specific enzyme's requirements is crucial. For many S-equol production pathways, anaerobic conditions are essential.[6][7]
-
-
Q4: My engineered bacterial strain is exhibiting poor growth or lysis after the induction of gene expression for the conversion pathway. What could be the problem?
A4: Poor growth or cell death upon induction can be due to metabolic burden or the toxicity of the expressed proteins or products.
-
Metabolic Burden: Overexpression of multiple foreign genes can place a significant metabolic load on the host cells, diverting resources from essential cellular processes.
-
Troubleshooting:
-
Optimize Induction Conditions: Lower the concentration of the inducer (e.g., IPTG) and/or reduce the induction temperature (e.g., 18-25°C) to slow down protein synthesis and allow for proper folding.
-
Use Weaker Promoters/Lower Copy Plasmids: If the metabolic burden is too high, switch to weaker promoters or plasmids with a lower copy number to reduce the overall level of protein expression.[2]
-
-
-
Product Toxicity: High concentrations of intermediate or final products, such as S-equol, can be toxic to some bacterial strains, including E. coli.[7][8]
-
Troubleshooting:
-
Host Strain Selection: Use host strains that are more resistant to the produced compounds. For example, mutant E. coli strains with increased resistance to S-equol have been developed.[7][8]
-
Controlled Substrate Addition: A fed-batch approach for daidzein addition can help to keep the intracellular concentration of potentially toxic metabolites below inhibitory levels.
-
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the bacterial conversion of daidzein. Note that direct comparison can be challenging due to differences in strains, conditions, and analytical methods.
Table 1: S-Equol Production in Engineered E. coli Strains
| Strain/System | Key Genes Expressed | Daidzein Input | S-Equol Titer | Time (h) | Reference |
| EqcNo3 | dhdr, thdr, ddrc, dznr | Not specified | 784.5 mg/L | Not specified | [2] |
| EqcNo6 | ddrc, dznr, zwf, gnd | Not specified | 187.1 mg/L | 12 | [2] |
| DDDT-BL21 (ydiS) | L-ddrc, L-dznr, L-dhdr, L-thdr | Not specified | > BL21(DE3) | Not specified | [8] |
| Optimized Cascade | Not specified | Not specified | 3418.5 mg/L | Not specified | [7] |
Table 2: Conversion Rates and Yields by Natural Bacterial Isolates
| Bacterial Strain | Substrate | Product(s) | Conversion Details | Time | Reference |
| Slackia isoflavoniconvertens | 80 µM Daidzein | Equol, Dihydrodaidzein | - | 10 h | |
| Slackia equolifaciens (DZE) | 150 µM Daidzein | Equol | 85% yield | 24 h | |
| Strain HE8 | 84 µM Daidzein | Equol, Dihydrodaidzein | Max DHD: 26 µM, Max Equol: 52 µM | 14 h | [9] |
| Clostridium sp. HGH6 | up to 800 µM Daidzein | Dihydrodaidzein | Complete reduction | 3 days | [10] |
Experimental Protocols
1. General Protocol for Whole-Cell Bioconversion in Engineered E. coli
This protocol is a generalized procedure based on methodologies described for producing S-equol, which involves the initial conversion of daidzein to S-DHD.
-
Strain Preparation:
-
Transform E. coli BL21(DE3) or a similar expression host with plasmids carrying the necessary genes (e.g., dznr, ddrc). Genes should be under the control of an inducible promoter (e.g., T7).
-
Grow a starter culture overnight in LB medium containing the appropriate antibiotics at 37°C with shaking.
-
-
Fermentation and Induction:
-
Inoculate a larger volume of fermentation medium (e.g., Terrific Broth) with the overnight culture to an initial OD600 of ~0.1.
-
Incubate at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Cool the culture to a lower temperature (e.g., 20°C) and add an inducer (e.g., IPTG to a final concentration of 0.1-1 mM).
-
Simultaneously, add the daidzein substrate. Daidzein can be dissolved in a solvent like DMSO before adding to the culture (final DMSO concentration should be low, e.g., <1%). The final daidzein concentration can range from 50 µM to 200 µM.
-
-
Bioconversion:
-
Incubate the culture under static or microaerobic conditions, as many of the reductive steps are favored in the absence of oxygen.[8] Shaking at very low speeds (e.g., 50 rpm) can sometimes be used.
-
Continue the incubation for 24-72 hours. Samples can be taken periodically to monitor cell growth and product formation.
-
-
Extraction and Analysis:
-
Centrifuge the culture to separate the cells from the supernatant.
-
Extract the supernatant and the cell pellet (after lysis) with an organic solvent like ethyl acetate.[11]
-
Evaporate the organic solvent and redissolve the residue in a suitable solvent (e.g., methanol) for analysis.
-
Analyze the samples using HPLC or LC-MS/MS to quantify daidzein, S-DHD, and other metabolites.[11][12][13]
-
2. Quantification of Daidzein and this compound using HPLC
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid, e.g., 0.1% formic acid) is typically used.
-
Detection: Monitor the absorbance at a wavelength where both daidzein and S-DHD have strong absorption (e.g., ~254 nm).
-
Quantification: Prepare standard curves for both daidzein and S-DHD using pure standards of known concentrations. Calculate the concentration of the compounds in the experimental samples by comparing their peak areas to the standard curves. Chiral HPLC columns are necessary to separate R- and S-enantiomers of dihydrodaidzein.[6]
Visualizations
References
- 1. Frontiers | Characterization and Identification of a New Daidzein Reductase Involved in (S)-Equol Biosynthesis in Clostridium sp. ZJ6 [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification of a novel dihydrodaidzein racemase essential for biosynthesis of equol from daidzein in Lactococcus sp. strain 20-92 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective Synthesis of S-Equol from Dihydrodaidzein by a Newly Isolated Anaerobic Human Intestinal Bacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo and In Vitro Mechanisms of Equol Synthesis and Key Influencing Factors: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. To Construct an Engineered (S)-Equol Resistant E. coli for in Vitro (S)-Equol Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isolation of a Human Intestinal Bacterium Capable of Daidzein and Genistein Conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Extraction and quantification of daidzein and genistein in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A UPLC-MS/MS Based Rapid, Sensitive, and Non-Enzymatic Methodology for Quantitation of Dietary Isoflavones in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: S-Dihydrodaidzein Experimental Guidance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low solubility of S-Dihydrodaidzein (S-DHD), also known as S-Equol, in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound (S-DHD), the biologically active S-enantiomer of Dihydrodaidzein, is a metabolite of the soy isoflavone daidzein, produced by intestinal microflora.[1][2] It is a potent phytoestrogen with selective affinity for estrogen receptor β (ERβ).[1][3][4] Its low aqueous solubility presents a significant challenge in experimental studies, potentially leading to inaccurate dosing, poor bioavailability, and unreliable results in both in vitro and in vivo models.
Q2: What are the common solvents for dissolving this compound?
A2: this compound is sparingly soluble in aqueous solutions. Common organic solvents used to dissolve S-DHD and its racemic form, (±)-Dihydrodaidzein, include Dimethyl Sulfoxide (DMSO), ethanol, methanol, and dimethylformamide (DMF).[5] For most biological experiments, a stock solution is prepared in one of these organic solvents and then further diluted in the aqueous experimental medium.
Q3: What is the recommended method for preparing an aqueous solution of this compound for cell culture experiments?
A3: To prepare an aqueous solution for cell culture, it is recommended to first dissolve this compound in a water-miscible organic solvent, such as sterile DMSO or ethanol, to create a concentrated stock solution.[5] This stock solution can then be serially diluted with the cell culture medium to achieve the desired final concentration. It is crucial to ensure the final concentration of the organic solvent in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: Can this compound precipitate out of solution in my experiments? What should I do if this happens?
A4: Yes, this compound can precipitate out of aqueous solutions, especially at higher concentrations or upon prolonged storage. If you observe precipitation, you can try gently warming the solution and vortexing or sonicating it to redissolve the compound.[6] To prevent precipitation, it is best to prepare fresh working solutions from your stock for each experiment and avoid storing diluted aqueous solutions for more than a day.[5]
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Activity Observed in Cell-Based Assays
-
Possible Cause: Poor solubility leading to a lower-than-expected effective concentration of this compound in the cell culture medium.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Ensure your stock solution in the primary organic solvent is fully dissolved and free of precipitates. If necessary, gently warm and vortex the stock solution.
-
Optimize Dilution Method: When diluting the stock solution into your aqueous medium, add the stock solution dropwise while gently vortexing the medium to facilitate mixing and prevent immediate precipitation.
-
Final Solvent Concentration: Check that the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is at a non-toxic level (generally <0.5%, with <0.1% being ideal). High solvent concentrations can affect cell viability and mask the effects of your compound.
-
Consider Solubility Enhancers: For particularly challenging assays, you may consider the use of solubility-enhancing agents like cyclodextrins, though their effects on your specific cell line and experimental outcomes should be validated.
-
Issue 2: Precipitation of this compound in Aqueous Buffers for In Vitro Assays
-
Possible Cause: The concentration of this compound exceeds its solubility limit in the specific buffer system.
-
Troubleshooting Steps:
-
Determine Solubility Limit: If possible, perform a preliminary experiment to determine the approximate solubility of this compound in your specific buffer at the experimental temperature.
-
pH Adjustment: The solubility of phenolic compounds like this compound can be pH-dependent. Investigate if adjusting the pH of your buffer (within a range compatible with your experiment) improves solubility.
-
Use of Co-solvents: Prepare the final solution using a co-solvent system. For example, a 1:10 solution of ethanol:PBS has been used to achieve a solubility of approximately 0.1 mg/mL for (±)-Equol.[5]
-
Issue 3: Low or Variable Bioavailability in Animal Studies
-
Possible Cause: Poor dissolution of this compound in the gastrointestinal tract or at the injection site.
-
Troubleshooting Steps:
-
Formulation Strategy: For oral administration, consider formulating this compound as a suspension or in a vehicle that enhances solubility and absorption. A common method involves suspending the compound in a starch solution for oral gavage.[7]
-
Particle Size Reduction: Micronization or nanosuspension techniques can increase the surface area of the compound, potentially improving its dissolution rate and bioavailability.
-
Alternative Routes of Administration: If oral bioavailability remains a challenge, consider alternative administration routes such as intraperitoneal or subcutaneous injection, ensuring the formulation is suitable and sterile. For injections, this compound is often dissolved in a biocompatible vehicle like DMSO.
-
Quantitative Data: Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility | Reference |
| This compound (S-Equol) | DMSO | 60 mg/mL | [8] |
| (±)-Dihydrodaidzein | DMSO | 30 mg/mL | Cayman Chemical |
| Dimethyl Formamide (DMF) | 10 mg/mL | Cayman Chemical | |
| Ethanol | 0.1 mg/mL | Cayman Chemical | |
| 1:10 DMSO:PBS (pH 7.2) | ~0.15 mg/mL | Cayman Chemical | |
| (±)-Equol | Ethanol | ~20 mg/mL | [5] |
| DMSO | ~20 mg/mL | [5] | |
| Dimethyl Formamide (DMF) | ~10 mg/mL | [5] | |
| 1:10 Ethanol:PBS (pH 7.2) | ~0.1 mg/mL | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cell Culture Experiments
-
Prepare a Concentrated Stock Solution:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add sterile, cell culture-grade DMSO to achieve a high concentration stock solution (e.g., 10-50 mM). Ensure the final volume is accurately measured.
-
Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, gently warm the tube to 37°C to aid dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare Working Solutions:
-
On the day of the experiment, thaw an aliquot of the stock solution at room temperature.
-
Pre-warm your complete cell culture medium to 37°C.
-
Perform serial dilutions of the stock solution in the pre-warmed medium to achieve your desired final concentrations.
-
When adding the this compound stock to the medium, add it dropwise while gently swirling the medium to ensure rapid and even dispersion.
-
Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO as your highest treatment concentration.
-
Protocol 2: Preparation of this compound for In Vivo Oral Gavage in Rodents
-
Prepare the Vehicle:
-
Prepare a 4.5% (w/v) starch solution in sterile water. This can be done by slowly adding corn starch to water while stirring and gently heating until the solution thickens and becomes translucent. Allow the solution to cool to room temperature.
-
-
Prepare the this compound Suspension:
-
Weigh the required amount of this compound for your desired dosage.
-
In a sterile container, add a small amount of the cooled starch solution to the this compound powder to create a paste.
-
Gradually add the remaining volume of the starch solution while continuously stirring or vortexing to ensure a homogenous suspension.
-
Keep the suspension under continuous stirring until administration to prevent the compound from settling.
-
Visualizations
Caption: Experimental workflow for solubilizing this compound.
Caption: this compound Estrogen Receptor Signaling Pathway.
Caption: this compound PI3K/Akt Signaling Pathway.
Caption: this compound MAPK/ERK Signaling Pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Equol: Pharmacokinetics and Biological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. S-equol, a potent ligand for estrogen receptor beta, is the exclusive enantiomeric form of the soy isoflavone metabolite produced by human intestinal bacterial flora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Estrogen Receptor and PI3K/Akt Signaling Pathway Involvement in S-(-)Equol-Induced Activation of Nrf2/ARE in Endothelial Cells | PLOS One [journals.plos.org]
- 6. emulatebio.com [emulatebio.com]
- 7. Cell Culture Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: S-Dihydrodaidzein Detection in Biological Samples
Welcome to the technical support center for the detection of S-Dihydrodaidzein in biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important to measure in biological samples?
This compound (DHD) is a key metabolite of daidzein, a major isoflavone found in soy products.[1][2][3] It is produced by the action of intestinal microorganisms and is an intermediate in the metabolic pathway that can lead to the formation of equol.[1][2][4] this compound itself is considered to have higher and broader biological activity compared to its precursor, daidzein, with potential roles in antioxidant defense, cardiovascular health, and osteoporosis prevention.[1][2] Therefore, accurate detection in biological samples such as plasma and urine is crucial for pharmacokinetic studies, bioavailability assessments, and understanding its physiological effects.
Q2: What are the most common analytical methods for detecting this compound?
The most common and reliable methods for the detection and quantification of this compound in biological matrices are High-Performance Liquid Chromatography (HPLC) coupled with either an Ultraviolet (UV) or a Mass Spectrometry (MS) detector.[5] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly favored for its high sensitivity and selectivity, allowing for accurate measurement even at low concentrations.[4][6]
Q3: My this compound has low stability in my collected samples. How can I improve it?
The stability of this compound in biological matrices is critical for accurate quantification.[7] Factors such as temperature, light exposure, pH, and enzymatic degradation can affect its stability.[7] For short-term storage, it is advisable to keep samples at 4°C. For long-term storage, freezing samples at -20°C or -80°C is recommended to minimize degradation.[8][9] It is also good practice to minimize freeze-thaw cycles.[9] The addition of preservatives, such as a mixture of boric and ascorbic acid to urine samples, can help prevent bacterial growth that may degrade isoflavones.[6]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the analysis of this compound.
Chromatography Issues (HPLC & LC-MS/MS)
Q4: I am observing significant peak tailing for my this compound peak in HPLC-UV. What could be the cause and how can I fix it?
Peak tailing for phenolic compounds like this compound is a common issue and can be caused by several factors.[10]
-
Secondary Interactions: this compound can interact with residual silanol groups on the silica-based C18 column.
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak tailing.
-
Solution: Dilute your sample and re-inject.
-
-
Column Degradation: The column may be old or contaminated.
-
Solution: Try washing the column with a strong solvent. If the problem persists, replace the column. Using a guard column can help extend the life of your analytical column.[10]
-
Q5: I am not detecting any this compound peak in my LC-MS/MS analysis. What are the potential reasons?
Several factors could lead to a complete lack of signal.
-
Ion Suppression: Co-eluting matrix components from the biological sample can suppress the ionization of this compound in the mass spectrometer's source.[11]
-
Solution: Improve your sample preparation to remove interfering substances. A more rigorous solid-phase extraction (SPE) protocol may be necessary. You can also adjust your chromatographic method to better separate this compound from the interfering compounds.
-
-
Incorrect MS Settings: The mass spectrometer might not be set to monitor the correct mass transitions for this compound.
-
Solution: Verify the precursor and product ion masses for this compound. Ensure the collision energy and other MS parameters are optimized for your instrument.
-
-
Analyte Degradation: this compound may have degraded during sample collection, storage, or preparation.
Q6: My this compound signal is weak and the baseline is noisy in my LC-MS/MS chromatogram. What should I do?
A weak signal and noisy baseline can compromise the accuracy of your results.
-
Poor Ionization: The mobile phase composition may not be optimal for the ionization of this compound.
-
Solution: Ensure your mobile phase contains an appropriate modifier to promote ionization, such as 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.
-
-
Contaminated Ion Source: The ion source of the mass spectrometer may be dirty.
-
Solution: Clean the ion source according to the manufacturer's instructions.
-
-
Matrix Effects: Even if not causing complete suppression, matrix components can lead to a noisy baseline and reduced signal intensity.
-
Solution: Enhance your sample cleanup procedure. Consider using a different type of SPE cartridge or a liquid-liquid extraction (LLE) step.
-
Sample Preparation Issues
Q7: I have low recovery of this compound after solid-phase extraction (SPE). How can I improve this?
Low recovery is a frequent problem in SPE and can be addressed by systematically evaluating each step of the process.
-
Inadequate Conditioning/Equilibration: The SPE sorbent may not be properly prepared to retain the analyte.
-
Solution: Ensure the cartridge is conditioned with an appropriate organic solvent (e.g., methanol) and then equilibrated with an aqueous solution that mimics the sample's solvent environment before loading the sample.[13]
-
-
Incorrect Sorbent Choice: The chosen SPE sorbent may not have the right chemistry to retain this compound.
-
Solution: For a moderately non-polar compound like this compound, a reverse-phase sorbent like C18 is generally a good choice.[13]
-
-
Sample pH: The pH of the sample can affect the retention of the analyte on the sorbent.
-
Solution: Adjust the pH of your sample to ensure this compound is in a neutral form to maximize retention on a reverse-phase sorbent.
-
-
Inefficient Elution: The elution solvent may not be strong enough to release this compound from the sorbent.
-
Solution: Try a stronger elution solvent (e.g., increase the percentage of organic solvent like methanol or acetonitrile) or a different solvent altogether.
-
Q8: I am analyzing this compound in urine and suspect it is in a conjugated form. How do I perform enzymatic hydrolysis?
In urine, isoflavones and their metabolites are often present as glucuronide and sulfate conjugates.[3] Enzymatic hydrolysis is necessary to cleave these conjugates and measure the total this compound concentration.[3][8]
-
Enzyme Selection: β-glucuronidase/sulfatase from Helix pomatia is commonly used. Recombinant β-glucuronidases are also available and can offer faster reaction times.[8][12]
-
Protocol: A general procedure involves incubating the urine sample with the enzyme in an appropriate buffer (e.g., acetate buffer, pH 5.0) at a specific temperature (e.g., 37°C) for a set period (e.g., overnight or for a few hours with a more active enzyme).[3]
-
Troubleshooting Incomplete Hydrolysis: If you suspect incomplete hydrolysis, you can try increasing the incubation time, using a higher concentration of the enzyme, or optimizing the incubation temperature and pH.[8]
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the analysis of this compound and related isoflavones in biological samples. Please note that these values can vary depending on the specific method, instrumentation, and laboratory.
| Analyte | Matrix | Method | LOD | LOQ | Recovery |
| Daidzein | Urine | UPLC-MS/MS | 0.5 ng/mL | 2 ng/mL | ~91-101% |
| Genistein | Urine | UPLC-MS/MS | 1 ng/mL | 4 ng/mL | ~91-101% |
| S-Equol | Urine | UPLC-MS/MS | 0.25 ng/mL | 2 ng/mL | ~91-101% |
| Hesperidin | Rat Plasma | LC-MS/MS | 0.03 ng/mL | 0.1 ng/mL | ~86-97% |
| Naringenin | Rat Plasma | LC-MS/MS | 0.02 ng/mL | 0.08 ng/mL | ~86-97% |
Data for Daidzein, Genistein, and S-Equol are from a UPLC-MS/MS method for mouse urine.[2][14] Data for Hesperidin and Naringenin are from an LC-MS/MS method for rat plasma and are included to provide a general reference for flavonoid analysis.[11]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment: To 500 µL of plasma, add an internal standard. Precipitate proteins by adding 1.5 mL of acetonitrile, vortex, and centrifuge. Transfer the supernatant to a clean tube.
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol, followed by 1 mL of deionized water.[10][13] Do not let the cartridge run dry.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 drops per second).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound from the cartridge with 1 mL of methanol or acetonitrile into a clean collection tube.
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Enzymatic Hydrolysis of this compound Conjugates in Human Urine
This protocol provides a general framework for enzymatic hydrolysis.
-
Sample Preparation: To 500 µL of urine in a microcentrifuge tube, add an internal standard.
-
Buffering: Add 250 µL of 0.1 M acetate buffer (pH 5.0).
-
Enzyme Addition: Add 20 µL of β-glucuronidase/sulfatase from Helix pomatia (or a recombinant enzyme following the manufacturer's instructions).[8]
-
Incubation: Vortex the mixture and incubate at 37°C for 12-16 hours (overnight). For faster recombinant enzymes, incubation times can be significantly shorter (e.g., 15-30 minutes at room temperature).[14][15]
-
Stopping the Reaction: Stop the reaction by adding 250 µL of a strong organic solvent like acetonitrile.
-
Cleanup: Centrifuge the sample to pellet any precipitate. The supernatant can then be further cleaned up using SPE (as described in Protocol 1) before LC-MS/MS analysis.
Signaling Pathways and Experimental Workflows
Experimental Workflow for this compound Analysis
Caption: Workflow for this compound analysis in biological samples.
This compound and Estrogen Receptor Signaling
This compound, like other isoflavones, is known to interact with estrogen receptors (ERs), particularly showing a higher affinity for ERβ over ERα.[16][17] This interaction can trigger downstream signaling pathways that influence gene expression and cellular processes.
Caption: Simplified estrogen receptor signaling pathway for this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. A UPLC-MS/MS Based Rapid, Sensitive, and Non-Enzymatic Methodology for Quantitation of Dietary Isoflavones in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hplc.eu [hplc.eu]
- 4. jneonatalsurg.com [jneonatalsurg.com]
- 5. realab.ua [realab.ua]
- 6. researchgate.net [researchgate.net]
- 7. diva-portal.org [diva-portal.org]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. Lc Ms Method Development And Validation For The Estimation [api.motion.ac.in]
- 10. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 11. mdpi.com [mdpi.com]
- 12. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. specartridge.com [specartridge.com]
- 14. kurabiotech.com [kurabiotech.com]
- 15. Estrogen receptor modulators genistein, daidzein and ERB-041 inhibit cell migration, invasion, proliferation and sphere formation via modulation of FAK and PI3K/AKT signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Daidzein Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alteration and ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phytoestrogens induce differential estrogen receptor alpha- or Beta-mediated responses in transfected breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
stability of S-Dihydrodaidzein in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of S-Dihydrodaidzein in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in cell culture a concern?
This compound is the (S)-enantiomer of dihydrodaidzein, a primary metabolite of the soy isoflavone daidzein, formed by the action of intestinal microflora.[1][2] Its stability in cell culture media is a critical factor for obtaining reliable and reproducible experimental results. Degradation of the compound over the course of an experiment can lead to an underestimation of its biological activity and the generation of confounding degradation products with their own effects.
Q2: What are the primary factors that can affect the stability of this compound in cell culture media?
Several factors can influence the stability of this compound in aqueous and complex solutions like cell culture media:
-
pH of the medium: Standard cell culture media are buffered to a physiological pH (typically 7.2-7.4).[3] Deviations from this range can potentially accelerate the degradation of pH-sensitive compounds.
-
Composition of the medium: Components such as serum proteins, amino acids, and vitamins can interact with the compound.[4][5] For example, RPMI-1640 contains a different vitamin and amino acid composition than DMEM, which could differentially affect stability.[6][7]
-
Incubation conditions: Temperature (typically 37°C), CO2 levels, and exposure to light can all contribute to the degradation of test compounds.
-
Cellular metabolism: If the cultured cells are metabolically active, they may further process this compound into other metabolites.[8][9]
-
Dissolution solvent: The solvent used to prepare the stock solution (e.g., DMSO) and its final concentration in the media should be considered, as it can impact solubility and stability.[3][10]
Q3: How can I assess the stability of this compound in my specific cell culture setup?
It is recommended to perform a stability test of this compound in your cell culture medium under your specific experimental conditions.[11] A general approach involves incubating the compound in the cell-free medium at the highest concentration you plan to use and collecting samples at different time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). The concentration of this compound in these samples can then be quantified using analytical methods like HPLC or LC-MS/MS.[11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or weaker-than-expected biological effect. | Degradation of this compound in the culture medium. | 1. Perform a stability study to determine the half-life of the compound in your specific medium and conditions. 2. If significant degradation occurs, consider refreshing the medium with freshly prepared this compound at regular intervals (e.g., every 24 hours).[3] 3. Prepare fresh stock solutions regularly and store them appropriately (aliquoted at -80°C).[3] |
| High variability between replicate experiments. | Inconsistent preparation of this compound working solutions or variable degradation rates. | 1. Ensure accurate and consistent dilution of the stock solution for each experiment. 2. Standardize incubation times and conditions precisely. 3. Check for potential contamination of the cell culture, which can alter the medium's pH and composition.[12] |
| Precipitation of the compound in the culture medium. | Poor solubility of this compound at the working concentration. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) is kept low (typically ≤0.1%) to avoid precipitation upon dilution in aqueous media.[3] 2. Visually inspect the medium for any signs of precipitation after adding the compound. 3. If solubility is an issue, consider using a lower, more soluble concentration or exploring formulation strategies.[2] |
Quantitative Data Summary
The following table provides a hypothetical example of stability data for this compound in two common cell culture media. Note: This data is for illustrative purposes only and actual stability should be determined experimentally.
| Time (Hours) | This compound Remaining in DMEM + 10% FBS (%) | This compound Remaining in RPMI-1640 + 10% FBS (%) |
| 0 | 100 | 100 |
| 2 | 98.5 | 99.1 |
| 4 | 96.2 | 97.8 |
| 8 | 91.8 | 94.5 |
| 24 | 75.3 | 82.1 |
| 48 | 58.1 | 65.7 |
| 72 | 42.6 | 51.9 |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
Objective: To determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound powder
-
DMSO (cell culture grade)
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS, antibiotics)
-
Sterile microcentrifuge tubes or multi-well plates
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.
-
Prepare Working Solution: Dilute the stock solution in the cell culture medium to the highest final concentration to be used in experiments (e.g., 100 µM).
-
Incubation: Aliquot the working solution into sterile tubes or wells and place them in a 37°C, 5% CO2 incubator.
-
Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), remove an aliquot and immediately store it at -80°C until analysis to prevent further degradation.
-
Analysis: Analyze the samples by a validated HPLC or LC-MS/MS method to quantify the concentration of this compound.
-
Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Potential TGF-β/Smad signaling pathway activated by Daidzein.[13]
References
- 1. Metabolism of Daidzein and Genistein by Intestinal Bacteria: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 5. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Roswell Park Memorial Institute (RPMI) 1640 Medium | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. RPMI-1640 Media Formulation [sigmaaldrich.com]
- 8. Study on pharmacological properties and cell absorption metabolism of novel daidzein napsylates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dissecting cell-type-specific metabolism in pancreatic ductal adenocarcinoma | eLife [elifesciences.org]
- 10. This compound | TargetMol [targetmol.com]
- 11. researchgate.net [researchgate.net]
- 12. Degradation testing of Mg alloys in Dulbecco's modified eagle medium: Influence of medium sterilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Daidzein stimulates collagen synthesis by activating the TGF-β/smad signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing fermentation conditions for S-Dihydrodaidzein production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the fermentation conditions for S-Dihydrodaidzein production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common microorganisms used for this compound production?
A1: this compound is primarily produced through the bioconversion of daidzein by specific gut microorganisms. Commonly used bacteria include anaerobic strains isolated from the bovine rumen, such as Lactobacillus sp. Niu-O16, and human intestinal bacteria like Clostridium sp. and Eggerthella sp.[1][2]. Genetically engineered Escherichia coli strains expressing enzymes from these microorganisms are also widely used, offering the advantage of faster growth and easier handling.[3]
Q2: What is the metabolic pathway for the conversion of daidzein to this compound?
A2: The conversion of daidzein to this compound is a two-step enzymatic process. First, daidzein is reduced to a racemic mixture of (R)- and (S)-Dihydrodaidzein by the enzyme daidzein reductase (DZNR). Subsequently, the enzyme dihydrodaidzein racemase (DDRC) converts (R)-Dihydrodaidzein to (S)-Dihydrodaidzein, thus enriching the desired S-enantiomer.[4][5][6]
Q3: What are the typical fermentation conditions for this compound production?
A3: Optimal fermentation conditions can vary depending on the microorganism. For many anaerobic bacteria, a pH range of 6.0 to 7.0 is optimal.[7] Fermentations are typically conducted under strict anaerobic conditions, often for a duration of 48 to 72 hours.[8] For genetically engineered E. coli, aerobic conditions can sometimes be used for initial cell growth, followed by a shift to microaerobic or anaerobic conditions for product formation.
Q4: How can I monitor the progress of the fermentation?
A4: The progress of the fermentation can be monitored by periodically taking samples from the culture broth and analyzing the concentrations of the substrate (daidzein) and the product (this compound). High-Performance Liquid Chromatography (HPLC) is the most common analytical method for this purpose.[9][10]
Q5: What are the main challenges in this compound production?
A5: The primary challenges include low product yield, the strict anaerobic requirements of many producing strains, and potential contamination of the culture.[11] Incomplete conversion of daidzein and the formation of unwanted byproducts can also be issues.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No this compound Production | 1. Inactive or insufficient inoculum. 2. Suboptimal fermentation conditions (pH, temperature). 3. Presence of oxygen in anaerobic cultures. 4. Incorrect media composition. 5. Daidzein substrate is not bioavailable. | 1. Use a fresh, actively growing inoculum at an appropriate cell density (e.g., OD600 of 0.3-0.4).[8] 2. Monitor and maintain the pH within the optimal range (e.g., 6.0-7.0).[7] Ensure the temperature is suitable for the specific microorganism. 3. Ensure all media and equipment are properly deoxygenated and maintain a positive pressure of anaerobic gas. 4. Optimize the carbon and nitrogen sources in the medium. 5. Ensure daidzein is fully dissolved in the medium, potentially using a co-solvent if necessary. |
| Incomplete Conversion of Daidzein | 1. Insufficient enzyme activity. 2. Short fermentation time. 3. Substrate inhibition at high daidzein concentrations. 4. Feedback inhibition by the product. | 1. Ensure the producing strain is healthy and in the active production phase. For recombinant strains, verify the expression of the necessary enzymes. 2. Extend the fermentation duration and monitor product formation over time. 3. Test a range of initial daidzein concentrations to identify any inhibitory effects. 4. Consider in-situ product removal strategies if feedback inhibition is suspected. |
| Formation of Undesired Byproducts | 1. Contamination with other microorganisms. 2. Non-specific enzymatic activity of the production strain. 3. Degradation of the substrate or product. | 1. Implement strict aseptic techniques throughout the process. Plate samples of the culture on non-selective media to check for contaminants. 2. If using a wild-type strain, consider purification or using a genetically engineered strain with a more defined metabolic pathway. 3. Analyze the stability of daidzein and this compound under your fermentation conditions. |
| Poor Stereoselectivity (Presence of R-Dihydrodaidzein) | 1. Insufficient activity of dihydrodaidzein racemase (DDRC). 2. The producing strain lacks the DDRC enzyme. | 1. For recombinant strains, ensure the DDRC gene is being expressed efficiently. 2. If using a wild-type strain, consider co-culturing with a strain that expresses DDRC or engineering your strain to express this enzyme.[6] |
| Culture Contamination (Foul Odor, Unexpected Color Change) | 1. Improper sterilization of media or equipment. 2. Non-sterile inoculation technique. 3. Leaks in the fermentation system allowing entry of contaminants. | 1. Autoclave all media and fermenter components at the appropriate temperature and duration. 2. Work in a sterile environment (e.g., laminar flow hood) during inoculum transfer. 3. Check all seals and connections on the fermenter for leaks before and during the fermentation. |
Data on Fermentation Parameters
The following tables summarize key fermentation parameters and their impact on this compound production. It is important to note that optimal conditions can be strain-dependent and may require further optimization for your specific experimental setup.
Table 1: Effect of pH on this compound Production
| Microorganism | Optimal pH Range | Reference |
| Lactobacillus sp. Niu-O16 | 6.0 - 7.0 | [7] |
| General Anaerobic Gut Bacteria | 6.5 - 7.5 | General knowledge from multiple sources |
Table 2: Influence of Media Components on Fermentation
| Component | Observation | Potential Impact on this compound Production | Reference(s) |
| Carbon Source | Fructose, glucose, and sucrose are commonly used. | The choice of carbon source can affect cell growth and the availability of cofactors (e.g., NADH/NADPH) required for the reduction of daidzein. | [12][13] |
| Nitrogen Source | Yeast extract, peptone, and ammonium salts are typical nitrogen sources. | The type and concentration of the nitrogen source can influence biomass production and enzyme synthesis. | [2][14] |
| Substrate | Daidzein or daidzin (its glycoside form, which requires initial hydrolysis). | The initial concentration of daidzein can impact the final product yield. High concentrations may be inhibitory. | [7] |
Table 3: Agitation and Aeration Conditions
| Fermentation Type | Agitation Speed | Aeration | Rationale | Reference(s) |
| Anaerobic Fermentation | Low (e.g., 100-200 rpm) | None (sparging with N₂ or other anaerobic gas mix) | Gentle mixing to ensure homogeneity without introducing oxygen. | [11][15] |
| Recombinant E. coli (Two-stage) | High during growth phase (e.g., >400 rpm), reduced during production phase | Aerobic during growth, then switched to microaerobic or anaerobic | High agitation and aeration promote rapid cell growth. Reduced oxygen during the production phase can be beneficial for the activity of some reductase enzymes. | [16][17][18] |
Experimental Protocols
Protocol 1: Anaerobic Fermentation for this compound Production
This protocol is a general guideline for the production of this compound using an anaerobic bacterial strain.
1. Media Preparation:
-
Prepare the desired fermentation medium (e.g., Gifu Anaerobic Medium (GAM) or a custom medium containing appropriate carbon and nitrogen sources).
-
Dispense the medium into an anaerobic culture vessel (e.g., a fermenter or anaerobic tubes).
-
Add a resazurin solution as an indicator of anaerobic conditions.
-
Seal the vessel and autoclave.
2. Inoculum Preparation:
-
In an anaerobic chamber, inoculate a small volume of sterile medium with a cryopreserved stock of the production strain.
-
Incubate under anaerobic conditions at the optimal temperature for the strain until the culture reaches the mid-to-late exponential growth phase (e.g., an OD600 of 0.3-0.4).[8]
3. Fermentation:
-
Transfer the inoculum to the pre-warmed, anaerobic fermentation vessel at a desired inoculation ratio (e.g., 1-5% v/v).
-
Add a sterile, anaerobic stock solution of daidzein to the desired final concentration.
-
Incubate the culture at the optimal temperature with gentle agitation.
-
Maintain anaerobic conditions throughout the fermentation by sparging with an anaerobic gas mixture (e.g., 80% N₂, 10% CO₂, 10% H₂).
-
Monitor the fermentation for 48-72 hours, taking samples periodically for analysis.
Protocol 2: Extraction of this compound from Fermentation Broth
This protocol describes a liquid-liquid extraction method for recovering this compound.
1. Sample Preparation:
-
Centrifuge a sample of the fermentation broth to pellet the bacterial cells.
-
Collect the supernatant for extraction.
2. Liquid-Liquid Extraction:
-
Transfer the supernatant to a separation funnel.
-
Add an equal volume of a water-immiscible organic solvent, such as ethyl acetate.
-
Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate.
-
Collect the organic phase (top layer).
-
Repeat the extraction of the aqueous phase with fresh ethyl acetate two more times to maximize recovery.
-
Pool the organic extracts.
3. Solvent Evaporation:
-
Evaporate the pooled organic solvent under reduced pressure using a rotary evaporator.
-
The remaining solid residue contains the crude this compound.
4. Reconstitution:
-
Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol or DMSO) for analysis by HPLC.
Protocol 3: HPLC Analysis of Daidzein and this compound
This protocol provides a general method for the quantification of daidzein and this compound.
1. HPLC System:
-
A standard HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), a UV detector, and an autosampler.
2. Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid or acetic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or acetic acid.
3. Gradient Elution:
-
A typical gradient might be:
-
0-5 min: 20% B
-
5-25 min: Linear gradient from 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: Return to 20% B and equilibrate.
-
-
The flow rate is typically set to 1.0 mL/min.
4. Detection:
-
Monitor the absorbance at a wavelength of approximately 254 nm or 280 nm.
5. Quantification:
-
Prepare standard solutions of daidzein and this compound of known concentrations to generate a calibration curve.
-
Inject the extracted samples and quantify the compounds by comparing their peak areas to the calibration curve.
Visualizations
Caption: Metabolic pathway of daidzein to this compound.
Caption: General experimental workflow for this compound production.
References
- 1. scienggj.org [scienggj.org]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of a novel dihydrodaidzein racemase essential for biosynthesis of equol from daidzein in Lactococcus sp. strain 20-92 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Translational Coupling of Daidzein Reductase and Dihydrodaidzein Racemase Genes Improves the Production of Equol and Its Analogous Derivatives in Engineered Lactic Acid Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced biosynthesis of dihydrodaidzein and dihydrogenistein by a newly isolated bovine rumen anaerobic bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dihydrodaidzein production from soybean hypocotyl extract by human intestinal bacterium MRG-1 -Journal of Applied Biological Chemistry | Korea Science [koreascience.kr]
- 9. mdpi.com [mdpi.com]
- 10. scholarworks.uark.edu [scholarworks.uark.edu]
- 11. Enantioselective Synthesis of S-Equol from Dihydrodaidzein by a Newly Isolated Anaerobic Human Intestinal Bacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Conversion of daidzein and genistein by an anaerobic bacterium newly isolated from the mouse intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Optimizing the batch fermentation process (agitation and aeration) of the biocontrol agent, <i>Bacillus velezensis</i> strain KSAM1, and its influence on soilborne fungus, <i>Macrophomina phaseolina</i> - Journal of King Saud University - Science [jksus.org]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Agitator speed and dissolved oxygen effects in xanthan fermentations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up S-Dihydrodaidzein Synthesis
Welcome to the technical support center for S-Dihydrodaidzein synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this compound production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the chemical synthesis of this compound?
A1: The primary challenges in scaling up the chemical synthesis of this compound revolve around cost, stereoselectivity, and process complexity. Key issues include:
-
Expensive Reagents and Catalysts: Chemical synthesis often relies on noble metal catalysts (e.g., palladium on activated carbon) and chiral ligands, which are costly and can become deactivated over multiple uses, making the process economically challenging for large-scale production.[1]
-
Stereocontrol: Achieving high enantiomeric excess (e.e.) for the desired S-enantiomer can be difficult. While methods like asymmetric hydrogenation are used, obtaining high stereoselectivity at a large scale requires precise control of reaction conditions.[2]
-
Multi-step Processes: The synthesis may involve several steps, including protection and deprotection of functional groups, which can lead to lower overall yields and increased complexity in purification.[1]
-
Use of Hazardous Materials: Some chemical synthesis routes may involve hazardous reagents and solvents, posing safety and environmental concerns at an industrial scale.[3]
Q2: What are the main hurdles in scaling up the biocatalytic synthesis of this compound?
A2: Biocatalytic synthesis, while often considered a "greener" alternative, presents its own set of challenges for scale-up:
-
Low Fermentation Efficiency: The efficiency of microbial fermentation to produce this compound can be low, limiting the overall yield.[1]
-
Anaerobic Conditions: Many of the microorganisms capable of this biotransformation are anaerobic, requiring specialized and carefully controlled fermentation equipment to maintain an oxygen-free environment.[4][5]
-
Reversible Reactions: The enzymatic conversion of daidzein to this compound can be part of a reversible pathway, potentially leading to the accumulation of intermediates or the reverse reaction, thus reducing the final product yield.[6]
-
Cofactor Regeneration: The enzymatic reactions involved often depend on cofactors like NADPH. Ensuring efficient regeneration of these cofactors is crucial for maintaining catalytic activity during large-scale fermentation.[6]
-
Downstream Processing: Separating and purifying this compound from the complex fermentation broth can be challenging and costly.
Q3: How can I improve the yield and enantioselectivity of my chemical synthesis?
A3: To improve yield and enantioselectivity:
-
Catalyst and Ligand Screening: Experiment with different chiral catalysts and ligands to find a combination that provides high enantioselectivity and activity for your specific substrate and conditions.
-
Optimization of Reaction Conditions: Systematically optimize parameters such as temperature, pressure (in hydrogenation reactions), solvent, and reaction time. For instance, asymmetric hydrogenation of daidzein using a palladium catalyst with (S)-proline as a chiral modifier has been shown to produce (S)-dihydrodaidzein.[2]
-
Substrate Purity: Ensure the starting material (daidzein) is of high purity, as impurities can interfere with the catalyst and side reactions.
Q4: My biocatalytic process is suffering from low conversion rates. What can I do?
A4: To address low conversion rates in a biocatalytic process:
-
Strain Selection and Engineering: Screen for more efficient microbial strains or genetically engineer existing strains to enhance the expression of key enzymes in the biosynthetic pathway.[6]
-
Fermentation Media Optimization: Optimize the composition of the fermentation medium, including carbon and nitrogen sources, to support robust cell growth and enzyme production.
-
Control of Dissolved Oxygen: For anaerobic processes, ensure strict anaerobic conditions are maintained. For aerobic processes, optimize the dissolved oxygen levels, as this can be a critical parameter.[6]
-
pH and Temperature Control: Maintain optimal pH and temperature throughout the fermentation process, as deviations can significantly impact enzyme activity.
-
Substrate Feeding Strategy: Implement a fed-batch strategy for the substrate (daidzein) to avoid substrate inhibition and maintain a constant supply for the enzymatic conversion.
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| Chemical Synthesis: Low Enantiomeric Excess (e.e.) | Ineffective chiral catalyst or ligand. | - Screen a variety of chiral ligands and catalysts. - Ensure the catalyst is not deactivated. |
| Suboptimal reaction conditions. | - Optimize temperature, pressure, and solvent. - A study achieved 44% e.e. using palladium on activated carbon with (S)-proline at 20 bars of H2 pressure for 3 hours.[2] | |
| Chemical Synthesis: Low Yield | Incomplete reaction. | - Monitor the reaction progress using techniques like HPLC. - Increase reaction time or catalyst loading if necessary. |
| Product degradation. | - Investigate the stability of this compound under the reaction and workup conditions. | |
| Inefficient purification. | - Optimize the purification method (e.g., flash chromatography, recrystallization). | |
| Biocatalytic Synthesis: Accumulation of Intermediates | Imbalance in the enzymatic pathway. | - Overexpress the enzyme responsible for converting the intermediate. - Constructing pseudo-gene clusters to regulate metabolic flux has been shown to reduce intermediate accumulation.[6] |
| Feedback inhibition. | - Investigate if the intermediate or final product inhibits any of the pathway enzymes. | |
| Biocatalytic Synthesis: Poor Cell Growth | Suboptimal fermentation medium. | - Optimize the nutrient composition of the medium. |
| Toxicity of substrate or product. | - Implement a fed-batch strategy for the substrate. - Consider in-situ product removal techniques. |
Quantitative Data
Table 1: Comparison of this compound Synthesis Methods
| Parameter | Chemical Synthesis (Asymmetric Hydrogenation) | Biocatalytic Synthesis (E. coli) |
| Starting Material | Daidzein | Daidzein |
| Key Reagents/Catalysts | Palladium on activated carbon, (S)-proline | Genetically engineered E. coli expressing enzymes like daidzein reductase (DZNR) and dihydrodaidzein racemase (DDRC)[6] |
| Reported Enantiomeric Excess (e.e.) | Up to 44%[2] | Can lead to enantiomerically pure S-equol from a racemic mixture of dihydrodaidzein, implying stereospecific conversion.[4] |
| Reported Yield/Titer | Varies depending on conditions. | A related process for S-equol production reached a titer of 3418.5 mg/L with a conversion rate of approximately 85.9%.[6] |
| Key Challenges | Cost of catalyst, achieving high e.e., multi-step process.[1] | Low efficiency, need for strict anaerobic/controlled oxygen conditions, cofactor regeneration, downstream purification.[6] |
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of Daidzein
This protocol is based on a reported method for the enantioselective synthesis of (S)-dihydrodaidzein.[2]
-
Reaction Setup: In a high-pressure reactor, combine daidzein, palladium on activated carbon (catalyst), and (S)-proline (chiral modifier) in a suitable solvent (e.g., ethanol).
-
Hydrogenation: Pressurize the reactor with hydrogen gas to 20 bar.
-
Reaction: Stir the reaction mixture at a controlled temperature for 3 hours.
-
Workup: After the reaction is complete, filter off the catalyst.
-
Purification: Concentrate the filtrate and purify the crude product by preparative HPLC-MS to obtain this compound.
-
Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC.
Protocol 2: Biocatalytic Conversion of Daidzein using Engineered E. coli
This protocol is a generalized procedure based on principles described for the biocatalytic production of related compounds.[6]
-
Inoculum Preparation: Inoculate a single colony of the engineered E. coli strain into Luria-Bertani (LB) medium with appropriate antibiotics and incubate overnight at 37°C with shaking.
-
Fermentation: Transfer the overnight culture to a larger volume of Terrific Broth (TB) medium containing antibiotics and an inducer (e.g., IPTG) to induce the expression of the synthesis pathway enzymes.
-
Substrate Addition: Once the culture reaches a specific optical density (e.g., OD600 of 0.8-1.0), add daidzein to the culture. A co-solvent like polyvinylpyrrolidone (PVP) may be used to improve daidzein solubility.[6]
-
Bioconversion: Continue the incubation at a reduced temperature (e.g., 25°C) with controlled agitation and aeration (or lack thereof for anaerobic processes) for a specified period (e.g., 10-12 hours or longer).
-
Extraction: After the bioconversion, harvest the cells by centrifugation. Extract the this compound from the supernatant and/or the cell pellet using an appropriate organic solvent.
-
Purification and Analysis: Purify the extracted compound using chromatographic techniques and analyze the final product for purity and identity.
Visualizations
Caption: Chemical Synthesis Workflow for this compound.
Caption: Biocatalytic Synthesis Workflow for this compound.
Caption: Troubleshooting Logic for this compound Synthesis.
References
- 1. A kind of preparation method of dihydrodaidzein - Eureka | Patsnap [eureka.patsnap.com]
- 2. DSpace [helda.helsinki.fi]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective Synthesis of S-Equol from Dihydrodaidzein by a Newly Isolated Anaerobic Human Intestinal Bacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: S-Dihydrodaidzein Storage and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of S-Dihydrodaidzein (S-DHD) during storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under the following conditions:
-
Solid Form (Powder): Store at -20°C for long-term storage, which can ensure stability for up to three years.[1] Another source suggests stability for at least four years when stored as a crystalline solid at -20°C.[2] Short-term storage at 2-8°C is also an option.[3]
-
In Solvent: For solutions of S-DHD, it is recommended to store them at -80°C for a maximum of one year.[1] It is advisable to prepare fresh aqueous solutions for immediate use and not to store them for more than a day.[2]
Q2: What solvents are suitable for dissolving this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[1] For related compounds like Dihydrodaidzein, ethanol and dimethylformamide are also effective solvents.[2] When preparing aqueous solutions, it is best practice to first dissolve the compound in an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.[2]
Q3: What are the primary factors that can cause this compound to degrade?
Several environmental factors can contribute to the degradation of S-DHD. These include:
-
Temperature: Elevated temperatures can accelerate the degradation of isoflavones. Studies on the related compound daidzein have shown significant thermal degradation at high temperatures.[4][5][6]
-
pH: The pH of the solution can significantly impact the stability of S-DHD. For the related isoflavone daidzein, thermal degradation is more pronounced in acidic conditions (pH 3.1) compared to neutral or slightly acidic conditions (pH 5.6 and 7.0).[4][5] Conversely, for isoflavone glycosides, degradation increases with elevated pH and temperature.[7]
-
Light: Exposure to light can lead to photodegradation. Daidzein, a structurally similar isoflavone, has been shown to degrade upon exposure to sunlight, primarily through direct photolysis.[1][2][8]
-
Oxidation: The presence of oxygen and oxidizing agents can lead to oxidative degradation.[9]
Q4: How can I monitor the degradation of my this compound sample?
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the most common and reliable analytical methods for quantifying S-DHD and its potential degradation products.[4][5][10] Developing a stability-indicating HPLC method is crucial to separate the intact drug from any degradants.[11][12][13][14][15]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of potency or unexpected experimental results. | Degradation of S-DHD due to improper storage. | Verify storage conditions (temperature, light exposure). Aliquot stock solutions to minimize freeze-thaw cycles. Prepare fresh working solutions daily. |
| Change in the physical appearance of the S-DHD powder (e.g., color change). | Potential degradation due to exposure to light, moisture, or high temperatures. | Store the powder in a tightly sealed, opaque container at the recommended temperature (-20°C). Avoid frequent opening of the container in a humid environment. |
| Precipitation observed in a stored solution. | Poor solubility or degradation leading to the formation of insoluble products. | Ensure the solvent is appropriate and the concentration is within the solubility limits. If using aqueous buffers, prepare the solution fresh. Consider filtering the solution before use if minor precipitation is observed, but re-quantify the concentration. |
| Inconsistent results between experiments. | Degradation of S-DHD stock solution over time. | Prepare fresh stock solutions more frequently. Perform a quick purity check of the stock solution using HPLC if it has been stored for an extended period. |
Quantitative Data on Isoflavone Degradation
The following tables summarize quantitative data on the degradation of isoflavones, which can provide insights into the stability of S-DHD.
Table 1: Thermal Degradation of Daidzein at 150°C
| pH | Stability | Degradation Kinetics |
| 3.1 | Most prominent degradation | Sigmoidal |
| 5.6 | Virtually no decay | - |
| 7.0 | Virtually no decay | - |
| Data from a study on the thermal sensitivities of isoflavone aglycones. Daidzein was found to be the most labile compound tested.[4][5] |
Table 2: Thermal Degradation of Daidzein and Genistein (70-90°C)
| Isoflavone | pH | Degradation Kinetics |
| Daidzein | 7 and 9 | Apparent first-order |
| Genistein | 7 and 9 | Apparent first-order |
| Degradation was observed at all tested temperatures.[6] |
Table 3: Photodegradation of Daidzein in Water
| Condition | pH | Half-life |
| Summer sunlight | 7 | ~10 hours |
| Degradation occurs primarily by direct photolysis.[2][8] |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Forced degradation studies are essential for understanding the degradation pathways and developing stability-indicating analytical methods.[16][17]
Objective: To identify the potential degradation products of S-DHD under various stress conditions.
Materials:
-
This compound
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a suitable detector (e.g., UV/Vis or MS)
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of S-DHD in a suitable solvent (e.g., DMSO or methanol) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the stock solution. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the stock solution. Keep at room temperature for a specified time (e.g., 30 minutes, 1, 2, 4 hours). Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Add an equal volume of 3% H₂O₂ to the stock solution.[11] Keep at room temperature for a specified time (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Place the solid S-DHD powder in an oven at a high temperature (e.g., 105°C) for a specified time. Also, heat the stock solution at 60°C.
-
Photodegradation: Expose the solid S-DHD powder and the stock solution to light in a photostability chamber according to ICH guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Dilute the sample to a suitable concentration for HPLC analysis.
-
Analyze the sample using a validated stability-indicating HPLC method. The method should be able to separate the parent S-DHD peak from all degradation product peaks.
-
-
Data Evaluation:
-
Calculate the percentage of degradation of S-DHD.
-
Identify and characterize the degradation products using techniques like mass spectrometry (MS).
-
Visualizations
References
- 1. Aquatic photochemistry of isoflavone phytoestrogens: degradation kinetics and pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Thermal degradation kinetics of isoflavone aglycones from soy and red clover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Heat and pH effects on the conjugated forms of genistin and daidzin isoflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of the oxidative degradation of proanthocyanidins under basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (+-)-Dihydrodaidzein | C15H12O4 | CID 176907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. A validated stability-indicating HPLC method for analysis of glabridin prodrugs in hydrolysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and Validation of a Simultaneous HPLC Stability-Indicating Method for Atorvastatin and Apigenin in a Novel SMEDDS Formulation Using Quality by Design (QbD) Approach | MDPI [mdpi.com]
- 14. Stability indicating rp hplc method development and validation for simultaneous estimation of levodropropazine and chlorpheniramine maleate in bulk and their pharmaceutical dosage forms | PPTX [slideshare.net]
- 15. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ajpsonline.com [ajpsonline.com]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dihydrodaidzein Racemase Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of dihydrodaidzein racemase in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of dihydrodaidzein racemase?
A1: Dihydrodaidzein racemase (L-DDRC) is a key enzyme in the biosynthesis of equol from daidzein, a soy isoflavone.[1][2][3] Its primary function is to catalyze the interconversion of the (R)- and (S)-enantiomers of dihydrodaidzein, producing a racemic mixture.[1][2][3] This is crucial for the efficient production of (S)-equol, as the subsequent enzyme in the pathway, dihydrodaidzein reductase, preferentially utilizes the (S)-dihydrodaidzein enantiomer.[2]
Q2: From which organism has dihydrodaidzein racemase been characterized?
A2: Dihydrodaidzein racemase has been identified and characterized from the lactic acid bacterium Lactococcus sp. strain 20-92, which was isolated from healthy human feces.[1][2][3]
Q3: Does dihydrodaidzein racemase require any cofactors for its activity?
A3: Dihydrodaidzein racemase is a cofactor-independent enzyme.[2]
Q4: Why is improving the efficiency of dihydrodaidzein racemase important for equol production?
A4: Improving the efficiency of dihydrodaidzein racemase is critical for maximizing the yield of (S)-equol, particularly in engineered microorganisms used for biotechnological production.[2][4] An efficient racemase ensures a continuous supply of the (S)-dihydrodaidzein substrate for the downstream enzymes in the metabolic pathway, preventing it from becoming a rate-limiting step.[2] The translational coupling of dihydrodaidzein racemase and daidzein reductase genes has been shown to improve the production of equol in engineered lactic acid bacteria.[4]
Q5: What are the known substrates for dihydrodaidzein racemase?
A5: The known substrates for dihydrodaidzein racemase are (R)-dihydrodaidzein and (S)-dihydrodaidzein.[1][2][3]
Troubleshooting Guides
Issue 1: Low or No Detectable Dihydrodaidzein Racemase Activity
| Possible Cause | Troubleshooting Step |
| Incorrect Assay Conditions | Optimize the pH and temperature of the reaction buffer. While specific optimal conditions for dihydrodaidzein racemase are not extensively published, a starting point for pH optimization would be in the neutral range (e.g., pH 6.0-8.0), and for temperature, in the mesophilic range (e.g., 25-40°C). |
| Enzyme Denaturation | Ensure proper storage of the purified enzyme at low temperatures (e.g., -20°C or -80°C) in a suitable buffer containing a cryoprotectant like glycerol. Avoid repeated freeze-thaw cycles. |
| Substrate Degradation or Precipitation | Prepare fresh substrate solutions for each experiment. Ensure the substrate is fully dissolved in the reaction buffer. |
| Presence of Inhibitors | If using crude cell lysates, endogenous inhibitors may be present. Purify the recombinant dihydrodaidzein racemase to remove potential inhibitors. |
| Incorrect Measurement Technique | Verify the settings and calibration of the analytical instrument (e.g., HPLC with a chiral column) used to measure the conversion of the substrate enantiomers. |
Issue 2: Inconsistent or Irreproducible Racemase Activity Results
| Possible Cause | Troubleshooting Step |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent addition of all reaction components. Prepare a master mix for the reaction buffer and enzyme to minimize well-to-well variability.[5][6] |
| Incomplete Mixing | Gently vortex or mix all solutions before use and ensure the reaction mixture is homogenous at the start of the assay. |
| Fluctuations in Incubation Temperature | Use a calibrated incubator or water bath to maintain a constant and uniform temperature throughout the experiment. |
| Variability in Sample Preparation | Standardize the protocol for cell lysis and protein purification to ensure consistent enzyme quality and concentration between batches. |
Data Presentation
Table 1: Biochemical Properties of Dihydrodaidzein Racemase from Lactococcus sp. strain 20-92
| Parameter | Value | Reference |
| Source Organism | Lactococcus sp. strain 20-92 | [1][2][3] |
| Substrates | (R)-dihydrodaidzein, (S)-dihydrodaidzein | [1][2][3] |
| Product | Racemic dihydrodaidzein | [1][2][3] |
| Cofactor Requirement | None | [2] |
| Optimal pH | Data not available in the literature | |
| Optimal Temperature | Data not available in the literature | |
| Kinetic Parameters (Km, kcat) | Data not available in the literature |
Experimental Protocols
Protocol 1: Dihydrodaidzein Racemase Activity Assay
This protocol provides a general framework for assaying the activity of dihydrodaidzein racemase. Optimal conditions such as pH, temperature, and substrate concentration should be determined empirically.
1. Reagents and Materials:
-
Purified recombinant dihydrodaidzein racemase
-
(R)-dihydrodaidzein or (S)-dihydrodaidzein substrate
-
Reaction Buffer (e.g., 100 mM potassium phosphate buffer, pH to be optimized)
-
Quenching solution (e.g., ethyl acetate)
-
HPLC system with a chiral column for enantiomer separation
2. Assay Procedure:
-
Prepare a stock solution of the dihydrodaidzein enantiomer substrate in a suitable solvent (e.g., DMSO).
-
Prepare the reaction mixture by adding the reaction buffer to a microcentrifuge tube. Pre-incubate the mixture at the desired temperature.
-
Initiate the reaction by adding a known amount of the purified dihydrodaidzein racemase to the reaction mixture.
-
Incubate the reaction for a specific period (e.g., 30 minutes), ensuring mixing.
-
Stop the reaction by adding a quenching solution (e.g., an equal volume of ethyl acetate) to extract the substrate and product.
-
Vortex the mixture and centrifuge to separate the organic and aqueous phases.
-
Analyze the organic phase by HPLC with a chiral column to determine the concentrations of the (R)- and (S)-dihydrodaidzein enantiomers.
-
Calculate the racemase activity based on the amount of the starting enantiomer that has been converted to the other enantiomer over time.
Protocol 2: Improving Dihydrodaidzein Racemase Efficiency through Site-Directed Mutagenesis
While specific residues for mutagenesis in dihydrodaidzein racemase have not been published, this protocol outlines a general workflow for improving enzyme efficiency through site-directed mutagenesis.
1. In Silico Analysis:
-
Obtain the amino acid sequence of dihydrodaidzein racemase.
-
If a 3D structure is available or can be predicted through homology modeling, identify residues in the putative active site or substrate-binding pocket as potential targets for mutagenesis.
2. Primer Design and Mutagenesis:
-
Design primers containing the desired nucleotide changes to introduce specific amino acid substitutions.
-
Perform site-directed mutagenesis using a high-fidelity DNA polymerase and the expression vector containing the dihydrodaidzein racemase gene as a template.
3. Transformation and Expression:
-
Transform the mutated plasmid into a suitable expression host (e.g., E. coli).
-
Induce the expression of the mutant dihydrodaidzein racemase protein.
4. Purification and Activity Screening:
-
Purify the mutant enzyme, for example, using an affinity tag.
-
Screen the activity of the mutant enzyme using the dihydrodaidzein racemase activity assay (Protocol 1) and compare it to the wild-type enzyme.
5. Kinetic Characterization:
-
For promising mutants, perform a detailed kinetic analysis to determine the Km and kcat values to quantify the improvement in catalytic efficiency.
Visualizations
Caption: Metabolic pathway of daidzein to (S)-equol.
References
- 1. Identification of Two Novel Reductases Involved in Equol Biosynthesis in Lactococcus Strain 20–92 | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Identification of a novel dihydrodaidzein racemase essential for biosynthesis of equol from daidzein in Lactococcus sp. strain 20-92 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Translational Coupling of Daidzein Reductase and Dihydrodaidzein Racemase Genes Improves the Production of Equol and Its Analogous Derivatives in Engineered Lactic Acid Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. docs.abcam.com [docs.abcam.com]
- 6. bioassaysys.com [bioassaysys.com]
Navigating Matrix Effects in S-Dihydrodaidzein LC-MS/MS Analysis: A Technical Support Center
For researchers, scientists, and drug development professionals, accurate quantification of S-Dihydrodaidzein in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical studies. However, the inherent complexity of biological samples often leads to matrix effects, which can significantly compromise the reliability of LC-MS/MS data. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during the analysis of this compound, ensuring robust and accurate results.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound analysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix.[1] In the LC-MS/MS analysis of this compound, this can manifest as ion suppression (decreased signal intensity) or ion enhancement (increased signal intensity), leading to inaccurate quantification.[2] These effects primarily arise from competition for ionization in the MS source or the formation of adducts that are not monitored.
Q2: What are the common sources of matrix effects in biological samples for this compound analysis?
A2: The primary sources of matrix effects in biological matrices such as plasma, serum, and urine are phospholipids, salts, endogenous metabolites, and proteins.[2] Phospholipids are particularly problematic due to their high abundance and their tendency to co-elute with analytes of interest, causing significant ion suppression.
Q3: How can I determine if my this compound analysis is affected by matrix effects?
A3: Two common methods to assess matrix effects are:
-
Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs. A constant flow of this compound standard is infused into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected. Any deviation from the stable baseline signal of this compound indicates the retention times at which matrix components are causing interference.[3]
-
Post-Extraction Spike: This is a quantitative method to determine the extent of matrix effects. The response of this compound in a neat solution is compared to its response when spiked into a blank, extracted matrix at the same concentration. The matrix factor (MF) is calculated as:
-
MF = (Peak Area of Analyte in Matrix) / (Peak Area of Analyte in Neat Solution)
-
An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement. An MF equal to 1 signifies no matrix effect.
-
Q4: Is a stable isotope-labeled internal standard (SIL-IS) available for this compound?
A4: While a commercially available SIL-IS specifically for this compound may be difficult to source, a deuterium-labeled version of its precursor, Daidzein (Daidzein-d4), is available and can be a suitable internal standard.[4] Using a SIL-IS is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[5] If Daidzein-d4 is not suitable, custom synthesis of a this compound SIL-IS is an option offered by several specialized companies.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues related to matrix effects in this compound LC-MS/MS analysis.
Issue 1: Poor reproducibility and high variability in signal intensity.
This is a classic symptom of variable matrix effects between samples.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high signal variability.
Recommendations:
-
Assess Matrix Effect Variability: Perform post-extraction spike experiments using at least six different lots of the biological matrix to understand the degree of variability.
-
Optimize Sample Preparation: The goal is to remove as many interfering components as possible. Refer to the quantitative data in Table 1 and the detailed experimental protocols below to select the most effective sample preparation technique. Solid-phase extraction (SPE) generally offers the cleanest extracts compared to protein precipitation (PPT) and liquid-liquid extraction (LLE).[6][7]
-
Improve Chromatographic Separation: Modifying the LC gradient or using a column with a different chemistry (e.g., phenyl-hexyl or pentafluorophenyl) can help separate this compound from co-eluting matrix components.
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust solution to compensate for unavoidable and variable matrix effects.[5]
Issue 2: Significant ion suppression observed.
Ion suppression leads to reduced sensitivity and can compromise the lower limit of quantification (LLOQ).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for significant ion suppression.
Recommendations:
-
Identify the Source of Suppression: Use post-column infusion to determine the retention time window where ion suppression occurs.
-
Chromatographic Adjustment: Modify the gradient to shift the elution of this compound away from the suppression region.
-
Enhanced Sample Preparation: Employ a more rigorous sample cleanup method. For example, if currently using PPT, consider switching to SPE.
-
Ionization Source Optimization: While electrospray ionization (ESI) is common, atmospheric pressure chemical ionization (APCI) can be less susceptible to matrix effects for certain compounds.[8] If the analyte is amenable, testing APCI could be beneficial.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may also decrease the analyte signal, so it's a trade-off that needs to be evaluated based on the required sensitivity.
Quantitative Comparison of Sample Preparation Techniques
The choice of sample preparation is critical in mitigating matrix effects. The following table summarizes the expected performance of common techniques for isoflavone analysis in plasma.
| Sample Preparation Technique | Analyte Recovery | Matrix Effect (Ion Suppression) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | Moderate to High | High | Simple, fast, and inexpensive. | Does not effectively remove phospholipids and other interferences.[6] |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Moderate | Good for removing highly polar or non-polar interferences. | Can be labor-intensive and may have emulsion formation issues. |
| Solid-Phase Extraction (SPE) | High | Low | Provides the cleanest extracts by effectively removing a wide range of interferences.[6][7] | More complex and costly than PPT and LLE. |
This table is a qualitative summary based on literature for isoflavones and related compounds. Actual values will be method and matrix dependent.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Plasma Samples
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard (e.g., Daidzein-d4).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma Samples
-
To 200 µL of plasma, add the internal standard.
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase and inject.
Protocol 3: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol uses a generic reversed-phase SPE cartridge.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Pre-treat 500 µL of plasma by adding 500 µL of 4% phosphoric acid in water. Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound and the internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 100 µL of the initial mobile phase for injection.
Visualization of Workflows
General LC-MS/MS Analysis Workflow
Caption: A generalized workflow for this compound analysis.
By following these guidelines and protocols, researchers can effectively troubleshoot and mitigate matrix effects in their this compound LC-MS/MS analyses, leading to more accurate and reliable data in their drug development and scientific research endeavors.
References
- 1. longdom.org [longdom.org]
- 2. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. jneonatalsurg.com [jneonatalsurg.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. waters.com [waters.com]
- 8. providiongroup.com [providiongroup.com]
Technical Support Center: Enhancing the Bioavailability of S-Dihydrodaidzein in Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with S-Dihydrodaidzein (DHD). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo animal studies aimed at enhancing the bioavailability of this compound.
Disclaimer: Direct research on enhancing the oral bioavailability of this compound is limited. Much of the guidance provided here is extrapolated from studies on its precursor, daidzein, and its metabolite, S-equol. The similar physicochemical properties and metabolic pathways of these isoflavones make these data a valuable starting point for this compound research.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges affecting the oral bioavailability of this compound?
A1: The primary challenges in achieving adequate oral bioavailability for this compound are its low water solubility and potential instability.[1][2] Like its precursor daidzein, DHD is poorly soluble, which can limit its dissolution in the gastrointestinal tract, a critical step for absorption.[1][2] Furthermore, extensive first-pass metabolism in the gut and liver can significantly reduce the amount of active compound reaching systemic circulation.[3]
Q2: Why am I seeing high variability in plasma concentrations of this compound between my animal subjects?
A2: High inter-individual variability is a common issue in isoflavone research and can be attributed to several factors:
-
Gut Microbiota Composition: The gut microbiota is essential for the metabolism of daidzein to this compound.[1][4] Differences in the composition and activity of the gut microbiome among animals can lead to variations in the production and subsequent absorption of DHD.[4][5]
-
Gender Differences: Pharmacokinetic studies of the related metabolite, S-equol, have shown significant gender-related differences in plasma exposure in rats, with female rats exhibiting higher bioavailability.[6] This suggests that hormonal differences may influence the metabolism and absorption of DHD.
-
Food and Water Consumption: The composition of the diet can influence the gut microbiota and gastrointestinal environment, thereby affecting DHD's stability and absorption.[7] Variations in food and water intake before and during the study can contribute to result variability.
Q3: Can I administer this compound as a simple suspension? What are the alternatives?
A3: While a simple suspension in a vehicle like carboxymethylcellulose can be used, it may lead to low and variable absorption due to the poor solubility of this compound.[3][8] Several formulation strategies have been shown to enhance the bioavailability of the related compound daidzein and are applicable to DHD:
-
Nanosuspensions and Nanoemulsions: Reducing the particle size to the nanoscale increases the surface area for dissolution, which can significantly improve absorption and bioavailability.[3]
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These lipid-based nanoparticles can encapsulate DHD, protecting it from degradation and enhancing its uptake through the lymphatic system, thereby bypassing some first-pass metabolism.
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form a fine oil-in-water microemulsion upon gentle agitation with aqueous fluids in the GI tract. This can improve the solubilization and absorption of lipophilic drugs like DHD.
-
Co-crystallization: Forming a co-crystal of DHD with a suitable co-former can improve its solubility and dissolution rate.
Q4: How does the gut microbiota influence the bioavailability of this compound?
A4: The gut microbiota plays a pivotal role in the metabolism of isoflavones.[5] Daidzein is first metabolized to this compound by bacterial reductases.[1][5] DHD is an intermediate metabolite that can be further converted to S-equol by some intestinal bacteria.[9] The presence and abundance of specific bacterial strains capable of these conversions are key determinants of the circulating levels of DHD and its metabolites.[4] Therefore, the composition of the gut microbiota can directly impact the amount of DHD available for absorption.
Troubleshooting Guides
Issue 1: Low or Undetectable Plasma Concentrations of this compound
| Potential Cause | Troubleshooting Step |
| Poor Solubility and Dissolution | 1. Consider advanced formulation strategies such as nanoemulsions, nanosuspensions, or SMEDDS to improve solubility.[3]2. Ensure adequate mixing and homogeneity of the dosing formulation immediately before administration. |
| Extensive First-Pass Metabolism | 1. Investigate co-administration with inhibitors of relevant metabolic enzymes (e.g., UGTs), though this may complicate the interpretation of results.[3]2. Consider parenteral administration (e.g., intravenous) in a parallel group to determine the absolute bioavailability and the extent of first-pass metabolism.[6] |
| Formulation Instability | 1. Assess the chemical and physical stability of your this compound formulation under storage and experimental conditions.[10]2. Protect the formulation from light and extreme temperatures. |
| Inadequate Analytical Sensitivity | 1. Validate your analytical method (e.g., LC-MS/MS) to ensure it has a sufficiently low limit of quantification (LOQ) to detect expected plasma concentrations.[11][12]2. Optimize the extraction procedure to maximize the recovery of DHD from plasma samples.[12] |
Issue 2: Inconsistent Pharmacokinetic Profiles Between Studies
| Potential Cause | Troubleshooting Step |
| Differences in Animal Models | 1. Be consistent with the species, strain, age, and sex of the animals used.[6]2. Report these details thoroughly in your experimental records. |
| Variations in Dosing Procedure | 1. Standardize the oral gavage technique to ensure consistent delivery to the stomach.[13][14]2. Ensure accurate dosing volumes based on individual animal body weights.[14] |
| Fasting and Diet | 1. Implement a consistent fasting period before dosing to minimize food effects on absorption.[7]2. Use a standardized diet for all animals throughout the acclimation and study periods. |
| Blood Sampling Times | 1. Design a blood sampling schedule that adequately captures the absorption, distribution, and elimination phases.[15] A pilot study may be necessary to determine the optimal time points. |
Quantitative Data Summary
The following tables summarize pharmacokinetic data for daidzein and S-equol in rats, which can serve as a reference for designing and interpreting studies with this compound.
Table 1: Pharmacokinetic Parameters of Daidzein in Rats
| Formulation | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Suspension | 10 | Oral | 127.3 | 5.00 | - | - | [4] |
| Solution | 10 | Oral | 601.1 | 0.46 | - | - | [4] |
| Phospholipid Complexes PLGA Nanoparticles | 10 | Oral | - | - | - | 557 | [3] |
| Cyclodextrin Inclusion Complexes PLGA Nanoparticles | 10 | Oral | - | - | - | 885 | [3] |
Table 2: Pharmacokinetic Parameters of S-Equol in Rats
| Sex | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| Male | 20 | Oral | 66.78 | - | 118.96 | 1.59 | [6] |
| Male | 60 | Oral | 659.38 | - | 1130.32 | 5.03 | [6] |
| Male | 160 | Oral | 2542.02 | - | 4876.00 | 8.14 | [6] |
| Female | 20 | Oral | 392.08 | - | 2164.01 | 30.46 | [6] |
| Female | 60 | Oral | 1661.97 | - | 4883.09 | 22.91 | [6] |
| Female | 160 | Oral | 4879.36 | - | 14067.94 | 66.01 | [6] |
| Male | 10 | IV | 8563.25 | - | 3742.98 | - | [6] |
| Female | 10 | IV | 8642.91 | - | 3551.90 | - | [6] |
Detailed Experimental Protocols
1. Protocol for Oral Gavage in Rats
This protocol is a general guideline and should be adapted to your specific institutional animal care and use committee (IACUC) regulations.[13][14][16]
-
Materials:
-
Appropriately sized gavage needle (e.g., 16-18 gauge for adult rats) with a rounded tip.[13]
-
Syringe
-
This compound formulation
-
Animal scale
-
-
Procedure:
-
Weigh the animal to determine the correct dosing volume (typically 5-10 mL/kg for rats).[14]
-
Measure the length of the gavage needle from the tip of the rat's nose to the last rib to ensure it will reach the stomach without causing injury.[16]
-
Restrain the rat firmly but gently, holding its head and neck in a straight line to facilitate passage of the needle.
-
Insert the gavage needle into the diastema (gap between the incisors and molars) and gently advance it along the upper palate towards the esophagus. The animal should swallow as the tube passes. Do not force the needle if resistance is met.
-
Once the needle is in the stomach, administer the formulation slowly.
-
Gently remove the needle along the same path of insertion.
-
Monitor the animal for any signs of distress after the procedure.[14]
-
2. Protocol for this compound Analysis in Rat Plasma by LC-MS/MS
This protocol is a general template and requires optimization and validation for your specific equipment and experimental conditions.[11][12][17]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of rat plasma, add an internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex for 1 minute and centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or ammonium formate is common.
-
Ionization: Electrospray ionization (ESI) in negative mode is often used for isoflavones.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.
-
Visualizations
References
- 1. Metabolism of daidzein by fecal bacteria in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Equol: Pharmacokinetics and Biological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The role of diet in the metabolism of daidzein by human faecal microbiota sampled from Italian volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. iacuc.wsu.edu [iacuc.wsu.edu]
- 15. Pharmacokinetics of Equol, a Soy Isoflavone Metabolite, Changes with the Form of Equol (Dietary versus Intestinal Production) in Ovariectomized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ouv.vt.edu [ouv.vt.edu]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Enzymatic Conversion of Daidzein
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the enzymatic conversion of daidzein and its precursors.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during daidzein conversion experiments.
Issue 1: Low or No Conversion of Daidzin to Daidzein
If you are observing low or no conversion of the glycosylated form (daidzin) to the aglycone form (daidzein), consider the following potential causes and solutions.
| Possible Cause | Recommended Action |
| Suboptimal Enzyme Activity | Verify Enzyme Integrity: Run an SDS-PAGE to check for enzyme degradation. Store enzymes at the recommended temperature (e.g., -80°C) and avoid repeated freeze-thaw cycles. Confirm Enzyme Specificity: Ensure you are using a β-glucosidase known to be effective for isoflavone glycosides.[1][2] Optimize Enzyme Concentration: The optimal concentration can vary. Perform a concentration-response experiment to determine the ideal enzyme loading for your specific substrate concentration. |
| Incorrect Reaction Conditions | Optimize pH: The optimal pH for β-glucosidase is typically around 5.0.[3] Verify the pH of your reaction buffer and adjust as necessary. Optimize Temperature: The optimal temperature can range from 45°C to 60°C depending on the specific enzyme and whether it is free or immobilized.[3][4] Perform a temperature optimization experiment. |
| Presence of Inhibitors | Check for Contaminants: Impurities in your substrate or buffer can inhibit enzyme activity. Use high-purity reagents. Product Inhibition: High concentrations of the product (daidzein) may cause feedback inhibition in some systems. Monitor product concentration over time and consider strategies for in-situ product removal if inhibition is suspected. |
| Substrate Unavailability | Poor Daidzin Solubility: While better than daidzein, daidzin solubility can still be a limiting factor. Ensure complete dissolution in your reaction buffer. Consider using deep eutectic solvents (DESs) as co-solvents to improve solubility.[5] |
Issue 2: Low Yield in the Conversion of Daidzein to (S)-Equol
The conversion of daidzein to (S)-equol is a multi-step process and is often more challenging.
| Possible Cause | Recommended Action |
| Problems with the Multi-Enzyme System | Incomplete Enzyme Cascade: The conversion requires a series of reductases (DZNR, DHDR, THDR) and a racemase (DDRC).[6] Ensure all necessary enzymes are present and active in your system (e.g., in your whole-cell biocatalyst). Enzyme Ratio: In whole-cell systems, the expression levels of the different enzymes need to be balanced. Consider optimizing promoter strengths or gene copy numbers. |
| Cofactor (NADPH) Limitation | Insufficient NADPH: The reductase enzymes are NADPH-dependent.[7] Ensure an adequate supply of NADPH. Inefficient Cofactor Regeneration: In whole-cell systems, the cell's ability to regenerate NADPH can be a bottleneck.[6] Consider co-expressing an enzyme like glucose dehydrogenase (GDH) to improve NADPH regeneration.[8] Strategies like adding glucose to the medium can also boost cofactor regeneration.[8] |
| Substrate/Product Related Issues | Low Daidzein Solubility: Daidzein is poorly soluble in aqueous solutions.[9][10] This is a major limiting factor. Increase solubility by: - Using co-solvents like DMSO or deep eutectic solvents.[5] - Preparing daidzein-cyclodextrin inclusion complexes.[11] - Adjusting the pH; daidzein is more soluble in dilute NaOH. Product Inhibition: High concentrations of equol may inhibit daidzein reductase (DZNR).[6] |
| Suboptimal Reaction Conditions (Whole-Cell Systems) | Low Cell Density or Viability: Ensure a sufficient concentration of healthy, metabolically active cells. Inadequate Oxygen Supply: While the conversion is a reduction, the host cells (e.g., E. coli) may require aerobic conditions for growth and cofactor regeneration. Ensure adequate aeration. Incorrect Induction Conditions: If using an inducible expression system (e.g., IPTG), optimize the inducer concentration and induction time/temperature. |
Frequently Asked Questions (FAQs)
Section 1: General Experimental Design
-
Q1: What are the most critical parameters to optimize for the enzymatic conversion of daidzin to daidzein?
-
A1: The most critical parameters are typically pH, temperature, enzyme concentration, substrate concentration, and incubation time. Response surface methodology (RSM) can be a powerful tool for optimizing these factors simultaneously.
-
-
Q2: Should I use a free enzyme or an immobilized enzyme?
-
A2: This depends on your experimental goals. Immobilized enzymes can offer greater stability at higher temperatures and pH, and are more easily recovered and reused, which can be more cost-effective for larger-scale production.[3] However, for initial screening and optimization, free enzymes may be simpler to work with.
-
-
Q3: My daidzein substrate won't dissolve. What can I do?
-
A3: Daidzein has very low aqueous solubility.[9][10] You can try several strategies to overcome this:
-
Use a co-solvent such as DMSO, but be mindful that high concentrations can inhibit enzymes.
-
Increase the pH of the buffer. Daidzein is more soluble in dilute alkaline solutions.
-
Employ deep eutectic solvents (DESs) which have been shown to significantly enhance daidzin solubility.[5]
-
Prepare inclusion complexes of daidzein with cyclodextrins or cyclodextrin-based metal-organic frameworks.[11]
-
-
Section 2: Whole-Cell Biotransformation (Daidzein to Equol)
-
Q4: I am not getting any equol production in my recombinant E. coli system. What should I check first?
-
A4: First, confirm the successful expression of all four required enzymes (DZNR, DHDR, THDR, and DDRC) via SDS-PAGE or Western blot. Next, ensure your whole-cell system has an efficient NADPH regeneration system in place, as this is a common bottleneck.[6] This can be achieved by adding glucose to the medium or by co-expressing an enzyme like glucose dehydrogenase.[8]
-
-
Q5: My whole-cell biotransformation is very slow. How can I increase the reaction rate?
-
A5: To increase the rate, you can:
-
Optimize the reaction temperature and pH.
-
Increase the cell density (biocatalyst concentration).
-
Improve substrate availability by addressing daidzein's low solubility (see Q3).
-
Enhance cofactor regeneration (see Q4).
-
-
Section 3: Analytical & HPLC Troubleshooting
-
Q6: I'm seeing unexpected peaks in my HPLC chromatogram. What could they be?
-
A6: Unexpected peaks, or "ghost peaks," can arise from several sources:
-
Contaminants in the mobile phase or sample.
-
Carryover from a previous injection.
-
The presence of intermediates in the reaction, such as dihydrodaidzein (DHD) in the conversion of daidzein to equol.[12]
-
Degradation of your substrate or product.
-
-
-
Q7: My retention times are shifting between runs. What is causing this?
-
A7: Retention time shifts are often due to:
-
-
Q8: My peaks are tailing or fronting. How can I improve peak shape?
-
A8:
-
Peak Tailing: Often caused by secondary interactions between the analyte and the stationary phase, or by a void in the column. Ensure the mobile phase pH is appropriate for your analyte's pKa.
-
Peak Fronting: Usually a sign of column overload. Try injecting a smaller sample volume or a more dilute sample.
-
-
-
Q9: I am observing split peaks. What is the likely cause?
-
A9: Split peaks can be caused by a partially blocked frit, a disturbed column bed at the inlet, or an issue with the injector.[13]
-
Quantitative Data Summary
Table 1: Optimal Conditions for Enzymatic Conversion of Isoflavone Glucosides in Soy Germ Flour
| Parameter | Optimal Value |
| Enzyme | β-glucosidase |
| Enzyme Concentration | 1 unit/g of soy germ flour |
| Substrate | Soy germ flour in deionized water (1:5, w/v) |
| pH | 5.0 |
| Temperature | 45°C |
| Incubation Time | 5 hours |
| Source: Adapted from Tipkanon et al., 2010.[7][15] |
Table 2: Optimal Conditions for Whole-Cell Biotransformation of Daidzein to (S)-Equol
| Parameter | Optimal Value |
| Biocatalyst | Recombinant E. coli BL21(DE3) co-expressing 4 enzymes for equol synthesis and GDH for NADPH regeneration |
| Substrate Concentration | 1 mM Daidzein |
| Cofactor Regeneration | 4% (w/v) Glucose |
| Buffer | 200 mM potassium phosphate buffer (pH 8.0) |
| Temperature | 32°C |
| Reaction Time | 1.5 hours |
| Source: Adapted from Li et al., 2022.[8] |
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of Daidzin to Daidzein
This protocol is a general guideline for the conversion of daidzin to daidzein using β-glucosidase.
-
Substrate Preparation: Prepare a solution or suspension of daidzin in a suitable buffer (e.g., 50 mM sodium acetate buffer, pH 5.0). If solubility is an issue, consider the strategies mentioned in FAQ Q3.
-
Reaction Setup: In a temperature-controlled vessel, add the daidzin substrate.
-
Enzyme Addition: Add β-glucosidase to the reaction mixture to the desired final concentration (e.g., 1 U/g of substrate).
-
Incubation: Incubate the reaction at the optimal temperature (e.g., 45°C) with gentle agitation for a predetermined time (e.g., 5 hours).
-
Reaction Quenching: Stop the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes) or by adding a solvent like ethyl acetate.
-
Sample Preparation for Analysis: Centrifuge the reaction mixture to pellet any solids. Filter the supernatant through a 0.22 µm filter before HPLC analysis.
Protocol 2: Whole-Cell Biotransformation of Daidzein to (S)-Equol
This protocol is based on an engineered E. coli system.
-
Cell Culture and Induction:
-
Inoculate a suitable volume of growth medium (e.g., TB medium) with the recombinant E. coli strain.
-
Grow the culture at 37°C with shaking until it reaches an OD600 of 0.6-0.8.
-
Induce protein expression by adding an inducer (e.g., 0.1 mM IPTG) and continue to culture at a lower temperature (e.g., 25°C) for 10-12 hours.
-
-
Cell Harvesting and Resuspension:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with a suitable buffer (e.g., 200 mM potassium phosphate buffer, pH 8.0).
-
Resuspend the cells in the same buffer to a desired final cell density (e.g., OD600 = 20).
-
-
Biotransformation Reaction:
-
Add the daidzein substrate (e.g., to a final concentration of 1 mM) and a co-substrate for cofactor regeneration (e.g., 4% w/v glucose) to the cell suspension.
-
Incubate the reaction mixture at the optimal temperature (e.g., 32°C) with shaking.
-
-
Monitoring and Sample Collection:
-
Take samples at regular intervals to monitor the progress of the reaction.
-
Quench the reaction in the samples by adding an equal volume of a solvent like ethyl acetate.
-
Vortex vigorously and centrifuge to separate the layers.
-
Collect the organic layer, evaporate the solvent, and redissolve the residue in a suitable solvent for HPLC or LC-MS analysis.
-
Visualizations
Caption: Enzymatic pathway from Daidzin to (S)-Equol.
Caption: General experimental workflow for enzymatic conversion.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioconversion of soy isoflavones daidzin and daidzein by Bifidobacterium strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Highly Efficient Enzymatic Preparation of Daidzein in Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enzymic synthesis of isoflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An improved whole-cell biotransformation system for (S)-equol production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability [frontiersin.org]
- 11. Inclusion Complexes of Daidzein with Cyclodextrin-Based Metal-Organic Framework-1 Enhance Its Solubility and Antioxidant Capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Conversion of Daidzein and Genistein by an Anaerobic Bacterium Newly Isolated from the Mouse Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. In vitro inhibition of human cytochrome P450 enzymes by licoisoflavone B from Glycyrrhiza uralensis Fisch. ex DC - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Enantioselectivity of Dihydrodaidzein Reductase
Welcome to the technical support center for researchers, scientists, and drug development professionals working with dihydrodaidzein reductase (DHDR). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the enantioselectivity of this enzyme.
Frequently Asked Questions (FAQs)
Q1: What is dihydrodaidzein reductase (DHDR) and why is its enantioselectivity important?
A1: Dihydrodaidzein reductase (DHDR) is a key enzyme in the biosynthesis of (S)-equol, a metabolite of the soy isoflavone daidzein.[1] (S)-equol has garnered significant attention for its potential therapeutic applications, including relieving postmenopausal symptoms and preventing prostate cancer.[1] The enantioselectivity of DHDR is crucial because it determines the stereochemistry of its product, tetrahydrodaidzein (THD), which is a precursor to the biologically active (S)-equol.[2][3] Improving the enantioselectivity of DHDR towards the production of (3S,4R)-tetrahydrodaidzein is essential for maximizing the yield of (S)-equol.[1][2]
Q2: My wild-type DHDR shows low enantioselectivity for the desired (S)-dihydrodaidzein. What are the initial steps to address this?
A2: Low enantioselectivity can be due to several factors. Here are some initial troubleshooting steps:
-
Optimize Reaction Conditions: Enzyme activity and selectivity are highly dependent on pH and temperature. The optimal pH for the reductase activity of DHDR is around 6.0.[2][3] It is recommended to perform a pH screen to determine the optimal condition for your specific setup. Temperature can also influence enantioselectivity; varying the reaction temperature (e.g., 16-37°C) may improve the enantiomeric excess (e.e.).
-
Cofactor Availability: DHDR relies on NADPH as a cofactor.[2] Ensure that NADPH is not a limiting factor in your reaction. Consider using a cofactor regeneration system to maintain a sufficient supply of NADPH.
-
Substrate Quality: Ensure the purity of your daidzein or dihydrodaidzein substrate. Impurities can sometimes inhibit the enzyme or lead to side reactions, affecting the observed enantioselectivity.
Q3: I am considering protein engineering to improve enantioselectivity. Which residues are good targets for site-directed mutagenesis?
A3: Rational design and site-directed mutagenesis are powerful techniques for altering enzyme enantioselectivity. A well-documented mutation for DHDR is P212A.[1][2] The proline at position 212 is located near the active site, and its substitution with alanine has been shown to dramatically increase the enantioselectivity for (S)-dihydrodaidzein by decreasing the activity towards (R)-dihydrodaidzein.[1][2] Other potential targets could be identified through structural modeling of the enzyme-substrate complex to pinpoint residues that influence substrate binding and orientation in the active site.
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (e.e.) of (3S,4R)-tetrahydrodaidzein
Symptoms:
-
Chiral HPLC analysis shows a low ratio of the desired (3S,4R)-THD enantiomer compared to the (3R,4S)-cis-THD enantiomer.
-
The calculated enantiomeric excess (e.e.) is below the desired level for downstream applications.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Reaction pH | The reductase activity of DHDR is pH-dependent. The optimal pH is around 6.0.[2][3] Perform a pH optimization study using a range of buffers (e.g., citrate and phosphate buffers) from pH 5.0 to 7.0 to find the ideal condition for your enzyme. |
| Non-optimal Temperature | Temperature can affect the flexibility of the enzyme's active site and thus its enantioselectivity. Test a range of temperatures (e.g., 16°C, 25°C, 37°C) to see if a lower or higher temperature improves the e.e. |
| Wild-type enzyme has inherently low enantioselectivity | The wild-type DHDR has been shown to produce both enantiomers of THD.[2] Consider creating the P212A mutant, which has demonstrated significantly improved enantioselectivity (>99% e.e. for (3S,4R)-THD when coupled with dihydrodaidzein racemase).[1][2] |
| Racemization of the product | Although less common for THD, product racemization can occur under harsh reaction or workup conditions. Ensure that your workup procedure (e.g., extraction, solvent removal) is performed under mild conditions. |
Issue 2: Low or No DHDR Activity After Mutagenesis
Symptoms:
-
No detectable conversion of dihydrodaidzein to tetrahydrodaidzein in your enzyme assay.
-
SDS-PAGE analysis of the cell lysate shows a faint or no band at the expected molecular weight of DHDR.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Protein Misfolding or Instability | The introduced mutation may have destabilized the protein. Try expressing the protein at a lower temperature (e.g., 16-20°C) to slow down protein synthesis and promote proper folding. Adding a chaperone co-expression plasmid might also help. |
| Poor Protein Expression | The codon usage of your DHDR gene might not be optimal for your expression host (e.g., E. coli). Consider codon optimization of the gene. Also, verify the integrity of your expression vector and the accuracy of the mutated sequence by DNA sequencing. |
| Inclusion Body Formation | Overexpression of recombinant proteins can lead to the formation of insoluble aggregates called inclusion bodies. To check for this, analyze both the soluble and insoluble fractions of your cell lysate by SDS-PAGE. If the protein is in the insoluble fraction, try optimizing expression conditions (lower temperature, lower inducer concentration) or using a different expression strain. |
| Problems with Protein Purification | If using an affinity tag (e.g., His-tag), ensure that the tag is accessible and not interfering with protein folding. Test different purification buffers and additives (e.g., glycerol, low concentrations of non-ionic detergents) to improve protein stability during purification. |
Data Presentation
Table 1: Kinetic Parameters of Wild-Type DHDR and P212A Mutant for Dihydrodaidzein (DHD) Enantiomers
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) |
| Wild-Type DHDR | (S)-DHD | 18.7 ± 2.1 | 0.88 ± 0.04 | 0.047 |
| (R)-DHD | 35.7 ± 3.5 | 0.23 ± 0.01 | 0.006 | |
| P212A Mutant | (S)-DHD | 40.0 ± 4.2 | 0.58 ± 0.03 | 0.014 |
| (R)-DHD | N.D. | N.D. | N.D. |
N.D. - Not Detected. Data adapted from a study on the P212A mutant of DHDR.[2]
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis of DHDR (P212A)
This protocol is a general guideline for introducing the P212A mutation into a DHDR gene cloned in a pET vector.
Materials:
-
pET vector containing the wild-type DHDR gene
-
Mutagenic primers (forward and reverse) containing the desired A to C substitution in the P212 codon
-
High-fidelity DNA polymerase (e.g., Pfu or Phusion)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells (e.g., DH5α for cloning, BL21(DE3) for expression)
-
LB agar plates and broth with appropriate antibiotic
Procedure:
-
Primer Design: Design complementary primers of 25-45 bases in length containing the desired mutation in the middle. The melting temperature (Tm) should be ≥ 78°C.
-
PCR Amplification:
-
Set up a PCR reaction with the pET-DHDR plasmid as a template and the mutagenic primers.
-
Use a high-fidelity DNA polymerase.
-
A typical thermal cycling program:
-
Initial denaturation: 95°C for 2 minutes.
-
18-25 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-60°C for 1 minute.
-
Extension: 68°C for 1 minute/kb of plasmid length.
-
-
Final extension: 68°C for 5 minutes.
-
-
-
DpnI Digestion: Add DpnI restriction enzyme to the PCR product to digest the parental, methylated template DNA. Incubate at 37°C for 1-2 hours.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Selection and Sequencing: Plate the transformed cells on selective LB agar plates. Pick individual colonies, grow overnight cultures, and isolate the plasmid DNA. Verify the desired mutation by DNA sequencing.
Protocol 2: Chiral HPLC Analysis of Tetrahydrodaidzein (THD) Stereoisomers
This protocol provides a general method for separating the stereoisomers of THD.
Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Chiralpak AD-H or similar)
-
Mobile phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized.
-
THD standard mixture (if available) or reaction sample.
Procedure:
-
Sample Preparation: Extract the THD from the reaction mixture using an appropriate solvent like ethyl acetate. Evaporate the solvent and redissolve the residue in the mobile phase.
-
HPLC Conditions:
-
Column: Chiralpak AD-H (or equivalent)
-
Mobile Phase: n-hexane:isopropanol (e.g., 90:10 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Temperature: Ambient
-
-
Injection and Analysis: Inject the prepared sample onto the HPLC system. The different stereoisomers of THD (cis and trans enantiomers) should separate into distinct peaks.[4]
-
Quantification and e.e. Calculation: Integrate the peak areas of the desired enantiomer (A1) and the undesired enantiomer (A2). Calculate the enantiomeric excess (e.e.) using the following formula:
-
e.e. (%) = [(A1 - A2) / (A1 + A2)] x 100
-
Visualizations
Caption: (S)-Equol biosynthesis pathway highlighting the role of DHDR enantioselectivity.
Caption: Workflow for site-directed mutagenesis of dihydrodaidzein reductase.
References
- 1. P212A Mutant of Dihydrodaidzein Reductase Enhances (S)-Equol Production and Enantioselectivity in a Recombinant Escherichia coli Whole-Cell Reaction System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P212A Mutant of Dihydrodaidzein Reductase Enhances (S)-Equol Production and Enantioselectivity in a Recombinant Escherichia coli Whole-Cell Reaction System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Technical Support Center: S-Dihydrodaidzein Experimental Inconsistencies
Welcome to the technical support center for S-Dihydrodaidzein (S-DHD) experimental research. This resource is designed for researchers, scientists, and drug development professionals to address common inconsistencies and challenges encountered during in vitro and in vivo studies with S-DHD.
Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments.
Issue 1: Low or Inconsistent Bioactivity of S-DHD in Cell-Based Assays
Q: My S-DHD treatment shows lower than expected or highly variable effects on cell proliferation/viability. What are the possible causes and solutions?
A: Inconsistent bioactivity of S-DHD can stem from several factors related to its physicochemical properties and handling.
-
Poor Solubility: S-DHD has low water solubility. If not properly dissolved, it can precipitate in your culture medium, leading to a lower effective concentration and high variability.
-
Solution: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. When preparing your working concentrations, ensure the final solvent concentration in the cell culture medium is low (typically <0.1% v/v) to avoid solvent-induced cytotoxicity. Perform a serial dilution of your stock solution in the culture medium and visually inspect for any precipitation before adding to the cells.
-
-
Compound Instability: Isoflavones can be unstable in solution, especially over long incubation periods or when exposed to light.
-
Solution: Prepare fresh dilutions of S-DHD for each experiment from a frozen stock. Protect your solutions from light by using amber vials or wrapping them in foil. Consider performing a stability study of S-DHD in your specific cell culture medium over your experimental timeframe.
-
-
Interaction with Serum Proteins: Components in fetal bovine serum (FBS) can bind to isoflavones, reducing their bioavailability to the cells.
-
Solution: If you suspect serum protein binding is an issue, consider reducing the serum concentration in your culture medium during the treatment period. However, be mindful that this can affect cell health and proliferation. Alternatively, perform experiments in serum-free media for short durations, ensuring cell viability is not compromised. Always include appropriate vehicle and serum controls.
-
Issue 2: High Variability in Estrogen Receptor (ER) Binding Assays
Q: I am observing significant well-to-well or experiment-to-experiment variability in my ER competitive binding assays with S-DHD. How can I improve consistency?
A: Variability in ER binding assays can be due to technical aspects of the assay as well as the properties of S-DHD.
-
Assay Conditions: Inconsistent incubation times, temperatures, or washing steps can lead to variable results.
-
Solution: Strictly adhere to a validated protocol for competitive radioligand binding assays. Ensure uniform incubation conditions for all samples. Optimize washing steps to efficiently remove unbound ligand without dislodging the receptor-bound ligand.
-
-
Receptor Preparation: The quality and concentration of the ER preparation are critical.
-
Solution: Use a consistent source and preparation method for your ERα and ERβ. Quantify the protein concentration of your receptor preparation accurately for each experiment to ensure equal amounts are used.
-
-
Ligand Concentration Range: An inappropriate concentration range of the competing ligand (S-DHD) can lead to a poor competition curve.
-
Solution: Perform a pilot experiment with a wide range of S-DHD concentrations to determine the optimal range that spans from no inhibition to complete inhibition of radioligand binding.
-
Issue 3: Conflicting Results in Antioxidant Capacity Assays
Q: My results from different antioxidant assays (e.g., DPPH, ABTS) for S-DHD are not correlating. Why is this happening?
A: Different antioxidant assays measure different aspects of antioxidant activity, and the chemical properties of S-DHD can influence its performance in each assay.
-
Assay Mechanism: DPPH and ABTS assays are based on electron transfer and hydrogen atom transfer mechanisms. The reactivity of S-DHD towards each radical can differ.
-
Solution: It is not uncommon to see different antioxidant capacities with different methods. Report the results from each assay separately and discuss the potential reasons for the differences based on the assay mechanisms. Using multiple assays provides a more comprehensive antioxidant profile.
-
-
Solvent Effects: The solvent used to dissolve S-DHD and run the assay can affect the reaction kinetics.
-
Solution: Ensure that the solvent used is compatible with the assay and does not interfere with the radical scavenging reaction. Run appropriate solvent controls.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected IC50 value for this compound in cancer cell lines?
A1: Specific IC50 values for this compound are not extensively reported in the literature. However, its precursor, daidzein, has been shown to inhibit the growth of various cancer cells, with IC50 values typically in the micromolar range. For instance, daidzein has been reported to significantly inhibit the growth of Hut102 cells at concentrations of 10 and 30 µM[1]. Given that S-DHD is considered more bioactive than daidzein, its IC50 values may be lower in some cell lines. It is crucial to determine the IC50 empirically in your specific cell line of interest.
Q2: What is the estrogen receptor binding affinity of this compound?
A2: Direct relative binding affinity (RBA) data for this compound is limited. Its precursor, daidzein, exhibits a higher binding affinity for ERβ than ERα[2]. One study reported the RBA of daidzein for ERα to be 0.1% and for ERβ to be 6.8% relative to 17β-estradiol (set at 100%)[3]. As a metabolite, S-DHD is expected to have a similar or potentially higher affinity for estrogen receptors.
Q3: How does the metabolism of this compound by gut microbiota affect experimental results?
A3: In vivo, S-DHD is a metabolic intermediate in the conversion of daidzein to equol by gut microbiota[4]. The composition of the gut microbiome can vary significantly between individuals, leading to different metabolic profiles and potentially explaining inter-individual differences in response to daidzein or S-DHD supplementation. In vitro, if you are using cell lines that do not possess the necessary metabolic enzymes, you will only be observing the direct effects of S-DHD. Co-culture models with specific bacterial strains can be used to investigate the effects of S-DHD metabolites.
Q4: What are the key signaling pathways modulated by this compound?
A4: S-DHD, being structurally similar to estradiol, primarily modulates the Estrogen Receptor (ER) signaling pathway . It can act as an agonist or antagonist depending on the cellular context and the relative expression of ERα and ERβ. Additionally, like its precursor daidzein, S-DHD is likely to influence other key signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell proliferation, survival, and apoptosis[5][6].
Data Presentation
Table 1: Reported IC50 Values for Daidzein and Related Compounds in Various Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Daidzein | Hut102 (T-cell leukemia) | Not specified | 10 - 30 (significant inhibition) | [1] |
| Daidzein | Ovarian Cancer Cells | XTT assay | Significant inhibition at pharmacological doses | [5] |
| 8-Hydroxydaidzein | BV2 microglial cells (inflammation) | COX-2 inhibition | 8.9 ± 1.2 | [7] |
Note: Data for this compound is limited. The provided data for daidzein and its derivative can serve as a preliminary reference.
Table 2: Reported Relative Binding Affinity (RBA) for Estrogen Receptors
| Compound | Receptor | RBA (%) vs. 17β-estradiol | Reference |
| Daidzein | ERα | 0.1 | [3] |
| Daidzein | ERβ | 6.8 | [3] |
Experimental Protocols
1. Cell Proliferation/Viability (MTT) Assay
This protocol is a standard method to assess the effect of S-DHD on cell viability.
-
Materials:
-
This compound
-
DMSO (for stock solution)
-
Cell culture medium (appropriate for your cell line)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of S-DHD in culture medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include vehicle control wells (medium with the same concentration of DMSO).
-
Replace the old medium with the medium containing different concentrations of S-DHD.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
2. Competitive Estrogen Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity of S-DHD to ERα and ERβ.
-
Materials:
-
Recombinant human ERα and ERβ protein
-
Radiolabeled estradiol ([³H]-E2)
-
Unlabeled 17β-estradiol (for standard curve)
-
This compound
-
Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)
-
Hydroxyapatite slurry or other separation method
-
Scintillation cocktail and counter
-
-
Procedure:
-
In assay tubes, combine a fixed amount of ER protein, a fixed concentration of [³H]-E2 (typically at or below the Kd), and varying concentrations of unlabeled S-DHD or 17β-estradiol (for the standard curve).
-
Include tubes for total binding (ER + [³H]-E2) and non-specific binding (ER + [³H]-E2 + a high concentration of unlabeled estradiol).
-
Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.
-
Separate the bound from free radioligand using hydroxyapatite slurry followed by centrifugation and washing, or another suitable method like filtration.
-
Add scintillation cocktail to the pellets (bound fraction) and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific [³H]-E2 binding against the log concentration of the competitor (S-DHD) to determine the IC50.
-
Calculate the Relative Binding Affinity (RBA) using the formula: (IC50 of 17β-estradiol / IC50 of S-DHD) x 100.
-
Mandatory Visualization
Caption: Workflow for determining the IC50 of this compound using an MTT assay.
Caption: Potential signaling pathways modulated by this compound in a cancer cell.
References
- 1. Comparison of estrogen receptor alpha and beta subtypes based on comparative molecular field analysis (CoMFA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Impacts of Genistein and Daidzein on Estrogen Conjugations in Human Breast Cancer Cells: A Targeted Metabolomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Divergent Effects of Daidzein and its Metabolites on Estrogen-Induced Survival of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of Daidzein and Genistein by Gut Bacteria of the Class Coriobacteriia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Estrogen receptor modulators genistein, daidzein and ERB-041 inhibit cell migration, invasion, proliferation and sphere formation via modulation of FAK and PI3K/AKT signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Anti-inflammatory Activity of 8-Hydroxydaidzein in LPS-Stimulated BV2 Microglial Cells via Activation of Nrf2-Antioxidant and Attenuation of Akt/NF-κB-Inflammatory Signaling Pathways, as Well As Inhibition of COX-2 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
S-Dihydrodaidzein vs. R-Dihydrodaidzein: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Published: December 7, 2025
Introduction
Dihydrodaidzein (DHD) is a key metabolite of the soy isoflavone daidzein, produced by the intestinal microbiota.[1] It is recognized for possessing greater biological activity than its precursor.[1][2][3] DHD exists as two enantiomers, S-dihydrodaidzein and R-dihydrodaidzein. While research has highlighted the significance of stereochemistry in the biological actions of isoflavone metabolites like equol, direct comparative studies on the biological activities of the S- and R-enantiomers of dihydrodaidzein are notably scarce in the current scientific literature. This guide provides a comprehensive comparison based on available data and inferences from related compounds, highlighting the known differences in their metabolic fate and potential divergences in their biological effects. This resource also outlines a detailed experimental protocol to facilitate future research in directly comparing these two enantiomers.
Metabolic Fate: A Key Point of Divergence
The most well-documented difference between S- and R-dihydrodaidzein lies in their metabolic conversion to equol, a metabolite with potent estrogenic and other biological activities. The production of S-equol, the biologically active enantiomer of equol, is a key step that is highly dependent on the stereochemistry of dihydrodaidzein.
Certain species of gut bacteria possess an enzyme known as dihydrodaidzein racemase, which can interconvert R-dihydrodaidzein into this compound. This conversion is crucial as subsequent enzymatic steps preferentially utilize the S-enantiomer to produce S-equol. This enantioselective metabolism suggests a significant difference in the biological processing of the two DHD enantiomers.
Comparative Biological Activity: An Overview
While direct comparative quantitative data for the biological activities of S- and R-dihydrodaidzein are limited, inferences can be drawn from the activities of the racemic mixture and related isoflavone enantiomers. Dihydrodaidzein, as a whole, is known to possess estrogenic activity, capable of stimulating the growth of estrogen receptor-dependent breast cancer cells at micromolar concentrations.[4] It has also demonstrated inhibitory effects on the growth of prostate cancer cells.[4]
The following table summarizes the known and inferred biological activities. It is important to note that much of the information for the individual enantiomers is extrapolated and highlights a significant research gap.
| Biological Activity | This compound | R-Dihydrodaidzein | Racemic Dihydrodaidzein |
| Metabolic Fate | Preferentially converted to S-equol. | Can be converted to this compound by racemase, otherwise its metabolic fate is less clear. | Converted to S-equol in individuals with the necessary gut microbiota. |
| Estrogenic Activity | Presumed to be the more active enantiomer based on S-equol activity. | Activity is currently uncharacterized but presumed to be lower than the S-enantiomer. | Exhibits estrogenic activity.[4] |
| Antioxidant Activity | Likely possesses antioxidant properties, characteristic of isoflavones. | Likely possesses antioxidant properties. | Demonstrates antioxidant effects.[1][3] |
| Cardioprotective Effects | Contribution to cardioprotection is not specifically known. | Contribution to cardioprotection is not specifically known. | Suggested to have potential in preventing cardiovascular disease.[1][3] |
Proposed Experimental Protocol for Comparative Analysis of Estrogenic Activity
To address the current knowledge gap, a detailed experimental protocol to directly compare the estrogenic activity of S- and R-dihydrodaidzein is proposed below. This protocol utilizes a combination of in vitro assays to assess estrogen receptor binding and downstream functional activity.
Objective:
To compare the estrogenic activity of this compound and R-dihydrodaidzein by evaluating their binding affinity to estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) and their ability to induce estrogen-dependent cell proliferation.
Materials:
-
This compound (≥98% purity)
-
R-Dihydrodaidzein (≥98% purity)
-
17β-Estradiol (E2) as a positive control
-
MCF-7 (ERα-positive) and/or T47D (ER-positive) breast cancer cell lines
-
Recombinant human ERα and ERβ proteins
-
[³H]-17β-Estradiol for competitive binding assay
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics
-
Charcoal-stripped FBS to remove endogenous steroids
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO (vehicle for dissolving compounds)
Experimental Workflow:
Detailed Methodologies:
1. Estrogen Receptor Competitive Binding Assay:
-
A competitive radioligand binding assay will be performed using recombinant human ERα and ERβ.
-
A constant concentration of [³H]-17β-estradiol will be incubated with either ERα or ERβ in the presence of increasing concentrations of unlabeled this compound, R-dihydrodaidzein, or 17β-estradiol.
-
After incubation, bound and free radioligand will be separated using a method such as hydroxylapatite precipitation or size-exclusion chromatography.
-
The amount of bound [³H]-17β-estradiol will be quantified by liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of [³H]-17β-estradiol (IC50) will be determined.
-
The relative binding affinity (RBA) will be calculated using the formula: (IC50 of E2 / IC50 of test compound) x 100.
2. Cell Proliferation (MTT) Assay:
-
MCF-7 cells will be seeded in 96-well plates and allowed to attach overnight.
-
The growth medium will be replaced with a medium containing charcoal-stripped FBS to remove any steroids.
-
Cells will be treated with a range of concentrations of this compound, R-dihydrodaidzein, or 17β-estradiol (e.g., from 10⁻¹² M to 10⁻⁵ M). A vehicle control (DMSO) will also be included.
-
After an incubation period of 3 to 4 days, MTT solution will be added to each well and incubated for 4 hours to allow the formation of formazan crystals.
-
The medium will be removed, and the formazan crystals will be dissolved in a solubilization solution (e.g., DMSO or acidified isopropanol).
-
The absorbance will be measured at 570 nm using a microplate reader.
-
Dose-response curves will be generated, and the concentration that produces 50% of the maximal proliferative response (EC50) will be calculated for each compound.
Conclusion and Future Directions
The differential metabolism of S- and R-dihydrodaidzein strongly suggests that these enantiomers possess distinct biological activities. However, a significant gap in the literature exists regarding the direct comparison of their effects. The proposed experimental protocol provides a clear and robust framework for future research to elucidate the specific estrogenic and other biological activities of each enantiomer. Such studies are crucial for a comprehensive understanding of the health effects of soy isoflavones and for the potential development of enantiomerically pure compounds for therapeutic applications. Researchers are encouraged to investigate not only the estrogenic effects but also other potential activities such as anti-inflammatory, neuroprotective, and anti-cancer properties of the individual dihydrodaidzein enantiomers.
References
S-Dihydrodaidzein vs. S-Equol: A Comparative Analysis of Estrogenic Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the estrogenic potency of two key metabolites of the soy isoflavone daidzein: S-dihydrodaidzein (S-DHD) and S-equol. The following sections present a summary of their quantitative effects on estrogen receptors, detailed experimental protocols for assessing these effects, and an overview of the relevant signaling pathways.
Quantitative Comparison of Estrogenic Activity
While extensive research has characterized the potent estrogenic activity of S-equol, quantitative data for this compound is less prevalent in the literature. The available data indicates that S-equol is a significantly more potent estrogen receptor (ER) agonist compared to this compound.
| Compound | Target | Parameter | Value | Reference |
| S-Equol | ERα | Ki | 6.41 nM | [1] |
| ERβ | Ki | 0.73 nM | [1][2][3][4] | |
| This compound | ERα, ERβ | Potency | Lower estrogenic potency compared to other daidzein metabolites | [5] |
Note: Ki (inhibition constant) is a measure of binding affinity. A lower Ki value indicates a higher binding affinity.
Experimental Protocols
To determine the estrogenic potency of compounds like this compound and S-equol, two primary in vitro assays are commonly employed: the Estrogen Receptor Competitive Binding Assay and the Luciferase Reporter Gene Assay.
Estrogen Receptor Competitive Binding Assay
This assay is designed to measure the ability of a test compound to compete with a radiolabeled estrogen, typically [³H]-17β-estradiol, for binding to estrogen receptors (ERα and ERβ).
Workflow for Estrogen Receptor Competitive Binding Assay
Caption: Workflow of an Estrogen Receptor Competitive Binding Assay.
Detailed Methodology:
-
Preparation of Reagents:
-
Assay Buffer (TEG): Prepare a buffer solution containing Tris-HCl, EDTA, and glycerol.
-
Receptor Source: Prepare cytosol containing estrogen receptors, typically from the uteri of ovariectomized rats.
-
Radiolabeled Ligand: Prepare a working solution of [³H]-17β-estradiol in the assay buffer.
-
Test Compounds: Prepare serial dilutions of this compound and S-equol.
-
-
Assay Procedure:
-
In reaction tubes, combine the receptor preparation, a fixed concentration of [³H]-17β-estradiol, and varying concentrations of the test compound or unlabeled 17β-estradiol (for the standard curve).
-
Incubate the mixture at 4°C for 18-24 hours to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Add a hydroxyapatite (HAP) slurry to each tube to adsorb the receptor-ligand complexes.
-
Wash the HAP pellets multiple times with assay buffer to remove unbound radioligand.
-
-
Detection and Analysis:
-
Add scintillation cocktail to the washed HAP pellets and measure the radioactivity using a liquid scintillation counter.
-
Plot the percentage of bound radioligand against the concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Relative Binding Affinity (RBA) by comparing the IC50 of the test compound to the IC50 of unlabeled 17β-estradiol.
-
Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate estrogen receptor-mediated gene transcription.
Workflow for Luciferase Reporter Gene Assay
References
- 1. Regulation of estrogen receptor beta activity and implications in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Oestrogenic potency of genistin and daidzin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of the Antioxidant Activities of S-Dihydrodaidzein and Genistein
A comprehensive guide for researchers and drug development professionals on the relative antioxidant potential of the isoflavones S-Dihydrodaidzein and genistein, supported by experimental data and mechanistic insights.
Introduction
Isoflavones, a class of phytoestrogens predominantly found in soy products, have garnered significant attention for their potential health benefits, largely attributed to their antioxidant properties. Among these, genistein has been extensively studied for its ability to mitigate oxidative stress. However, emerging research suggests that metabolites of other isoflavones, such as this compound, a metabolite of daidzein, may possess comparable or even superior antioxidant capabilities. This guide provides a detailed comparative analysis of the antioxidant activities of this compound and genistein, presenting quantitative data, experimental methodologies, and insights into their underlying molecular mechanisms.
Quantitative Antioxidant Activity
The antioxidant capacities of this compound and genistein have been evaluated using various in vitro assays, primarily the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals. The results are typically expressed as the half-maximal inhibitory concentration (IC50), with a lower value indicating higher antioxidant activity.
While direct comparative studies testing this compound and genistein in the same assay are limited, analysis of available data for each compound and related metabolites, such as S-equol (a further metabolite of this compound), provides valuable insights. Studies have shown that the metabolites of daidzein, including dihydrodaidzein and equol, exhibit potent antioxidant activities, in some cases surpassing that of genistein.[1][2][3]
| Compound | Assay | IC50 (µM) | Reference |
| Genistein | DPPH | ~1.89 mM (1890 µM) | [4] |
| ABTS | ~43.17 µg/mL (~159.7 µM) | [5] | |
| Daidzein | DPPH | ~2.81 mM (2810 µM) | [4] |
| Equol (metabolite of Dihydrodaidzein) | DPPH | ~1.36 mM (1360 µM) | [4] |
Note: Direct IC50 values for this compound from DPPH and ABTS assays were not available in the reviewed literature. The data for equol, a metabolite of dihydrodaidzein, is presented as an indicator of the potential high antioxidant activity of daidzein metabolites.
Cellular Antioxidant Activity
Beyond chemical assays, the protective effects of these isoflavones against oxidative damage have been assessed in cellular models. Both genistein and daidzein (the precursor to this compound) have been shown to protect cells, such as primary and cancer lymphocytes, from oxidative DNA damage and lipid peroxidation induced by agents like hydrogen peroxide and ferrous ions.[4] In some studies, daidzein demonstrated comparable efficacy to genistein in protecting against DNA damage.[4] The antioxidant effects of daidzein's metabolites, including dihydrodaidzein and equol, are suggested to be even more potent than the parent compound.[6][7]
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant.
-
Reagent Preparation : A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.
-
Sample Preparation : Test compounds (this compound, genistein) and a positive control (e.g., ascorbic acid) are dissolved in the same solvent to prepare a series of concentrations.
-
Reaction : A fixed volume of the DPPH solution is mixed with varying concentrations of the test compounds. A blank containing only the solvent and DPPH is also prepared.
-
Incubation : The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement : The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation.
-
Reagent Preparation : The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Working Solution : The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation : Similar to the DPPH assay, various concentrations of the test compounds and a standard (e.g., Trolox) are prepared.
-
Reaction : A small volume of the sample or standard is added to a larger volume of the ABTS•+ working solution.
-
Incubation : The reaction is incubated at room temperature for a defined time (e.g., 6 minutes).
-
Measurement : The absorbance is read at 734 nm.
-
Calculation : The percentage of inhibition is calculated as in the DPPH assay, and the antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment.
-
Cell Culture : Adherent cells (e.g., HepG2) are seeded in a 96-well microplate and grown to confluency.
-
Probe Loading : The cells are washed and then incubated with a cell-permeable fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Treatment : The cells are then treated with the test compounds (this compound, genistein) or a control vehicle for a specific period.
-
Oxidative Stress Induction : A pro-oxidant, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added to induce the generation of reactive oxygen species (ROS).
-
Measurement : The intracellular ROS oxidize the non-fluorescent DCFH to the highly fluorescent dichlorofluorescein (DCF). The fluorescence intensity is measured over time using a fluorescence plate reader.
-
Calculation : The antioxidant capacity is determined by calculating the area under the curve of fluorescence intensity versus time and comparing the values for the treated cells to the control cells.
Signaling Pathways in Antioxidant Activity
The antioxidant effects of genistein and, by extension, this compound and its metabolites, are not solely due to direct radical scavenging but also involve the modulation of intracellular signaling pathways that regulate the expression of endogenous antioxidant enzymes.
Genistein's Antioxidant Signaling Pathways
Genistein has been shown to exert its antioxidant effects through multiple signaling pathways:
-
Nrf2-ARE Pathway : Genistein can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes through the Antioxidant Response Element (ARE).
-
PI3K/Akt and NF-κB Pathways : Genistein has been reported to modulate the Phosphoinositide 3-kinase (PI3K)/Akt and Nuclear Factor-kappa B (NF-κB) signaling pathways, which are involved in cellular responses to oxidative stress and inflammation.[8]
Caption: Genistein's antioxidant signaling pathways.
Putative Antioxidant Signaling Pathway of this compound
While direct studies on this compound are limited, its metabolite, S-equol, is known to be a potent antioxidant. It is plausible that this compound shares similar mechanisms, including the activation of the Nrf2 pathway, to upregulate the cellular antioxidant defense system.
Caption: Putative antioxidant pathway of this compound.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for comparing the antioxidant activities of this compound and genistein.
Caption: Experimental workflow for antioxidant comparison.
Conclusion
The available evidence suggests that both genistein and this compound, along with its metabolites, are effective antioxidants. While genistein's antioxidant mechanisms are well-characterized, involving the modulation of key signaling pathways like Nrf2, PI3K/Akt, and NF-κB, data on this compound is still emerging. Qualitative and indirect comparisons suggest that daidzein metabolites may possess equal or even greater antioxidant potential than genistein. This guide provides a framework for researchers to conduct direct comparative studies to further elucidate the relative antioxidant potencies and underlying mechanisms of these promising isoflavones. Such research is crucial for the development of novel therapeutic strategies targeting oxidative stress-related diseases.
References
- 1. Antioxidant activities of isoflavones and their biological metabolites in a liposomal system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant activity of isoflavones and their major metabolites using different in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. The antioxidant activity of daidzein metabolites, O‑desmethylangolensin and equol, in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validating the Anti-Inflammatory Effects of S-Dihydrodaidzein: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of S-Dihydrodaidzein against established non-steroidal anti-inflammatory drugs (NSAIDs). The following sections present supporting experimental data, detailed methodologies for key assays, and visualizations of the underlying signaling pathways to facilitate a comprehensive evaluation of this compound as a potential anti-inflammatory agent.
Comparative Analysis of Anti-Inflammatory Activity
The anti-inflammatory efficacy of this compound and its metabolite, 8-Hydroxydaidzein, has been evaluated in various in vitro and in vivo models. This section summarizes the quantitative data from these studies and compares them with the performance of well-known NSAIDs, Indomethacin and Diclofenac.
In Vitro Anti-Inflammatory Activity
The in vitro anti-inflammatory effects are often assessed by measuring the inhibition of key inflammatory mediators in cell-based assays. One of the primary models involves the use of lipopolysaccharide (LPS)-stimulated macrophages (like RAW 264.7 cells), which mimic the inflammatory response by producing nitric oxide (NO) and prostaglandins.
Table 1: Inhibition of Inflammatory Markers in LPS-Stimulated Macrophages
| Compound | Target | Cell Line | IC50 Value | Comparator | IC50 Value (Comparator) |
| 8-Hydroxydaidzein | COX-2 | BV2 Microglial Cells | 8.9 ± 1.2 μM[1] | Celecoxib | ~0.04 µM (for COX-2) |
| Diclofenac | iNOS | RAW 264.7 | - | - | - |
| Indomethacin | iNOS | RAW 264.7 | - | - | - |
Note: Direct comparative IC50 values for this compound and comparator NSAIDs in the same study for NO or PGE2 inhibition were not available in the reviewed literature. 8-Hydroxydaidzein is a metabolite of daidzein, closely related to this compound.
In Vivo Anti-Inflammatory Activity
The carrageenan-induced paw edema model in rodents is a standard and widely used assay to evaluate the in vivo anti-inflammatory activity of novel compounds. This test measures the reduction in paw swelling (edema) after the administration of the test compound compared to a control group.
Table 2: Efficacy in Carrageenan-Induced Paw Edema in Rats
| Compound | Dose | Time Point | % Inhibition of Edema | Comparator | % Inhibition of Edema (Comparator) |
| Indomethacin | 5 mg/kg | 5 hours | Significant inhibition[2] | - | - |
| Ellagic Acid (for reference) | 1-30 mg/kg (i.p.) | 1-5 hours | Dose-dependent reduction[2] | Indomethacin (5 mg/kg) | Significant inhibition[2] |
Note: Data from a study on ellagic acid is included for illustrative purposes of the experimental model, as direct comparative data for this compound in this model was not available in the reviewed literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for the key experiments cited in this guide.
LPS-Stimulated Macrophage Assay for Nitric Oxide (NO) Inhibition
This in vitro assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in macrophages stimulated with lipopolysaccharide (LPS).
Protocol:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of this compound or a comparator drug (e.g., Diclofenac) for 1 hour.
-
Stimulation: Following pre-treatment, the cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response. A control group is treated with LPS only.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentrations in the treated groups to the LPS-only control group. The IC50 value (the concentration of the compound that inhibits 50% of NO production) is then determined.
Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to evaluate the acute anti-inflammatory activity of a compound.
Protocol:
-
Animals: Male Wistar rats (150-200g) are used for the experiment.
-
Grouping: The animals are divided into several groups: a control group, a standard drug group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of this compound.
-
Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally. The control group receives the vehicle only.
-
Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Signaling Pathway and Experimental Workflow Visualizations
Understanding the mechanism of action is critical in drug development. This compound is believed to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Its activation leads to the transcription of numerous pro-inflammatory genes.
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro Anti-Inflammatory Assay
The following diagram illustrates the key steps in the LPS-stimulated macrophage assay.
Caption: Workflow for the in vitro LPS-stimulated macrophage assay.
Experimental Workflow for In Vivo Anti-Inflammatory Assay
The diagram below outlines the procedure for the carrageenan-induced paw edema model.
Caption: Workflow for the in vivo carrageenan-induced paw edema assay.
Conclusion
The available data suggests that this compound and its metabolites exhibit anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway and COX-2 enzyme activity. While direct quantitative comparisons with widely used NSAIDs like Indomethacin and Diclofenac are limited in the current literature, the mechanistic evidence provides a strong rationale for its potential as an anti-inflammatory agent. Further head-to-head comparative studies are warranted to fully elucidate its therapeutic potential relative to existing treatments. This guide provides a foundational framework for researchers and drug development professionals to design and interpret future studies on this compound.
References
A Comparative Analysis of S-Dihydrodaidzein and Synthetic Estrogen Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the naturally derived selective estrogen receptor modulator (SERM) S-Dihydrodaidzein (S-DHD), primarily through its active metabolite S-equol, and key synthetic SERMs: Tamoxifen, Raloxifene, and Bazedoxifene. The comparison focuses on their performance based on experimental data, including binding affinities to estrogen receptors, effects on cell proliferation, and impact on gene expression. Detailed methodologies for the key experiments are also provided to support the interpretation of the presented data.
Introduction to this compound and Synthetic SERMs
Selective estrogen receptor modulators (SERMs) are a class of compounds that bind to estrogen receptors (ERs) and exhibit tissue-specific agonist or antagonist effects. This dual functionality allows them to elicit beneficial estrogenic actions in some tissues, such as bone, while blocking detrimental estrogenic effects in other tissues, like the breast.
This compound (S-DHD) is a metabolite of the soy isoflavone daidzein. In the human gut, daidzein is metabolized by specific intestinal bacteria into S-DHD, which is then further converted to S-equol . S-equol is considered the most biologically active form and is the primary focus of this comparison due to its higher affinity for estrogen receptors.
Synthetic SERMs , such as Tamoxifen, Raloxifene, and Bazedoxifene, are pharmacologically developed compounds widely used in clinical settings for the treatment and prevention of hormone-receptor-positive breast cancer and osteoporosis.
Comparative Analysis of Estrogen Receptor Binding Affinity
The interaction with estrogen receptors, ERα and ERβ, is the initial step in the mechanism of action for all SERMs. The binding affinity for each receptor subtype often dictates the tissue-specific effects of the compound. The following table summarizes the binding affinities (Ki in nM) of S-equol and the selected synthetic SERMs for ERα and ERβ. Lower Ki values indicate higher binding affinity.
| Compound | ERα Binding Affinity (Ki, nM) | ERβ Binding Affinity (Ki, nM) | ERβ/ERα Selectivity Ratio |
| S-equol | 6.4 | 0.73[1] | ~8.8 |
| Tamoxifen | 1.8 - 9.69 | 2.5 | ~0.3 - 1.4 |
| Raloxifene | 0.188 - 0.52 | 20.2 | ~38.8 - 107.4 |
| Bazedoxifene | 26 | 99[2] | ~3.8 |
Key Observations:
-
S-equol demonstrates a notable preferential binding affinity for ERβ over ERα.[1][3]
-
Tamoxifen exhibits relatively similar binding affinities for both ERα and ERβ.
-
Raloxifene shows a strong preference for ERα.[4]
-
Bazedoxifene binds to both receptors, with a slight preference for ERα.[2]
Signaling Pathway of Estrogen Receptors and SERMs
The binding of a ligand (estrogen or SERM) to the estrogen receptor initiates a cascade of molecular events that ultimately modulate gene expression. The specific conformational change induced by the ligand determines whether co-activator or co-repressor proteins are recruited, leading to agonistic or antagonistic effects, respectively.
Comparative Effects on Breast Cancer Cell Proliferation
The ability to inhibit the proliferation of estrogen-dependent breast cancer cells, such as the MCF-7 cell line, is a critical measure of a SERM's antagonistic activity in breast tissue. The following table summarizes the reported inhibitory concentrations (IC50) for S-equol and the synthetic SERMs on MCF-7 cell proliferation. Lower IC50 values indicate greater potency in inhibiting cell growth.
| Compound | MCF-7 Cell Proliferation IC50 | Notes |
| S-equol | Variable, dose-dependent effects reported. Some studies show inhibition at higher concentrations (>50 µM).[5] | At low concentrations, S-equol can sometimes stimulate proliferation.[2] |
| Tamoxifen (4-hydroxytamoxifen) | 0.39 nM (inhibition of luciferase) | 4-hydroxytamoxifen is the active metabolite of Tamoxifen. |
| Raloxifene | ~10 nM (antagonistic to E2-induced proliferation) | Data is often presented as antagonism of estradiol-induced proliferation. |
| Bazedoxifene | 0.19 nM (inhibition of 17β-estradiol-induced proliferation)[6] | Potent inhibitor of estrogen-stimulated proliferation. |
Key Observations:
-
S-equol exhibits a complex, dose-dependent effect on MCF-7 cell proliferation, acting as a weak agonist at low concentrations and an antagonist at higher concentrations.[2][5]
-
Tamoxifen (as 4-hydroxytamoxifen) and Bazedoxifene are potent inhibitors of estrogen-dependent breast cancer cell proliferation.[6]
-
Raloxifene also demonstrates antagonistic effects on the proliferation of these cells.
Experimental Workflow for Cell Proliferation Assay
The following diagram illustrates a typical workflow for an in vitro cell proliferation assay, such as the MTT or SRB assay, used to evaluate the effects of SERMs on cancer cells.
Comparative Gene Expression Profiles
-
S-equol: In ERβ-expressing cells, S-equol has been shown to regulate a distinct set of genes compared to estradiol, suggesting a different mode of action. It can modulate the expression of genes involved in cell cycle and apoptosis.
-
Tamoxifen: In breast cancer cells, Tamoxifen acts as an antagonist, downregulating estrogen-responsive genes associated with proliferation, such as c-Myc and cyclin D1. However, in endometrial tissue, it can act as an agonist, leading to the expression of genes that promote cell growth.
-
Raloxifene: Raloxifene generally exhibits an antagonistic profile in both breast and uterine tissues, downregulating proliferative genes. In bone, it mimics estrogen's effects on genes that promote bone health.
-
Bazedoxifene: Gene expression profiling has shown that Bazedoxifene has a unique antagonistic effect on conjugated estrogen-regulated genes in breast cancer cells.[7] It effectively downregulates genes involved in cell proliferation.
Logical Relationship of SERM Classification
The classification of a compound as a SERM is based on its differential agonist and antagonist activities in various estrogen-target tissues.
Detailed Experimental Protocols
Competitive Estrogen Receptor Binding Assay
Objective: To determine the relative binding affinity of a test compound for ERα and ERβ.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled estrogen (e.g., [³H]17β-estradiol) for binding to the estrogen receptor.
Materials:
-
Recombinant human ERα and ERβ protein
-
[³H]17β-estradiol
-
Test compounds (S-equol, Tamoxifen, Raloxifene, Bazedoxifene)
-
Binding buffer (e.g., Tris-HCl buffer containing EDTA and dithiothreitol)
-
Hydroxyapatite slurry
-
Scintillation fluid and counter
Procedure:
-
A constant concentration of ER protein and [³H]17β-estradiol are incubated with increasing concentrations of the unlabeled test compound.
-
The reaction is incubated to allow binding to reach equilibrium.
-
The receptor-ligand complexes are separated from the unbound ligand using a hydroxyapatite slurry, which binds the receptor complexes.
-
The radioactivity of the bound [³H]17β-estradiol is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of [³H]17β-estradiol (IC50) is determined.
-
The relative binding affinity (RBA) is calculated relative to 17β-estradiol. The Ki is then derived from the IC50 value.
MCF-7 Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of SERMs on the proliferation of estrogen-dependent breast cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.
Materials:
-
MCF-7 cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Test compounds
-
MTT solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
MCF-7 cells are seeded in 96-well plates and allowed to attach overnight.
-
The medium is replaced with a medium containing various concentrations of the test compounds. Control wells receive the vehicle only.
-
The plates are incubated for a specified period (e.g., 3-5 days).
-
MTT solution is added to each well, and the plates are incubated for a few hours to allow formazan crystal formation.
-
A solubilization solution is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the control, and the IC50 value is determined.
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
Objective: To quantify the changes in the expression of specific estrogen-responsive genes in response to SERM treatment.
Principle: qRT-PCR is a sensitive technique used to measure the amount of a specific RNA transcript. It involves the reverse transcription of RNA into complementary DNA (cDNA), followed by the amplification of the cDNA using gene-specific primers in a real-time PCR instrument.
Materials:
-
MCF-7 cells
-
Test compounds
-
RNA extraction kit
-
Reverse transcription kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers for target genes (e.g., pS2, c-Myc, Cyclin D1) and a housekeeping gene (e.g., GAPDH, β-actin)
-
qRT-PCR instrument
Procedure:
-
MCF-7 cells are treated with the test compounds for a specific duration.
-
Total RNA is extracted from the cells.
-
The quantity and quality of the extracted RNA are assessed.
-
RNA is reverse-transcribed into cDNA.
-
qRT-PCR is performed using the cDNA, gene-specific primers, and a qPCR master mix.
-
The expression levels of the target genes are normalized to the expression of a housekeeping gene.
-
The relative fold change in gene expression is calculated using the ΔΔCt method.
Conclusion
This guide provides a comparative overview of this compound (via its active metabolite S-equol) and the synthetic SERMs Tamoxifen, Raloxifene, and Bazedoxifene. The presented data highlights the distinct pharmacological profiles of these compounds, particularly in their estrogen receptor binding affinities and their effects on breast cancer cell proliferation.
-
S-equol is unique in its preference for ERβ, suggesting a potentially different mechanism of action and a different safety and efficacy profile compared to the synthetic SERMs, which are generally more ERα-centric in their binding or activity. Its biphasic effect on cell proliferation underscores the complexity of its action.
-
Tamoxifen, Raloxifene, and Bazedoxifene are well-characterized synthetic SERMs with established clinical applications. Their potent antagonistic effects in breast cancer cells are a key feature of their therapeutic utility.
The choice of a SERM for research or therapeutic development depends on the desired tissue-specific effects and the specific molecular pathways being targeted. The detailed experimental protocols provided in this guide offer a foundation for conducting further comparative studies to elucidate the nuanced differences between these important modulators of the estrogen receptor.
References
- 1. Effects of S-equol and natural S-equol supplement (SE5-OH) on the growth of MCF-7 in vitro and as tumors implanted into ovariectomized athymic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. S-equol inhibits proliferation and promotes apoptosis of human breast cancer MCF-7 cells via regulating miR-10a-5p and PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The SERM/SERD bazedoxifene disrupts ESR1 helix 12 to overcome acquired hormone resistance in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Soy Isoflavone Equol May Increase Cancer Malignancy via Up-regulation of Eukaryotic Protein Synthesis Initiation Factor eIF4G - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The SERM/SERD bazedoxifene disrupts ESR1 helix 12 to overcome acquired hormone resistance in breast cancer cells | eLife [elifesciences.org]
- 7. Comparative Effects of R- and S-equol and Implication of Transactivation Functions (AF-1 and AF-2) in Estrogen Receptor-Induced Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Study: S-Dihydrodaidzein and Other Phytoestrogens - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of S-Dihydrodaidzein (S-DHD) and other prominent phytoestrogens, including genistein, daidzein, and equol. The objective is to offer a clear, data-driven comparison of their performance based on key experimental markers of estrogenic activity. Due to the limited availability of direct head-to-head studies involving S-DHD, this guide synthesizes available data for individual compounds to provide a comparative context and highlights areas where further research is needed.
Quantitative Comparison of Phytoestrogen Activity
The estrogenic potential of phytoestrogens is primarily evaluated by their binding affinity to estrogen receptors (ERα and ERβ) and their subsequent effects on cell proliferation and gene expression in estrogen-responsive cells.
Estrogen Receptor Binding Affinity
The following table summarizes the relative binding affinities (RBA) of selected phytoestrogens to human ERα and ERβ. The RBA of the endogenous estrogen, 17β-estradiol (E2), is set at 100%. A higher RBA value indicates a stronger binding affinity.
| Compound | Chemical Class | Relative Binding Affinity (RBA, %) - ERα | Relative Binding Affinity (RBA, %) - ERβ | ERβ Preference (ERβ RBA / ERα RBA) |
| 17β-Estradiol (E2) | Endogenous Estrogen | 100 | 100 | 1 |
| Genistein | Isoflavone | 4 | 87 | 21.75 |
| Daidzein | Isoflavone | 0.1 | 0.5 | 5 |
| S-Equol | Isoflavonoid | 0.6 | 2.1 | 3.5 |
| Dihydrodaidzein | Isoflavonoid | Data Not Available | Data Not Available | Data Not Available |
Note: Data is compiled from various in vitro studies. Actual values may vary depending on the specific assay conditions.
Genistein and daidzein exhibit a stronger binding preference for ERβ over ERα.[1][2] S-equol also shows a higher affinity for ERβ.[3] While direct RBA values for this compound were not available in the reviewed literature, it is known to be an estrogenic metabolite of daidzein. Some studies suggest that metabolites of soy isoflavones, such as dihydrodaidzein, may have greater biological activity than their parent compounds.[4] However, one study indicated that dihydrodaidzein has lower estrogenic potency in a transactivation assay compared to daidzein.[5]
Effects on MCF-7 Breast Cancer Cell Proliferation
The proliferation of estrogen receptor-positive (ER+) breast cancer cells, such as the MCF-7 cell line, is a key functional assay to determine the estrogenic or anti-estrogenic effects of a compound.
| Compound | Concentration Range | Effect on MCF-7 Cell Proliferation |
| Genistein | Low Concentrations | Stimulatory |
| High Concentrations | Inhibitory | |
| Daidzein | Low Concentrations (≤1 μM) | Stimulatory[6] |
| High Concentrations (5–50 μM) | Inhibitory[6] | |
| Equol | Low Concentrations (≤1 μM) | Stimulatory[6] |
| High Concentrations | Inhibitory | |
| Dihydrodaidzein | Micromolar Concentrations | Stimulatory |
At low concentrations, both genistein and daidzein can stimulate the proliferation of ERα-positive MCF-7 cells, mimicking the effects of endogenous estrogens.[1][2] However, at higher concentrations, they exhibit a biphasic effect and inhibit cell proliferation.[1] Equol demonstrates a similar concentration-dependent effect on MCF-7 cell growth.[7] Dihydrodaidzein has also been shown to stimulate the growth of MCF-7 cells at micromolar concentrations.
Experimental Protocols
Standardized experimental methodologies are crucial for the accurate comparison of phytoestrogens. Below are overviews of key in vitro assays.
Estrogen Receptor Competitive Binding Assay
This assay quantifies the ability of a test compound to compete with a radiolabeled form of 17β-estradiol for binding to purified ERα or ERβ.
Methodology:
-
Receptor Preparation: Purified recombinant human ERα and ERβ are used.
-
Incubation: The receptors are incubated with a constant concentration of radiolabeled 17β-estradiol (e.g., [³H]E2) and varying concentrations of the test phytoestrogen.
-
Separation: Unbound ligand is separated from the receptor-ligand complexes. This is often achieved using methods like hydroxyapatite adsorption.
-
Quantification: The amount of radiolabeled estradiol bound to the receptor is measured using scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the radiolabeled estradiol binding (IC50) is determined. The RBA is then calculated relative to the IC50 of unlabeled 17β-estradiol.
Cell Proliferation Assay (E-SCREEN)
This assay measures the estrogen-induced proliferation of MCF-7 cells.
Methodology:
-
Cell Culture: MCF-7 cells are maintained in a culture medium. Prior to the experiment, they are placed in a medium free of estrogenic compounds for a period (e.g., 72 hours) to ensure a low baseline proliferation rate.[8]
-
Treatment: Cells are seeded in multi-well plates and treated with various concentrations of the test phytoestrogen, a positive control (17β-estradiol), and a vehicle control (e.g., DMSO).
-
Incubation: The cells are incubated for a set period, typically several days.
-
Quantification of Proliferation: Cell viability and proliferation are assessed using methods such as the MTT assay, which measures mitochondrial activity, or by direct cell counting.[9]
-
Data Analysis: The proliferative effect is expressed relative to the positive and vehicle controls. The concentration that produces 50% of the maximal response (EC50) can be calculated to determine potency.
Signaling and Experimental Workflow Diagrams
Metabolic Pathway of Daidzein
The following diagram illustrates the metabolic conversion of daidzein to dihydrodaidzein and subsequently to equol by gut microbiota.
Caption: Metabolic pathway of daidzein to its metabolites.
Generalized Experimental Workflow for Phytoestrogen Comparison
This diagram outlines a typical workflow for the comparative evaluation of phytoestrogens.
Caption: Experimental workflow for comparing phytoestrogens.
Focus on this compound (S-DHD)
This compound is a key intermediate in the metabolism of daidzein to equol.[10][11] While it is established that S-DHD possesses estrogenic properties, there is a notable lack of direct, quantitative head-to-head comparative studies against other phytoestrogens in the published literature.
Key Findings on this compound:
-
Estrogenic Activity: Dihydrodaidzein is recognized as an active, estrogenic metabolite of daidzein.
-
Cell Proliferation: It has been shown to stimulate the estrogen receptor-dependent growth of MCF-7 breast cancer cells at micromolar concentrations.
-
Contradictory Potency Data: While some sources suggest that daidzein metabolites can be more biologically active than the parent compound, at least one study using a transactivation assay reported that dihydrodaidzein had lower estrogenic potency than daidzein.[4][5] This discrepancy underscores the need for more comprehensive and standardized comparative studies.
Conclusion
Genistein, daidzein, and its metabolite equol are well-characterized phytoestrogens with distinct estrogen receptor binding affinities and dose-dependent effects on cell proliferation. They generally exhibit a preference for ERβ, which is a key area of interest for the development of selective estrogen receptor modulators.
This compound is an important metabolite with demonstrated estrogenic activity. However, a significant gap exists in the scientific literature regarding its direct quantitative comparison with other major phytoestrogens. To fully understand the therapeutic potential and safety profile of S-DHD, further head-to-head studies employing standardized assays are essential. Such research would provide the necessary data for a conclusive assessment of its relative potency and mechanism of action in comparison to other well-established phytoestrogens.
References
- 1. apexbt.com [apexbt.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms enforcing the estrogen receptor β selectivity of botanical estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. (+-)-Dihydrodaidzein | C15H12O4 | CID 176907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 8. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Characterization of resistant MCF-7 breast cancer cells developed by repeated cycles of photodynamic therapy [frontiersin.org]
- 10. journals.asm.org [journals.asm.org]
- 11. Identification of a novel dihydrodaidzein racemase essential for biosynthesis of equol from daidzein in Lactococcus sp. strain 20-92 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to S-Dihydrodaidzein Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of S-Dihydrodaidzein, a biologically active metabolite of the soy isoflavone daidzein, is critical for pharmacokinetic studies, drug efficacy evaluation, and understanding its physiological roles. This guide provides a comprehensive cross-validation of three prominent analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA). The information presented herein is synthesized from various validation studies to aid researchers in selecting the most appropriate method for their specific needs.
Quantitative Performance Data
The performance of each analytical method is paramount for generating reliable and reproducible data. The following table summarizes the key validation parameters for the quantification of this compound or closely related isoflavones. It is important to note that a direct head-to-head cross-validation study for this compound across all three methods was not available in the public literature. Therefore, the data presented is a compilation from individual method validation studies on this compound or related isoflavones like daidzein.
| Parameter | HPLC-UV | LC-MS/MS | ELISA |
| Linearity (R²) | ≥ 0.999[1] | > 0.99[2] | Typically ≥ 0.98 (manufacturer dependent) |
| Accuracy (% Recovery) | 99.57 - 100.38%[1] | 85.40 - 112.50%[2] | 80 - 120% (typical acceptance criteria)[3] |
| Precision (%RSD) | Intra-day: 0.54-1.52%Inter-day: 0.67-1.69%[1] | Intra-day: < 9.14%Inter-day: < 12.63%[2] | Intra-assay: < 10%Inter-assay: < 15% (typical)[4][5] |
| Limit of Detection (LOD) | Not explicitly stated for Dihydrodaidzein, but generally in the µg/mL range for daidzein.[1] | 0.3 ng/mL (for a related compound)[2] | Typically in the low ng/mL range. |
| Limit of Quantification (LOQ) | Not explicitly stated for Dihydrodaidzein, but generally in the µg/mL range for daidzein.[1] | 1 ng/mL (for a related compound)[2] | Typically in the low ng/mL range. |
| Specificity/Selectivity | Moderate to High | Very High | Variable (potential for cross-reactivity) |
| Throughput | Low to Medium | High | Very High |
| Cost per Sample | Low | High | Medium |
Experimental Workflows & Signaling Pathways
The selection of a quantification method often depends on the experimental workflow and the biological question being addressed. The following diagrams illustrate a typical workflow for method cross-validation and a simplified signaling pathway involving estrogen receptors, which are targets of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are generalized protocols for each of the discussed quantification methods, based on established practices for isoflavone analysis.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is a robust and cost-effective technique for quantifying compounds that absorb ultraviolet light.
-
Sample Preparation:
-
To 1 mL of biological fluid (e.g., plasma, urine), add an internal standard.
-
Perform enzymatic hydrolysis to release conjugated forms of this compound.
-
Extract the analyte using solid-phase extraction (SPE) with a C18 cartridge.
-
Elute with methanol, evaporate to dryness under a stream of nitrogen, and reconstitute in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at approximately 280 nm.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators. The concentration of this compound in the samples is then determined from this curve.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity, making it the gold standard for bioanalytical quantification.
-
Sample Preparation:
-
Similar to HPLC-UV, an internal standard (preferably a stable isotope-labeled version of this compound) is added to the sample.
-
Enzymatic hydrolysis is performed.
-
Protein precipitation with a solvent like acetonitrile is often sufficient for sample clean-up. Alternatively, SPE can be used for cleaner extracts.
-
The supernatant is evaporated and reconstituted in the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: A UHPLC system is often preferred for better resolution and faster run times.
-
Column: A C18 or similar reverse-phase column.
-
Mobile Phase: Similar to HPLC, a gradient of acetonitrile and water with a modifier like formic acid is used.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in negative or positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard are monitored for high selectivity.
-
-
Quantification:
-
Quantification is based on the peak area ratio of the analyte to the internal standard, plotted against a calibration curve.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput method suitable for screening a large number of samples. The performance characteristics can vary between different commercial kits.
-
Assay Principle:
-
A competitive ELISA format is typically used for small molecules like this compound. In this format, this compound in the sample competes with a labeled this compound conjugate for binding to a limited number of specific antibody-coated wells. The signal is inversely proportional to the concentration of this compound in the sample.
-
-
Assay Procedure (Generalized):
-
Add standards, controls, and samples to the wells of the antibody-coated microplate.
-
Add the enzyme-labeled this compound conjugate to each well.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add a substrate that reacts with the enzyme to produce a colored product.
-
Stop the reaction and measure the absorbance using a microplate reader.
-
-
Quantification:
-
A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of this compound in the samples is interpolated from this curve. It is crucial to validate the specificity of the antibody to avoid cross-reactivity with other related isoflavones.[6]
-
Conclusion
The choice of an analytical method for this compound quantification should be guided by the specific requirements of the study.
-
LC-MS/MS is the most sensitive and specific method, making it ideal for clinical and regulatory studies where accuracy and precision are paramount.
-
HPLC-UV offers a good balance of performance and cost-effectiveness and is suitable for studies where the expected concentrations are within its detection range.
-
ELISA is a high-throughput and relatively simple method, well-suited for large-scale screening studies, but requires careful validation of its specificity.
Researchers should carefully consider the trade-offs between sensitivity, specificity, throughput, and cost when selecting a method for this compound quantification. When possible, cross-validation of a subset of samples with a reference method like LC-MS/MS is recommended to ensure the accuracy of the chosen method.
References
- 1. wjpls.org [wjpls.org]
- 2. Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eag.com [eag.com]
- 4. Validation of a competitive ELISA assay for the quantification of human serum hepcidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Biochemical Characteristics and Performance of the 3 Screen ICA ELISA Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of ELISAs for Isoflavones and Enterolactone for Phytoestrogen Intake Assessment in the French Population - PMC [pmc.ncbi.nlm.nih.gov]
S-Dihydrodaidzein as a Biomarker for Soy Consumption: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of S-Dihydrodaidzein (S-DHD), a gut microbial metabolite of the soy isoflavone daidzein, with other established biomarkers for soy consumption. The objective is to present the current scientific evidence validating S-DHD and to compare its performance against its precursor, daidzein, and another major soy isoflavone, genistein. This information is intended to assist researchers and drug development professionals in selecting the most appropriate biomarkers for clinical and epidemiological studies involving soy intake.
Introduction to Soy Intake Biomarkers
Accurate assessment of soy consumption is crucial in nutritional research and clinical trials investigating the health effects of soy-rich diets. While food frequency questionnaires (FFQs) are commonly used, they are subject to recall bias. Therefore, the use of objective biomarkers is essential for validating dietary intake data.[1] Isoflavones, a class of phytoestrogens abundant in soybeans, and their metabolites are considered reliable biomarkers of soy consumption.[2][3] Upon ingestion, soy isoflavones, primarily daidzein and genistein, are metabolized by the gut microbiota into various compounds, including S-DHD.[4] The presence and concentration of these metabolites in biological fluids, such as urine and plasma, can provide a more accurate measure of soy intake.[1]
This compound: A Promising Biomarker
S-DHD is a key metabolite in the pathway leading to equol, another important daidzein metabolite. Not all individuals possess the gut microbiota capable of producing equol, making its use as a universal biomarker challenging.[5] S-DHD, however, is an intermediate metabolite and its formation may be more widespread. This guide will delve into the evidence supporting its use and compare it to other key soy isoflavones.
Comparative Analysis of Soy Biomarkers
The validation of a biomarker for dietary intake relies on several factors, including its sensitivity, specificity, dose-response relationship with intake, and the reliability of analytical methods for its quantification. This section compares S-DHD with daidzein and genistein based on available scientific literature.
Data Presentation: Quantitative Comparison of Soy Biomarkers
The following table summarizes key quantitative data for S-DHD, daidzein, and genistein as biomarkers of soy consumption.
| Biomarker | Matrix | Typical Urinary Excretion (% of ingested precursor) | Peak Serum Concentration Time (after single dose) | Elimination Half-Life (serum) |
| This compound | Urine, Plasma | Data not consistently reported as a percentage of ingested daidzein, but its presence is directly linked to daidzein metabolism.[2] | Dependent on daidzein absorption and metabolism. | Not explicitly detailed in reviewed literature. |
| Daidzein | Urine, Plasma | 44.0% - 66.2%[5][6] | 4 - 8 hours[5][7] | 8.0 hours[5] |
| Genistein | Urine, Plasma | 13.4% - 25.2%[5] | 4 - 8 hours[5] | 10.1 hours[5] |
Note: Urinary excretion percentages and pharmacokinetic data can vary significantly between individuals due to differences in gut microbiota, metabolism, and the food matrix.[8]
Signaling Pathways and Experimental Workflows
Metabolic Pathway of Daidzein
The metabolism of daidzein by gut microbiota is a key process in the formation of S-DHD. The following diagram illustrates this pathway.
Caption: Metabolic pathway of daidzein to this compound and other metabolites by gut microbiota.
Experimental Workflow for Biomarker Quantification
The quantification of S-DHD and other isoflavones in biological samples typically involves liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following diagram outlines a general experimental workflow.
Caption: General experimental workflow for the quantification of isoflavone biomarkers in urine.
Experimental Protocols
Quantification of this compound and other Isoflavones in Urine by LC-MS/MS
This protocol is a generalized procedure based on common practices described in the literature.[9][10] Researchers should optimize the method for their specific instrumentation and analytical standards.
1. Sample Preparation:
-
Enzymatic Hydrolysis: To measure total isoflavone concentrations (conjugated and unconjugated forms), enzymatic deconjugation is necessary.
-
Extraction:
-
Solid-Phase Extraction (SPE): This is a common method for sample cleanup and concentration. C18 cartridges are often used.
-
"Dilute and Shoot" Method: A simpler and faster approach involves diluting the hydrolyzed sample with a solvent like dimethylformamide (DMF) and formic acid, followed by centrifugation, before direct injection into the LC-MS/MS system.[9]
-
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column is typically used for separation.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid is commonly employed.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in negative mode is often used for isoflavones.[2]
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification of the target analytes (S-DHD, daidzein, genistein, etc.) and their internal standards.
-
3. Quantification:
-
A calibration curve is generated using certified analytical standards of S-DHD, daidzein, genistein, and other target isoflavones.
-
Stable isotope-labeled internal standards are recommended to correct for matrix effects and variations in extraction efficiency and instrument response.
Discussion and Conclusion
This compound is a valid and promising biomarker for soy consumption. Its direct link to the metabolism of daidzein, a primary soy isoflavone, makes it a specific indicator of soy intake.
Advantages of this compound as a Biomarker:
-
Specificity: As a direct metabolite of daidzein, its presence is a strong indicator of soy consumption.
-
Reflects Gut Microbiome Activity: The levels of S-DHD can provide insights into the metabolic capacity of an individual's gut microbiota.
Comparison with Other Biomarkers:
-
Daidzein and Genistein: These parent isoflavones are well-established biomarkers with a clear dose-response relationship with soy intake.[11] However, their concentrations can be influenced by the specific composition of the soy food consumed.
-
Urinary vs. Plasma Samples: Urinary excretion of isoflavones is a non-invasive method that reflects dietary intake over a longer period compared to a single blood draw.[2] Studies have shown a high correlation between urinary and plasma isoflavone levels.[2]
Future Directions: Further research is needed to establish a clear dose-response relationship between soy intake and urinary S-DHD excretion. Additionally, comparative studies focusing on the sensitivity and specificity of S-DHD versus other isoflavone metabolites in diverse populations would strengthen its validation as a primary biomarker for soy consumption.
References
- 1. Validation of soy isoflavone intake and its health effects: a review of the development of exposure biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urine accurately reflects circulating isoflavonoids and ascertains compliance during soy intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Microbial Metabolism of the Soy Isoflavones Daidzein and Genistein in Postmenopausal Women: Human Intervention Study Reveals New Metabotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioavailability, disposition, and dose-response effects of soy isoflavones when consumed by healthy women at physiologically typical dietary intakes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Urinary disposition of the soybean isoflavones daidzein, genistein and glycitein differs among humans with moderate fecal isoflavone degradation activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Simple and Rapid LC-MS/MS Method for Quantification of Total Daidzein, Genistein, and Equol in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A UPLC-MS/MS Based Rapid, Sensitive, and Non-Enzymatic Methodology for Quantitation of Dietary Isoflavones in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Urinary isoflavonoid excretion in humans is dose dependent at low to moderate levels of soy-protein consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
S-Dihydrodaidzein: A Comparative Analysis of In Vitro and In Vivo Efficacy
An in-depth guide for researchers and drug development professionals on the biological activities of S-Dihydrodaidzein (S-DHD), a promising isoflavone metabolite. This report synthesizes available experimental data to compare its effects in laboratory settings versus living organisms, providing a framework for future research and therapeutic development.
This compound (S-DHD), a primary metabolite of the soy isoflavone daidzein, has garnered significant attention in the scientific community for its enhanced biological activities compared to its precursor. Possessing a range of therapeutic potentials, including anti-inflammatory, antioxidant, anti-cancer, and estrogenic effects, S-DHD presents a compelling case for further investigation. This guide provides a comprehensive comparison of its documented in vitro and in vivo effects, supported by quantitative data and detailed experimental protocols.
In Vitro Efficacy of this compound
Laboratory-based studies have been instrumental in elucidating the cellular and molecular mechanisms of S-DHD. These investigations have consistently demonstrated its superior potency in various assays compared to daidzein.
Anti-Inflammatory and Antioxidant Activities
S-DHD has shown notable anti-inflammatory and antioxidant properties in cellular models. While specific IC50 values for S-DHD are not consistently reported across the literature, studies on its precursor, daidzein, and related metabolites provide valuable context. For instance, the daidzein analogue 8-hydroxydaidzein has been shown to inhibit COX-2, a key enzyme in inflammation, with an IC50 value of 8.9 ± 1.2 μM[1]. It is widely suggested that S-DHD would exhibit even greater potency.
Table 1: In Vitro Anti-Inflammatory & Antioxidant Data for Daidzein and its Analogs
| Compound | Assay | Cell Line | Endpoint | Result | Reference |
| 8-Hydroxydaidzein | COX-2 Inhibition | BV2 microglia | IC50 | 8.9 ± 1.2 μM | [1] |
| Daidzein | DPPH Scavenging | - | IC50 | 110.25 µg/mL | [2] |
| Daidzein | Nitric Oxide Scavenging | - | IC50 | 35.68 µg/mL | [3] |
| Daidzein | Hydroxyl Radical Scavenging | - | IC50 | 24.57 µg/mL | [3] |
Anti-Cancer Activity
Estrogenic Activity
S-DHD, like its parent compound, exhibits estrogenic activity, primarily through its interaction with estrogen receptors (ERs). The EC50 value for daidzein in inducing estrogenic activity in MCF-7 breast cancer cells has been reported as 0.18 μM[5]. Equol, a further metabolite of DHD, is a 100-fold more potent than daidzein in stimulating an estrogenic response, suggesting that S-DHD likely has an intermediate and significant estrogenic potential[6].
Table 2: In Vitro Estrogenic and Anti-Cancer Data for Daidzein and Related Compounds
| Compound | Assay | Cell Line | Endpoint | Result | Reference |
| Daidzein | Estrogenic Activity (ERE-luciferase) | MCF-7 | EC50 | 0.18 μM | [5] |
| Daidzein | Cytotoxicity | U251 (Glioblastoma) | IC50 | 716.27 ± 144.25 μM | [4] |
| Daidzein | Cytotoxicity | U87MG (Glioblastoma) | IC50 | 615.60 ± 56.95 μM | [4] |
| Daidzein | Cytotoxicity | U-118MG (Glioblastoma) | IC50 | 603.33 ± 100.01 μM | [4] |
| Daidzein | Cytotoxicity | A-172 (Glioblastoma) | IC50 | 810.10 ± 130.95 μM | [4] |
In Vivo Efficacy of this compound
Studies in animal models provide crucial insights into the physiological effects and therapeutic potential of S-DHD in a whole-organism context.
Anti-Cancer Effects
In vivo studies have demonstrated the anti-tumor potential of daidzein and its metabolite, equol. Oral treatment with daidzein or equol at a dose of 1.0 mg/kg/day or 10 mg/kg/day suppressed the growth of 7,12-dimethylbenz(a)anthracene (DMBA)-induced mammary tumors in rats and human MCF-7 breast cancer xenografts in mice[6]. The inhibitory activity was noted to be superior to that of genistein or tamoxifen[6]. Given that S-DHD is an intermediate in the conversion of daidzein to equol, it is plausible that it contributes significantly to these in vivo anti-cancer effects.
Pharmacokinetics
Pharmacokinetic studies in rats have provided data on the absorption, distribution, metabolism, and excretion of daidzein. After oral administration of a daidzein suspension at 50 mg/kg, the maximum plasma concentration (Cmax) was 127.3 μg/L, achieved at a Tmax of 5.00 hours, with an absolute bioavailability of 6.1%[7]. For a daidzein solution, the Cmax was significantly higher at 601.1 μg/L with a much shorter Tmax of 0.46 hours and a higher bioavailability of 12.8%[7]. While specific pharmacokinetic parameters for S-DHD are not detailed, it is understood that daidzein is metabolized to dihydrodaidzein by gut microbiota[8].
Table 3: In Vivo Pharmacokinetic and Efficacy Data for Daidzein
| Compound | Animal Model | Dosage | Key Findings | Reference |
| Daidzein | Rats | 50 mg/kg (suspension, oral) | Cmax: 127.3 µg/L, Tmax: 5.00 h, Bioavailability: 6.1% | [7] |
| Daidzein | Rats | 50 mg/kg (solution, oral) | Cmax: 601.1 µg/L, Tmax: 0.46 h, Bioavailability: 12.8% | [7] |
| Daidzein/Equol | Rats (DMBA-induced tumors) | 1.0 or 10 mg/kg/day (oral) | Suppressed tumor growth | [6] |
| Daidzein/Equol | Mice (MCF-7 xenografts) | 1.0 or 10 mg/kg/day (oral) | Suppressed tumor growth | [6] |
Signaling Pathways and Experimental Workflows
The biological effects of S-DHD are mediated through the modulation of various intracellular signaling pathways.
Key signaling pathways implicated in the action of daidzein and its metabolites include the NF-κB and Akt/mTOR pathways. Daidzein has been shown to inhibit the NF-κB signaling pathway, which is a critical regulator of inflammation[8][9]. Furthermore, daidzein and its derivatives have been found to modulate the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation[1][10].
Detailed Experimental Protocols
Cell Viability (MTT) Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control.
DPPH Radical Scavenging Assay
This assay measures the free radical scavenging capacity of a compound.
-
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of this compound to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100.
Western Blot for Akt Phosphorylation
This technique is used to detect the phosphorylation status of specific proteins.
-
Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection system.
Conclusion
This compound demonstrates significant potential as a bioactive compound with enhanced efficacy compared to its precursor, daidzein. The available in vitro and in vivo data highlight its anti-inflammatory, antioxidant, anti-cancer, and estrogenic properties. However, a clear need exists for more direct quantitative studies on S-DHD to establish its specific IC50 and EC50 values across various biological assays and to delineate its pharmacokinetic profile in more detail. The provided experimental protocols and pathway diagrams offer a foundational framework for researchers to design and execute further studies to fully unlock the therapeutic potential of this promising natural metabolite.
References
- 1. Anti-inflammatory Activity of 8-Hydroxydaidzein in LPS-Stimulated BV2 Microglial Cells via Activation of Nrf2-Antioxidant and Attenuation of Akt/NF-κB-Inflammatory Signaling Pathways, as Well As Inhibition of COX-2 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget.com [oncotarget.com]
- 5. Assessment of the estrogenicity of isoflavonoids, using MCF-7-ERE-Luc cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential effects of dietary phyto-oestrogens daidzein and equol on human breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reading Tools [chinaphar.com]
- 8. mdpi.com [mdpi.com]
- 9. Anti-inflammatory effects and the underlying mechanisms of action of daidzein in murine macrophages stimulated with Prevotella intermedia lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Daidzein exerts anti-tumor activity against bladder cancer cells via inhibition of FGFR3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of S-Dihydrodaidzein and Other Daidzein Metabolites: Biological Activity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The soy isoflavone daidzein undergoes extensive metabolism by gut microbiota, giving rise to a variety of metabolites with distinct biological activities. Among these, S-dihydrodaidzein (S-DHD), equol, and O-desmethylangolensin (O-DMA) are of significant interest due to their potential health effects. This guide provides an objective comparison of the biological activities of S-DHD and other key daidzein metabolites, supported by experimental data, to aid researchers in the fields of nutrition, pharmacology, and drug discovery.
Daidzein Metabolism: A Gut Microbiota-Driven Process
The biotransformation of daidzein in the human gut is a complex process mediated by specific intestinal bacteria. Daidzein is first reduced to dihydrodaidzein, which exists as two enantiomers, this compound and R-dihydrodaidzein. S-DHD can then be further metabolized to produce S-equol, a metabolite noted for its potent biological activities. Alternatively, dihydrodaidzein can be converted to O-desmethylangolensin (O-DMA). The metabolic fate of daidzein varies significantly among individuals, depending on the composition of their gut microbiome.
Comparative Biological Activities
The biological activities of daidzein metabolites, particularly their estrogenic, antioxidant, anti-inflammatory, and anti-adipogenic effects, have been the subject of numerous studies. The following table summarizes key quantitative data from comparative studies.
| Compound | Estrogenic Activity (ERα RBA) | Estrogenic Activity (ERβ RBA) | Antioxidant Activity (DPPH IC50) | Anti-inflammatory Activity (NO inhibition IC50) | Anti-adipogenic Activity (Adipogenic Marker Reduction) |
| Daidzein | 0.1%[1] | 0.2%[1] | 116.52 µg/mL[2] | >50 µM[3] | Not reported |
| This compound | Not directly reported | Not directly reported | Not directly reported | Not directly reported | PPARγ: ~50%C/EBPα: ~82% |
| S-Equol | 0.2%[1] | 6.8%[1] | Not directly reported | ~25 µM | Not reported |
| O-DMA | Not reported | Not reported | Not directly reported | Not reported | Not reported |
RBA: Relative Binding Affinity compared to 17β-estradiol. IC50: Half-maximal inhibitory concentration. Data for this compound's anti-adipogenic activity is based on a single study and represents the percentage reduction in mRNA expression of key adipogenic transcription factors.
In-Depth Activity Analysis
Estrogenic Activity
The structural similarity of daidzein and its metabolites to estradiol allows them to bind to estrogen receptors (ERα and ERβ), albeit with varying affinities. This interaction is the basis for their phytoestrogenic effects.
Antioxidant and Anti-inflammatory Activities
Daidzein and its metabolites possess antioxidant properties, primarily attributed to their ability to scavenge free radicals. Comparative studies using the DPPH radical scavenging assay have shown that daidzein has an IC50 value of 116.52 µg/mL[2]. While direct comparative DPPH data for this compound is limited, one study reported that dihydrodaidzein had a higher IC50 value (lower activity) than daidzein in a different antioxidant assay[4]. Equol is often cited as having the most potent antioxidant activity among the daidzein metabolites[5].
In terms of anti-inflammatory effects, daidzein has been shown to inhibit the production of nitric oxide (NO) in LPS-stimulated macrophages, although with a relatively high IC50 of over 50 µM[3]. A comparative study demonstrated that equol was more potent than daidzein and dihydrodaidzein in inhibiting leukotriene B4 production, a key inflammatory mediator[4].
Anti-adipogenic Activity of this compound
A recent study has highlighted the potential of this compound as an anti-adipogenic agent. In a 3T3-L1 preadipocyte differentiation model, this compound was found to significantly inhibit the expression of key adipogenic transcription factors, peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα), by approximately 50% and 82%, respectively. This suggests that this compound may play a role in regulating adipogenesis and could be a target for obesity and metabolic disease research.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies.
Competitive Estrogen Receptor Binding Assay
This assay determines the binding affinity of a test compound to estrogen receptors by measuring its ability to compete with a radiolabeled estrogen, typically [3H]17β-estradiol.
Protocol Summary:
-
Preparation of ERs: Recombinant human ERα and ERβ or rat uterine cytosol are used as the source of estrogen receptors.
-
Incubation: A constant concentration of [3H]17β-estradiol is incubated with the ER preparation in the presence of increasing concentrations of the test compound (e.g., this compound, equol).
-
Separation: Bound and free radioligand are separated using methods such as hydroxyapatite or dextran-coated charcoal.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]17β-estradiol (IC50) is determined. The Relative Binding Affinity (RBA) is calculated as: (IC50 of 17β-estradiol / IC50 of test compound) x 100.
DPPH Radical Scavenging Assay
This spectrophotometric assay is widely used to evaluate the antioxidant activity of compounds by their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Protocol Summary:
-
Preparation of DPPH solution: A stock solution of DPPH in methanol or ethanol is prepared.
-
Reaction Mixture: A fixed volume of the DPPH solution is added to various concentrations of the test compound.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm).
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.
Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide in macrophages stimulated with lipopolysaccharide (LPS).
Protocol Summary:
-
Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) are cultured in appropriate media.
-
Treatment: Cells are pre-treated with various concentrations of the test compound for a specific duration, followed by stimulation with LPS (e.g., 1 µg/mL).
-
Incubation: The cells are incubated for a further period (e.g., 24 hours).
-
Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.
3T3-L1 Preadipocyte Differentiation and Gene Expression Analysis
This in vitro model is used to study adipogenesis and the effects of compounds on this process.
Protocol Summary:
-
Cell Culture and Differentiation: 3T3-L1 preadipocytes are grown to confluence and then induced to differentiate into adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX). Test compounds are added at different stages of the differentiation process.
-
Oil Red O Staining: After several days of differentiation, the accumulation of intracellular lipid droplets is visualized by staining with Oil Red O.
-
RNA Extraction and qRT-PCR: Total RNA is extracted from the cells, and the expression levels of key adipogenic marker genes, such as PPARγ and C/EBPα, are quantified using quantitative real-time polymerase chain reaction (qRT-PCR).
-
Data Analysis: The relative gene expression is normalized to a housekeeping gene, and the percentage change in expression in treated cells compared to control cells is calculated.
Conclusion
The metabolites of daidzein exhibit a diverse range of biological activities that are often more potent than the parent isoflavone. S-equol stands out for its high affinity for ERβ and potent antioxidant and anti-inflammatory effects. While direct comparative data for this compound is still emerging, its demonstrated anti-adipogenic activity presents a promising avenue for future research, particularly in the context of metabolic diseases. Further studies are warranted to fully elucidate the estrogenic, antioxidant, and anti-inflammatory potential of this compound in direct comparison with other daidzein metabolites to better understand its contribution to the health effects of soy consumption. The detailed experimental protocols provided in this guide offer a foundation for researchers to conduct such comparative investigations.
References
- 1. Mechanisms enforcing the estrogen receptor β selectivity of botanical estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Isoflavones daidzin and daidzein inhibit lipopolysaccharide-induced inflammation in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
S-Dihydrodaidzein's Role in Cancer Cell Proliferation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
S-Dihydrodaidzein (S-DHD), a metabolite of the soy isoflavone daidzein, has emerged as a molecule of interest in cancer research. Its impact on cancer cell proliferation, however, presents a complex and context-dependent picture. This guide provides a comparative analysis of S-DHD's effects, primarily through its more extensively studied downstream metabolite, S-equol, on various cancer cell lines, supported by experimental data and detailed methodologies.
Proliferative and Anti-Proliferative Effects of S-equol
The influence of S-equol on cancer cell proliferation is dichotomous, exhibiting both inhibitory and stimulatory effects that are contingent on the cancer type and concentration.
Anti-Proliferative Activity
In prostate cancer, S-equol has demonstrated significant anti-proliferative effects. Studies have shown that it can inhibit the growth of various prostate cancer cell lines, including LnCaP, DU145, and PC3. This inhibition is attributed to the induction of cell cycle arrest and apoptosis.[1]
In the context of breast cancer, S-equol has been observed to inhibit the proliferation of estrogen receptor-negative (ER-) breast cancer cells.
Proliferative Activity
Conversely, some research suggests that S-equol may promote the proliferation of estrogen receptor-positive (ER+) breast cancer cells. This proliferative effect is potentially mediated through the up-regulation of eukaryotic initiation factor 4G (eIF4G), a key component in protein synthesis. The effects of S-equol are often dose-dependent, with lower concentrations sometimes stimulating proliferation while higher concentrations can be inhibitory.
Comparative Analysis of Anti-Proliferative Effects
To provide a clear comparison of S-equol's potency, the following table summarizes the half-maximal inhibitory concentration (IC50) values observed in different cancer cell lines. Data for its precursor, daidzein, is also included for comparative purposes.
| Compound | Cancer Type | Cell Line | IC50 (µM) | Reference |
| S-equol | Prostate Cancer | PC3 | Not explicitly stated, but inhibition observed | [1] |
| Prostate Cancer | DU145 | Not explicitly stated, but inhibition observed | [1] | |
| Prostate Cancer | LnCaP | Not explicitly stated, but inhibition observed | [1] | |
| Daidzein | Breast Cancer | MCF-7 | ~50 | |
| Breast Cancer | MDA-MB-231 | >100 | ||
| Colon Cancer | HT-29 | >50 |
Note: Specific IC50 values for S-equol were not consistently available in the reviewed literature. The table reflects observed inhibitory effects.
Key Signaling Pathways Modulated by S-equol
The dual effects of S-equol on cancer cell proliferation can be attributed to its modulation of distinct signaling pathways.
Akt/FOXO3a Pathway (Anti-Proliferative)
In prostate cancer cells, S-equol is reported to activate the Akt/FOXO3a signaling pathway. Activation of the transcription factor FOXO3a, a known tumor suppressor, leads to cell cycle arrest and apoptosis.
Caption: S-equol inhibits Akt, leading to the activation of FOXO3a and subsequent cell cycle arrest and apoptosis.
eIF4G Pathway (Proliferative)
In some breast cancer contexts, S-equol has been shown to up-regulate the expression of eIF4G. This can lead to an increase in the translation of proteins that promote cell survival and proliferation.
Caption: S-equol can up-regulate eIF4G, enhancing protein synthesis and promoting cell proliferation and survival.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the effect of this compound and its metabolites on cancer cell proliferation.
Cell Proliferation (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with varying concentrations of S-equol or other test compounds for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the test compound for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and then resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect specific proteins in a sample and can be used to assess the activation state of signaling pathways.
Protocol:
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Akt, p-Akt, FOXO3a, p-FOXO3a) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: General workflow for in vitro validation of this compound's role in cancer cell proliferation.
References
S-Dihydrodaidzein (S-Equol): A Comparative Analysis in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the effects of S-Dihydrodaidzein, the more biologically active metabolite of the soy isoflavone daidzein known as S-equol, across different breast cancer cell lines. The information presented is collated from preclinical studies to highlight the differential impact of this compound on estrogen receptor (ER)-positive and ER-negative breast cancer cells, offering insights for further research and drug development.
Quantitative Data Summary
The biological effects of S-equol on breast cancer cells are highly dependent on the cell line and the concentration of the compound. A biphasic effect is often observed in ER-positive cells, where low concentrations can stimulate proliferation, while higher concentrations exhibit inhibitory effects. ER-negative cells, however, generally show a dose-dependent inhibition of proliferation.
| Breast Cancer Cell Line | Estrogen Receptor Status | Effect on Proliferation | Approximate Inhibitory Concentration / IC50 | Key Molecular Effects |
| MCF-7 | ER-positive (Luminal A) | Stimulatory at low concentrations (<1 µM), Inhibitory at high concentrations | Inhibition observed at ~100 µM | - Upregulation of miR-10a-5p[1] - Inhibition of PI3K/AKT pathway[1] - G2/M cell cycle arrest at high concentrations[2] |
| T47D | ER-positive (Luminal A) | Dose-dependent inhibition of cell growth | IC50: 228 µM | - Time and dose-dependent inhibition of cell growth[2] |
| MDA-MB-231 | ER-negative (Triple-Negative) | Dose-dependent inhibition of cell growth and invasion | IC50: 252 µM[2] | - Down-regulation of MMP-2 expression, leading to reduced invasion[3] |
| MDA-MB-453 | ER-negative (HER2-positive type) | Significant dose- and time-dependent inhibition | Inhibition observed at 50 and 100 µM | - G1/S and G2/M cell cycle arrest - Induction of apoptosis via a p53-dependent pathway (increased p53, Bax, cytochrome c)[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative analysis of S-equol are provided below.
Cell Viability and Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Breast cancer cells (e.g., MCF-7, MDA-MB-231) are seeded into 96-well plates at a density of 5x10³ to 1x10⁴ cells per well in their respective complete culture medium and incubated overnight to allow for cell attachment.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of S-equol or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Following the treatment period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The medium containing MTT is removed, and 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Cells are cultured in 6-well plates and treated with S-equol at the desired concentrations for a specified time.
-
Cell Harvesting: Both floating and adherent cells are collected. Adherent cells are detached using a gentle enzyme-free dissociation solution or trypsin. Cells are then washed with cold phosphate-buffered saline (PBS).
-
Staining: The washed cells are resuspended in 1X Annexin V binding buffer. Annexin V conjugated to a fluorochrome (e.g., FITC) and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive, PI-negative cells are identified as early apoptotic, while cells positive for both Annexin V and PI are considered late apoptotic or necrotic.
Protein Expression Analysis (Western Blotting)
Western blotting is employed to detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Protein Extraction: Following treatment with S-equol, cells are washed with cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., PI3K, p-Akt, Akt, p53, Bax, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Visualizations
Experimental Workflow
Caption: Experimental workflow for the comparative study of S-equol.
Signaling Pathways Modulated by S-Equol
Caption: S-equol's differential signaling in breast cancer cells.
References
Safety Operating Guide
Proper Disposal of S-Dihydrodaidzein: A Guide for Laboratory Professionals
The safe and environmentally responsible disposal of S-Dihydrodaidzein is a critical aspect of laboratory safety and chemical management. This guide provides detailed procedures for researchers, scientists, and drug development professionals to ensure the proper handling and disposal of this compound waste, minimizing environmental impact and maintaining a safe laboratory environment.
This compound, a metabolite of the isoflavone daidzein, is classified as a skin and eye irritant and a combustible solid[1]. Therefore, it must be treated as hazardous chemical waste. Disposal down the drain or in regular trash is strictly prohibited[2][3][4]. Adherence to institutional and local regulations for hazardous waste disposal is mandatory.
This compound Hazard and Disposal Information
For quick reference, the following table summarizes the key hazard information and disposal requirements for this compound.
| Property | Information |
| Chemical Name | This compound |
| CAS Number | 17238-05-0 |
| Physical Form | Solid |
| Primary Hazards | Causes skin irritation (H315) and serious eye irritation (H319)[1]. |
| Storage Class | Combustible Solids |
| Disposal Classification | Hazardous Waste[2][4] |
| Prohibited Disposal | Do not dispose of in regular trash or pour down the sink[2][3][4]. Evaporation is not an acceptable method of disposal[2]. |
| Container Requirements | Use chemically compatible, leak-proof containers with secure closures[3]. The original container is ideal if it is in good condition[5]. Containers must be properly labeled as hazardous waste[6]. |
| Storage Requirements | Store in a designated and clearly marked Satellite Accumulation Area (SAA) at or near the point of generation[3][5][6]. Segregate from incompatible materials, such as strong oxidizing agents[5]. |
| Spill Cleanup | Spilled chemical and absorbent materials used for cleanup must be disposed of as hazardous waste[2]. |
| Empty Container Disposal | Containers that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or DMSO, in which it is soluble)[2]. The rinsate must be collected and disposed of as hazardous waste[2]. After triple-rinsing and defacing the original label, the empty container can be disposed of as regular trash[2]. |
Experimental Protocol: Step-by-Step Disposal of this compound Waste
The following protocol outlines the procedural steps for the safe disposal of this compound and its contaminated materials.
Materials:
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemical-resistant gloves.
-
Designated hazardous waste container (chemically compatible, with a secure lid).
-
Hazardous waste labels.
-
Solvent for rinsing (e.g., ethanol, DMSO).
-
Secondary containment bin.
Procedure:
-
Personnel Training: Ensure all personnel handling this compound waste are trained on your institution's specific hazardous waste management procedures[2][3].
-
Waste Segregation:
-
Do not mix this compound waste with incompatible chemicals. Specifically, avoid contact with strong oxidizing agents[5].
-
Solid this compound waste (e.g., expired product, contaminated consumables) should be collected in a designated solid waste container.
-
Solutions containing this compound should be collected in a designated liquid waste container.
-
-
Waste Accumulation:
-
Place the appropriately labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of waste generation[3][5][6].
-
The SAA should be a well-ventilated area, away from ignition sources.
-
Keep the waste container securely closed except when adding waste[2][6].
-
-
Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other required information as per your institution's policy and local regulations.
-
-
Disposal of Empty Containers:
-
To render an empty this compound container non-hazardous, it must be triple-rinsed[2].
-
Rinse the container three times with a solvent capable of dissolving this compound (e.g., ethanol or DMSO)[7].
-
Collect all rinsate and add it to the appropriate liquid hazardous waste container.
-
After triple-rinsing, deface or remove the original manufacturer's label. The container can then be disposed of as regular laboratory glass or plastic waste.
-
-
Requesting Waste Pickup:
-
Once the waste container is full or has been in storage for the maximum allowable time (as per institutional guidelines, often not exceeding one year for partially filled containers in an SAA), contact your institution's Environmental Health and Safety (EHS) or hazardous waste management department to arrange for pickup[5][6].
-
This compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific safety and disposal guidelines.
References
- 1. (+-)-Dihydrodaidzein | C15H12O4 | CID 176907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. vumc.org [vumc.org]
- 3. danielshealth.com [danielshealth.com]
- 4. acs.org [acs.org]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
